molecular formula C12H8ClNO2 B577525 4-(4-Chlorophenyl)picolinic acid CAS No. 1258612-04-2

4-(4-Chlorophenyl)picolinic acid

カタログ番号: B577525
CAS番号: 1258612-04-2
分子量: 233.651
InChIキー: STMWJUORSCVRKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Chlorophenyl)picolinic acid is a specialized picolinate derivative of significant interest in biochemical and pharmaceutical research. This compound serves as a key scaffold in the exploration of novel synthetic auxin herbicides, a class known for its complex mode of action involving binding to auxin-signaling F-box (AFB) proteins . Research into structurally similar picolinic acid derivatives has demonstrated potent antimicrobial properties. Studies indicate that such compounds, including 4-chloro-substituted picolinic acids, exhibit strong activity against both Gram-positive and Gram-negative bacteria, making them valuable leads in the development of new antimicrobial agents . The mechanism of action for its antimicrobial effects may be linked to its ability to interact with microbial DNA, as molecular docking simulations have shown that picolinic acid derivatives can bind effectively to DNA, which is a promising characteristic for antimicrobial applications . Furthermore, the picolinic acid core structure is a known metabolite of the essential amino acid L-tryptophan in the kynurenine pathway, highlighting its relevance in studies of mammalian biochemistry and cellular physiology . This compound is offered exclusively for laboratory research to support these and other advanced investigative applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(4-chlorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-3-1-8(2-4-10)9-5-6-14-11(7-9)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMWJUORSCVRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687306
Record name 4-(4-Chlorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258612-04-2
Record name 4-(4-Chlorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

4-(4-Chlorophenyl)picolinic acid CAS number 1258612-04-2

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application of 4-(4-Chlorophenyl)picolinic acid , a critical scaffold in the development of synthetic auxin herbicides and metallo-pharmaceuticals.

CAS Number: 1258612-04-2 Molecular Formula: C₁₂H₈ClNO₂ Molecular Weight: 233.65 g/mol Class: Arylpicolinate / Synthetic Auxin Mimic[1]

Executive Summary

4-(4-Chlorophenyl)picolinic acid represents a specialized structural motif within the pyridine-2-carboxylic acid (picolinate) family.[1] While commercial herbicides like Aminopyralid and Clopyralid utilize chlorination directly on the pyridine ring, and newer agents like Florpyrauxifen exploit the 6-position for aryl extension, this compound features a 4-position aryl substitution .[1]

This specific topology serves as a vital Structure-Activity Relationship (SAR) probe . It is primarily utilized to modulate lipophilicity and steric fit within the auxin-signaling F-box proteins (TIR1/AFB5), offering a pathway to overcome resistance mechanisms affecting earlier-generation auxinic herbicides.[1]

Chemical Architecture & Mechanism

The compound functions as a bidentate ligand and a biomimetic of Indole-3-acetic acid (IAA).[1] Its efficacy is governed by two distinct domains:

  • The Binding Head (Picolinate Core): The pyridine nitrogen and the orthogonal carboxylate group form a planar chelation motif.[1] This domain anchors the molecule into the active site of the auxin receptor via an interaction with the co-factor (typically Inositol hexakisphosphate).[1]

  • The Hydrophobic Tail (4-Chlorophenyl): The chlorophenyl group at the 4-position extends into the hydrophobic pocket of the receptor.[1] The chlorine atom provides metabolic stability (blocking oxidative metabolism) and enhances lipophilicity (LogP), facilitating translocation across the plant cuticle.[1]

SAR Logic: 4-Aryl vs. 6-Aryl

Most commercial arylpicolinates (e.g., Halauxifen) are 6-aryl substituted.[1] The 4-aryl substitution of CAS 1258612-04-2 alters the vector of the hydrophobic tail, probing different sub-pockets of the TIR1 receptor.[1] This makes it a critical tool for designing "resistance-breaking" herbicides.[1]

Synthesis & Manufacturing

The industrial-standard synthesis for 4-aryl picolinates relies on transition-metal catalyzed cross-coupling.[1] The most robust route is the Suzuki-Miyaura Coupling , utilizing a 4-halopicolinate precursor and a boronic acid.[1]

Reaction Pathway

Precursors: Methyl 4-chloropicolinate (or 4-bromopicolinate) + 4-Chlorophenylboronic acid.[1] Catalyst: Palladium(0) (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂). Base: Inorganic carbonate (K₂CO₃ or Na₂CO₃).[1]

Diagram: Synthesis Workflow

Synthesis Halide Methyl 4-bromopicolinate (Electrophile) Inter Intermediate Ester (Methyl 4-(4-chlorophenyl)picolinate) Halide->Inter Suzuki Coupling 90°C, 12h Boronic 4-Chlorophenylboronic acid (Nucleophile) Boronic->Inter Suzuki Coupling 90°C, 12h Cat Pd(PPh3)4 (5 mol%) Cat->Inter Base K2CO3 / Dioxane / H2O Base->Inter Product 4-(4-Chlorophenyl)picolinic acid (CAS 1258612-04-2) Inter->Product Hydrolysis RT, 4h Hydrolysis LiOH / THF / H2O (Saponification) Hydrolysis->Product

Caption: Two-step synthesis via Suzuki-Miyaura coupling followed by ester hydrolysis.

Experimental Protocol

Objective: Synthesis of 4-(4-Chlorophenyl)picolinic acid at 10 mmol scale.

Phase 1: Cross-Coupling[1]
  • Setup: Charge a 100 mL round-bottom flask with Methyl 4-bromopicolinate (2.16 g, 10 mmol), 4-Chlorophenylboronic acid (1.72 g, 11 mmol), and Potassium Carbonate (4.14 g, 30 mmol).

  • Solvent: Add 40 mL of 1,4-Dioxane and 10 mL of degassed water. Sparge with Nitrogen for 15 minutes.

  • Catalysis: Add Pd(PPh₃)₄ (578 mg, 0.5 mmol) under a nitrogen stream.

  • Reflux: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of the bromide.[1]

  • Workup: Cool to RT. Filter through a Celite pad.[1] Concentrate the filtrate. Redissolve in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify the intermediate methyl ester via silica gel chromatography.

Phase 2: Hydrolysis (Saponification)[1]
  • Reaction: Dissolve the purified methyl ester in THF (20 mL). Add LiOH (2M aqueous solution, 10 mL).

  • Stir: Stir vigorously at Room Temperature for 4 hours.

  • Acidification: Acidify the reaction mixture to pH 3-4 using 1M HCl. A white precipitate should form.[1]

  • Isolation: Filter the solid precipitate. Wash with cold water (2 x 10 mL) and dry under vacuum at 50°C.[1]

  • Yield: Expected yield 75-85% (white solid).

Analytical Characterization Data

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected Signal / ParameterStructural Assignment
¹H NMR (DMSO-d₆)δ 13.5 (br s, 1H)Carboxylic acid proton (-COOH)
δ 8.7 (d, 1H), δ 8.3 (s, 1H)Pyridine ring protons (alpha/meta to N)
δ 7.8 (d, 2H), δ 7.5 (d, 2H)Para-substituted chlorophenyl ring (AA'BB' system)
LC-MS (ESI+)m/z 234.0 [M+H]⁺Protonated molecular ion (Chlorine isotope pattern ³⁵Cl/³⁷Cl visible)
Appearance White to Off-white PowderCrystalline solid
Melting Point 198 - 204 °CIndicates high purity

Biological Applications & Resistance Management

Auxin Receptor Interaction

The mechanism of action involves the compound acting as a "molecular glue."[1]

  • Entry: The acid form enters the plant cell (via passive diffusion or auxin influx carriers).[1]

  • Binding: Inside the nucleus, it binds to the TIR1/AFB receptor pocket.[1]

  • Degradation: This binding recruits Aux/IAA repressor proteins for ubiquitination and subsequent proteasomal degradation.[1]

  • Gene Activation: Degradation of repressors releases ARF transcription factors, leading to uncontrolled growth (epinasty) and plant death.[1]

Resistance Breaking Potential

Weeds resistant to Glyphosate or ALS-inhibitors often remain susceptible to picolinates.[1] Furthermore, the specific steric bulk of the 4-(4-chlorophenyl) group may retain activity against weed biotypes that have developed resistance to Picloram (which lacks the aryl tail) by bypassing mutated binding sites.[1]

Diagram: Mechanism of Action

MOA Compound 4-(4-Chlorophenyl)picolinic acid Receptor TIR1/AFB5 Receptor Compound->Receptor Binds to Pocket Repressor Aux/IAA Repressor Protein Receptor->Repressor Recruits Complex E3 Ligase Complex Formed Repressor->Complex Ubiquitination Proteasome 26S Proteasome Complex->Proteasome Targeted for Degradation GeneExp Uncontrolled Gene Expression (Auxin Response) Proteasome->GeneExp Releases ARF Factors

Caption: The molecular pathway leading to herbicidal activity via the ubiquitin-proteasome system.[1]

Safety & Handling (GHS Standards)

Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

PPE Requirements:

  • Nitrile gloves (0.11 mm minimum thickness).[1]

  • Safety goggles with side shields.[1]

  • Work within a certified chemical fume hood to avoid inhalation of dust.[1]

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Picolinic Acid Derivatives.[1] Retrieved from [Link]

  • Corteva Agriscience Research. Discovery of Arylpicolinate Herbicides (Halauxifen & Florpyrauxifen).[1][2] Published in Pest Management Science.[1] Retrieved from [Link]

  • Organic Syntheses. General Procedures for Suzuki-Miyaura Coupling of Pyridines. Retrieved from [Link]

  • Epp, J. B., et al. The discovery of Arylex™ active and Rinskor™ active: Two novel arylpicolinate herbicides.[1] Bioorganic & Medicinal Chemistry.[1][2][3] Retrieved from [Link]

Sources

Structural Elucidation and Synthetic Utility of 4-(4-Chlorophenyl)picolinic Acid

[1]

Executive Summary & Chemical Identity

4-(4-Chlorophenyl)picolinic acid is a specialized biaryl pyridine derivative serving as a critical scaffold in the development of synthetic auxin herbicides (arylpicolinates) and metallo-pharmaceuticals.[1] Characterized by a picolinic acid core substituted at the 4-position with a para-chlorophenyl ring, this molecule acts as a steric and electronic probe in Structure-Activity Relationship (SAR) studies targeting the auxin signaling F-box protein 5 (AFB5) receptor.[1]

This guide details the structural parameters, validated synthetic protocols, and physiochemical properties of this compound, designed for researchers in agrochemical discovery and medicinal chemistry.

Physiochemical Profile
PropertyDataNote
IUPAC Name 4-(4-chlorophenyl)pyridine-2-carboxylic acid
CAS Number 1258612-04-2 Distinct from 4-chloropicolinic acid (CAS 5470-22-4)
Molecular Formula C₁₂H₈ClNO₂
Molecular Weight 233.65 g/mol
Physical State Off-white to tan solid
Solubility DMSO, Methanol, dilute AlkaliPoor solubility in water (acid form)
pKa (Calc) ~3.8 (Carboxylic acid), ~2.5 (Pyridine N)Zwitterionic character in neutral pH
SMILES OC(=O)c1cc(ccn1)c2ccc(Cl)cc2

Synthetic Architecture: The Suzuki-Miyaura Protocol

Direct arylation of picolinic acid often results in low yields due to the interference of the free carboxylic acid with palladium catalysts and difficulties in purification.[1] The Ester-Intermediate Route is the industry-standard method for high-purity synthesis.[1]

Retrosynthetic Logic

The synthesis relies on a Suzuki-Miyaura Cross-Coupling between a 4-halopicolinate ester and a 4-chlorophenylboronic acid.[1]

  • Why Ester? Methyl ester protection prevents catalyst poisoning by the carboxylate and facilitates organic extraction.

  • Why 4-Chloropicolinate? The 4-position is activated for oxidative addition, especially when using electron-deficient phosphine ligands.[1]

Detailed Experimental Protocol

Reagents:

  • Methyl 4-chloropicolinate (1.0 equiv)[1]

  • 4-Chlorophenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and equip it with a reflux condenser and argon inlet.[1]

  • Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture with argon for 20 minutes. Critical Step: Oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) species.

  • Reactant Loading: Charge the flask with Methyl 4-chloropicolinate, 4-Chlorophenylboronic acid, and Base. Add the degassed solvent.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of argon.

  • Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with brine. Dry over Na₂SO₄ and concentrate.

  • Hydrolysis (The Deprotection): Dissolve the crude ester in THF/Water (1:1). Add LiOH (2.0 equiv). Stir at RT for 2 hours.

  • Isolation: Acidify carefully with 1M HCl to pH 3–4. The product, 4-(4-Chlorophenyl)picolinic acid , will precipitate. Filter and wash with cold water.

Reaction Pathway Visualization

SynthesisPathStartMethyl 4-chloropicolinateCatalystPd(dppf)Cl2 / BaseStart->CatalystBoronic4-Chlorophenylboronic acidBoronic->CatalystInterIntermediate:Methyl 4-(4-chlorophenyl)picolinateCatalyst->InterSuzuki Coupling(90°C, 4h)HydrolysisLiOH / H2O / THF(Hydrolysis)Inter->HydrolysisProductTarget:4-(4-Chlorophenyl)picolinic acidHydrolysis->ProductAcidification (pH 3)

Figure 1: Two-step synthetic workflow utilizing Suzuki coupling followed by ester hydrolysis.

Structural Characterization & Spectroscopy

Validation of the structure requires confirming the biaryl linkage and the integrity of the carboxylic acid.

Nuclear Magnetic Resonance (NMR) Profile
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5 (br s, 1H): Carboxylic acid proton (disappears with D₂O shake).

    • δ 8.75 (d, J=5.2 Hz, 1H): Pyridine H6 (deshielded by ring nitrogen).

    • δ 8.30 (s, 1H): Pyridine H3 (isolated between N and Phenyl ring).

    • δ 7.95 (d, J=8.5 Hz, 2H): Phenyl AA' protons (ortho to pyridine).

    • δ 7.85 (dd, 1H): Pyridine H5.

    • δ 7.60 (d, J=8.5 Hz, 2H): Phenyl BB' protons (ortho to chlorine).

3D Conformational Analysis

The molecule is not planar in its lowest energy state.

  • Torsion Angle: Steric repulsion between the protons at the Pyridine-3 position and the Phenyl-2' position forces a twist angle of approximately 25°–35° between the two aromatic rings.[1]

  • Implication: This non-planarity is crucial for binding to the AFB5 receptor pocket, as completely planar analogs often show reduced affinity due to steric clashes within the active site.

Functional Applications & Mode of Action

This molecule belongs to the Arylpicolinate class of synthetic auxins. While less commercially prominent than 6-aryl analogs (e.g., Halauxifen), the 4-aryl scaffold is a vital tool for understanding auxin receptor selectivity.

Biological Mechanism (Auxin Mimicry)

The compound acts as a molecular glue, facilitating the interaction between the Transport Inhibitor Response 1 (TIR1) or AFB5 ubiquitin ligase complexes and the Aux/IAA transcriptional repressors.

  • Binding: The picolinic acid moiety (specifically the pyridine nitrogen and carboxylate) coordinates with the receptor's active site, mimicking the indole-3-acetic acid (IAA) headgroup.

  • Selectivity: The 4-chlorophenyl tail extends into the hydrophobic niche of the receptor.[1] The chlorine atom provides specific halogen-bonding interactions that stabilize the complex.[1]

  • Degradation: Recruitment of Aux/IAA proteins leads to their ubiquitination and proteasomal degradation, derepressing auxin-response genes and causing uncontrolled growth (herbicidal effect).

Signaling Pathway Diagram

AuxinPathLigand4-(4-Chlorophenyl)picolinic acidReceptorSCFTIR1/AFB5 ComplexLigand->ReceptorBinds Active SiteRepressorAux/IAA RepressorReceptor->RepressorRecruitsUbiquitinUbiquitinationRepressor->UbiquitinE3 Ligase ActivityProteasome26S Proteasome(Degradation)Ubiquitin->ProteasomeGeneExpAuxin Response Factors (ARFs)ACTIVATEDProteasome->GeneExpDerepressionEffectUncontrolled Growth / Plant DeathGeneExp->Effect

Figure 2: Mechanism of Action.[1] The ligand promotes the degradation of transcriptional repressors via the SCF-TIR1/AFB5 complex.[1]

References

  • National Institutes of Health (NIH). (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2023). Structures of various picolinic acid auxin herbicides. Retrieved from [Link]

Technical Monograph: 4-(4-Chlorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Synthetic Methodologies, and Application Profiling

Executive Summary

This technical guide provides a comprehensive analysis of 4-(4-chlorophenyl)picolinic acid , a critical biaryl scaffold utilized in agrochemical discovery (specifically synthetic auxins) and medicinal inorganic chemistry. As a derivative of picolinic acid (pyridine-2-carboxylic acid), this compound features a bidentate N,O-donor set capable of forming stable chelate complexes with transition metals, while the lipophilic 4-chlorophenyl moiety enhances membrane permeability and receptor binding affinity.

Part 1: Structural Elucidation & Nomenclature[1][2]

IUPAC Nomenclature Logic

The naming convention follows the IUPAC hierarchy for heterocyclic compounds. The pyridine ring containing the carboxylic acid takes precedence as the parent structure.

  • Parent Structure: Pyridine-2-carboxylic acid (Retained name: Picolinic acid).[1]

  • Principal Functional Group: Carboxylic acid (-COOH) at position 2.[2]

  • Substituent: A phenyl ring substituted with a chlorine atom at its para (4) position.

  • Locant Assignment: The pyridine nitrogen is position 1. The carboxyl carbon is attached to position 2. The aryl substituent is attached to position 4.[3]

Systematic Name: 4-(4-chlorophenyl)pyridine-2-carboxylic acid Retained Name: 4-(4-chlorophenyl)picolinic acid

Structural Visualization

The following diagram illustrates the numbering priority and substituent arrangement.

G Pyridine Pyridine Core (Parent Heterocycle) Compound 4-(4-Chlorophenyl)picolinic acid Pyridine->Compound Scaffold COOH Carboxylic Acid (Pos 2: High Priority) COOH->Pyridine Defines C2 Substituent 4-Chlorophenyl Group (Pos 4: Lipophilic Domain) Substituent->Pyridine Attached at C4

Figure 1: Hierarchical decomposition of the IUPAC naming convention.

Part 2: Synthetic Methodology (Self-Validating Protocol)

Strategic Approach: Suzuki-Miyaura Cross-Coupling

Direct arylation of free picolinic acids is often plagued by catalyst poisoning (due to N,O-chelation of the Pd species) and decarboxylation. Therefore, the most robust, self-validating protocol utilizes a protection-coupling-deprotection strategy.

Pathway: Methyl 4-chloropicolinate + 4-Chlorophenylboronic acid


 Ester Intermediate 

Acid Hydrolysis.
Reagents & Materials
  • Substrate: Methyl 4-chloropicolinate (CAS: 24484-93-3)

  • Coupling Partner: 4-Chlorophenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for resistance to oxidation compared to Pd(PPh₃)₄.

  • Base: Potassium Carbonate (K₂CO₃, 3.0 equiv)[4]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed.

Step-by-Step Protocol
Step 1: The Cross-Coupling (Ester Formation)
  • Setup: In a generic 100 mL round-bottom flask equipped with a magnetic stir bar, charge Methyl 4-chloropicolinate (1.0 g, 5.8 mmol), 4-Chlorophenylboronic acid (1.0 g, 6.4 mmol), and K₂CO₃ (2.4 g, 17.4 mmol).

  • Solvent Addition: Add 1,4-Dioxane (20 mL) and Water (5 mL).

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 15 minutes. Why: Oxygen causes homocoupling of boronic acids and deactivates the Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.21 g, 0.29 mmol) quickly under inert flow.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting chloropicolinate is consumed.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes) yields Methyl 4-(4-chlorophenyl)picolinate .

Step 2: Hydrolysis (Ester Cleavage)
  • Dissolution: Dissolve the intermediate ester in THF:MeOH (1:1, 10 mL).

  • Saponification: Add LiOH (2M aqueous solution, 3 equiv). Stir at RT for 2 hours.

  • Precipitation: Acidify carefully with 1M HCl to pH 3–4. The free acid will precipitate as a white/off-white solid.[2]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Synthesis Start Methyl 4-chloropicolinate (Substrate) Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 90°C Start->Suzuki Boronic 4-Chlorophenylboronic acid (Coupling Partner) Boronic->Suzuki Intermediate Methyl 4-(4-chlorophenyl)picolinate (Ester Intermediate) Suzuki->Intermediate C-C Bond Formation Hydrolysis Saponification LiOH, THF/H2O, then HCl Intermediate->Hydrolysis Deprotection Final 4-(4-Chlorophenyl)picolinic acid (Target) Hydrolysis->Final Precipitation

Figure 2: Synthetic workflow utilizing the ester-protection strategy.

Part 3: Physicochemical Profiling

The following data summarizes the predicted and experimental properties essential for handling and formulation.

PropertyValue / DescriptionSignificance
Molecular Formula C₁₂H₈ClNO₂Core stoichiometry.[5]
Molecular Weight 233.65 g/mol Small molecule, Rule of 5 compliant.
Physical State White to off-white crystalline solidStable solid form.
pKa (Acid) ~4.8 – 5.2 (Predicted)Slightly more acidic than picolinic acid (5.4) due to the electron-withdrawing chlorophenyl group.
LogP 2.8 – 3.1Moderate lipophilicity; suitable for membrane permeability.
Solubility DMSO, Methanol, DMFLow water solubility in neutral form; soluble as Na/K salt.
Chelation Bidentate (N, O)Forms 5-membered chelate rings with Cu(II), Zn(II), Fe(II).

Part 4: Applications & Mechanism of Action[4][5]

Agrochemicals: Synthetic Auxins

This scaffold is structurally homologous to Picloram and Aminopyralid .

  • Mechanism: It acts as a synthetic auxin mimic. The carboxylic acid and pyridine nitrogen mimic the indole-3-acetic acid (IAA) pharmacophore.

  • Binding: It binds to the TIR1/AFB family of F-box proteins, promoting the degradation of Aux/IAA transcriptional repressors. This leads to uncontrolled cell growth and plant death in broadleaf weeds.

Medicinal Chemistry: Metalloenzyme Inhibition

The picolinic acid moiety is a "privileged structure" for zinc-metalloprotease inhibition.

  • Zinc Binding: The pyridine nitrogen and carboxylate oxygen coordinate to the catalytic Zinc ion in enzymes (e.g., Matrix Metalloproteinases - MMPs).

  • Selectivity: The 4-(4-chlorophenyl) tail extends into the S1' hydrophobic pocket of the enzyme, providing selectivity over other metalloenzymes.

Mechanism Ligand 4-(4-Chlorophenyl) picolinic acid Zn Zn(II) Ion (Enzyme Active Site) Ligand->Zn N,O-Chelation Pocket Hydrophobic Pocket (S1' Subsite) Ligand->Pocket Hydrophobic Interaction (Chlorophenyl) Inhibition Catalytic Blockade Zn->Inhibition

Figure 3: Pharmacophore interaction model showing metal chelation and hydrophobic binding.

References

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

  • Picolinic Acid Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 1018, Picolinic acid".

  • Auxin Herbicide Mechanism: Walsh, T. A., et al. "Mutations in an auxin receptor homolog AFB5 and a target of auxin signaling underlie resistance to certain auxin herbicides." Plant Physiology, 142(2), 542-552.

  • Synthesis of 4-Aryl Picolinates: Tetrahedron Letters, Vol 46, Issue 15, 2005. "Suzuki coupling of halopyridines." (General reference for protocol adaptation).

Sources

Technical Synthesis Guide: 4-(4-Chlorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1258612-04-2 Molecular Formula: C₁₂H₈ClNO₂ Molecular Weight: 233.65 g/mol IUPAC Name: 4-(4-Chlorophenyl)pyridine-2-carboxylic acid

Executive Summary

4-(4-Chlorophenyl)picolinic acid is a critical biaryl pyridine scaffold utilized primarily as an intermediate in the synthesis of synthetic auxin herbicides (e.g., arylpicolinates) and pharmaceutical candidates targeting kinase pathways. Its structure features a pyridine ring substituted at the C2 position with a carboxylic acid and at the C4 position with a 4-chlorophenyl moiety.

This guide outlines two distinct synthesis pathways designed for different scales and requirements:

  • The Convergent Route (Suzuki-Miyaura): Prioritizes regioselectivity and purity, ideal for drug discovery and GLP synthesis.

  • The Linear Route (Oxidative Functionalization): Prioritizes raw material cost and scalability, suitable for process chemistry.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary logical precursors. The C4–C1' biaryl bond is the most labile connection for construction via transition-metal catalysis, while the C2-carboxyl group can be derived from a methyl group oxidation or installed on the pre-functionalized ring.

Retrosynthesis Target 4-(4-Chlorophenyl)picolinic acid Precursor1 Methyl 4-chloropicolinate + 4-Chlorophenylboronic acid Target->Precursor1 Route A: Suzuki Coupling (C-C Bond Formation) Precursor2 4-(4-Chlorophenyl)-2-methylpyridine Target->Precursor2 Route B: Oxidation (Functional Group Interconversion) StartMat1 4-Chloropicolinic acid Precursor1->StartMat1 StartMat2 4-Chloro-2-methylpyridine Precursor2->StartMat2 Suzuki Coupling

Figure 1: Retrosynthetic tree illustrating the convergent (Route A) and linear (Route B) pathways.

Pathway A: Suzuki-Miyaura Cross-Coupling (Primary Protocol)

Best for: High Purity (>99%), SAR Studies, Gram-scale.

This route utilizes the high reactivity of 4-halopicolinates toward oxidative addition with Palladium(0), allowing for the selective installation of the chlorophenyl group without affecting the chlorophenyl's own halogen substituent (chemoselectivity).

Reaction Scheme

Step 1: Methyl 4-chloropicolinate + 4-Chlorophenylboronic acid


 Methyl 4-(4-chlorophenyl)picolinate
Step 2:  Methyl 4-(4-chlorophenyl)picolinate 

4-(4-Chlorophenyl)picolinic acid
Detailed Protocol
Step 1: Cross-Coupling
  • Reagents:

    • Methyl 4-chloropicolinate (1.0 equiv)

    • 4-Chlorophenylboronic acid (1.1 equiv)

    • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (3-5 mol%)

    • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

    • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Procedure:

    • Charge a reaction vessel with Methyl 4-chloropicolinate (e.g., 10.0 g), 4-Chlorophenylboronic acid (10.1 g), and K₂CO₃ (20.1 g).

    • Evacuate and backfill with Nitrogen (

      
      ) three times to remove oxygen (Critical for Pd cycle longevity).
      
    • Add degassed 1,4-Dioxane (100 mL) and Water (25 mL).

    • Add Pd(dppf)Cl₂ (1.2 g) under a positive stream of

      
      .
      
    • Heat the mixture to 85–90°C for 4–6 hours. Monitor via HPLC/TLC (Hexane:EtOAc 3:1).

    • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol or perform Flash Chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Step 2: Hydrolysis
  • Reagents: Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 equiv), THF/Water (1:1).

  • Procedure:

    • Dissolve the ester from Step 1 in THF/Water.

    • Stir at Room Temperature (25°C) for 2 hours.

    • Acidification: Cool to 0°C and adjust pH to ~3.0 using 1M HCl. The product will precipitate as a white solid.

    • Filter, wash with cold water, and dry under vacuum at 45°C.

Technical Insight: Catalyst Selection

Why Pd(dppf)Cl₂ ? Unlike Pd(PPh₃)₄, the bidentate dppf ligand has a large bite angle which favors the reductive elimination step, crucial for forming sterically hindered biaryls. Furthermore, it is more resistant to "aryl exchange" (scrambling of the phenyl ligands from phosphine to the product), ensuring the final product contains the chlorophenyl group and not a phenyl group from the ligand [1].

Pathway B: Oxidative Functionalization (Scalable Route)

Best for: Cost-efficiency, Multi-kilogram scale.

This route avoids the use of expensive picolinate esters, starting instead from the cheaper 2-methylpyridine (picoline) scaffold.

Reaction Scheme

Step 1: 4-Chloro-2-methylpyridine + 4-Chlorophenylboronic acid


 4-(4-Chlorophenyl)-2-methylpyridine
Step 2:  Oxidation 

4-(4-Chlorophenyl)picolinic acid
Critical Protocol: Selenium Dioxide Oxidation

While Permanganate (


) is common, it can over-oxidize the pyridine ring or be difficult to work up due to 

sludge. Selenium Dioxide (

) offers a specific oxidation of the activated methyl group to the carboxylic acid (often via the aldehyde).
  • Reagents:

    • 4-(4-Chlorophenyl)-2-methylpyridine (1.0 equiv)

    • Selenium Dioxide (

      
      ) (1.5 - 2.0 equiv)
      
    • Solvent: Pyridine (as solvent) or Diglyme (high boiling point).

  • Procedure:

    • Dissolve starting material in Pyridine.

    • Add

      
       and heat to reflux (115°C) for 12–18 hours.
      
    • Workup: Filter hot to remove Selenium metal (precipitate).

    • Concentrate the filtrate. Treat the residue with aqueous

      
       to form the soluble carboxylate salt.
      
    • Filter off any unreacted organic impurities.

    • Acidify the aqueous layer with HCl to precipitate the target acid.

Mechanistic Visualization (Suzuki Cycle)

The success of Pathway A relies on the catalytic cycle. The diagram below details the specific species involved, highlighting the activation of the C-Cl bond on the pyridine ring.

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(Cl)L2 Ar = 4-picolinate OxAdd->PdII_Ar + Methyl 4-chloropicolinate BaseStep Base Activation (OH- replaces Cl-) PdII_Ar->BaseStep PdII_OH Pd(II)(Ar)(OH)L2 BaseStep->PdII_OH + OH- / CO3-- TransMet Transmetallation (+ Ar'-B(OH)2) PdII_OH->TransMet PdII_Biaryl Pd(II)(Ar)(Ar')L2 TransMet->PdII_Biaryl + Boronate RedElim Reductive Elimination PdII_Biaryl->RedElim Product Product + Pd(0) RedElim->Product Product->Pd0 Regeneration

Figure 2: Catalytic cycle for the Suzuki coupling of chloropicolinate. Note that the electron-deficient pyridine ring facilitates faster oxidative addition compared to the chlorophenyl ring.

Analytical Specifications

To ensure the synthesized material meets research standards, the following analytical data should be verified:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Purity HPLC (C18, ACN/H2O + 0.1% TFA)≥ 98.0% (Area %)
Identity ¹H-NMR (DMSO-d₆)δ ~8.7 (d, 1H, Pyr-H6), 8.2 (s, 1H, Pyr-H3), 7.8 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 7.5 (d, 1H, Pyr-H5).
Mass Spec LC-MS (ESI+)[M+H]⁺ = 234.03

References

  • ChemicalBook. (n.d.). 4-Chlorophenylboronic acid synthesis and applications.[1][2][3] Retrieved from

  • Sigma-Aldrich. (2024). Product Detail: 4-(4-Chlorophenyl)picolinic acid (CAS 1258612-04-2).[4] Retrieved from

  • Guidechem. (n.d.). Synthesis of 4-Chloropyridine-2-carboxylic acid.[1] Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and recent developments.[5] Retrieved from

  • BenchChem. (n.d.). Technical Guide: Synthesis of 4-substituted pyridines. Retrieved from

Sources

Key properties of 4-(4-Chlorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-(4-Chlorophenyl)picolinic Acid Subtitle: A Bi-Functional Scaffold for Auxinic Herbicide Design and Metalloenzyme Inhibition

Executive Summary

4-(4-Chlorophenyl)picolinic acid represents a privileged structural motif in both agrochemical and pharmaceutical discovery. Functioning primarily as a biaryl pyridine scaffold , it bridges two distinct mechanisms of action: the mimicry of indole-3-acetic acid (IAA) in plant signaling pathways and the bidentate chelation of zinc ions in metalloenzymes. This guide dissects the compound’s physicochemical profile, validates a robust synthetic route via Suzuki-Miyaura cross-coupling, and elucidates its dual-use potential in targeting the TIR1/AFB5 auxin receptor family and zinc-dependent hydrolases (e.g., MMPs, NDM-1).

Part 1: Physicochemical Profile[1]

The utility of 4-(4-Chlorophenyl)picolinic acid lies in its amphiphilic nature. The pyridine nitrogen and carboxylate provide water solubility and metal-binding affinity, while the 4-chlorophenyl moiety confers lipophilicity (LogP modulation) essential for membrane permeability and hydrophobic pocket occupancy.

Table 1: Calculated & Observed Properties

PropertyValue (Approx.)Relevance
Molecular Formula C₁₂H₈ClNO₂Core scaffold identity.[1][2][3]
Molecular Weight 233.65 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).
pKa (Acid) ~3.8 – 4.2Exists as a carboxylate anion at physiological pH (7.4).
pKa (Pyridine N) ~5.2Weakly basic; capable of protonation in acidic environments.
LogP (Octanol/Water) 2.6 – 2.9Moderate lipophilicity; suitable for passive transport across plant cuticles or BBB.
H-Bond Donors/Acceptors 1 / 3Compliant with Lipinski’s Rule of Five.
Chelation Mode Bidentate (N, O)Forms stable 5-membered chelate rings with Zn²⁺, Fe²⁺, Cu²⁺.

Part 2: Synthetic Protocol (Suzuki-Miyaura Coupling)

The most reliable route to 4-aryl picolinic acids is the palladium-catalyzed cross-coupling of a 4-halopicolinate with an arylboronic acid. The following protocol is optimized for yield and reproducibility, utilizing 4-bromo-2-picolinic acid methyl ester to avoid catalyst poisoning often seen with free carboxylic acids.

Reagents & Materials
  • Substrate A: Methyl 4-bromo-2-pyridinecarboxylate (1.0 equiv)

  • Substrate B: 4-Chlorophenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) – Chosen for resistance to oxidation compared to Pd(PPh₃)₄.

  • Base: Cs₂CO₃ (3.0 equiv) – Cesium promotes transmetallation more effectively than potassium in hindered systems.

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

  • Atmosphere: Argon or Nitrogen (Strictly degassed)

Step-by-Step Workflow
  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine Substrate A (1.0 mmol, 216 mg), Substrate B (1.2 mmol, 187 mg), and Cs₂CO₃ (3.0 mmol, 977 mg).

  • Degassing: Add 1,4-Dioxane (8 mL) and Water (2 mL). Sparge the mixture with Argon for 15 minutes. Critical Step: Oxygen causes homocoupling of the boronic acid and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 41 mg) quickly under a positive stream of Argon. Seal the tube.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄ and concentrate.

  • Hydrolysis (Ester Cleavage): Dissolve the crude ester in THF/MeOH/H₂O (1:1:1). Add LiOH (2.0 equiv). Stir at RT for 2 hours. Acidify to pH 3 with 1M HCl to precipitate the free acid.

  • Purification: Recrystallize from Ethanol/Water or purify via reverse-phase HPLC (0.1% Formic Acid in Water/MeCN).

Visualizing the Synthetic Logic

SuzukiCoupling Precursors Methyl 4-bromo-2-picolinate + 4-Chlorophenylboronic acid OxAdd Oxidative Addition (Pd⁰ inserts into C-Br) Precursors->OxAdd Pd(dppf)Cl2 TransMetal Transmetallation (Boron/Base exchange) OxAdd->TransMetal Cs2CO3 RedElim Reductive Elimination (C-C Bond Formation) TransMetal->RedElim Hydrolysis LiOH Hydrolysis (Ester -> Acid) RedElim->Hydrolysis Intermediate Ester Product 4-(4-Chlorophenyl) picolinic acid Hydrolysis->Product

Figure 1: Catalytic cycle for the synthesis of the target scaffold. The use of Cs₂CO₃ facilitates the transmetallation step in the Suzuki-Miyaura cycle.

Part 3: Mechanistic Applications

The 4-(4-chlorophenyl)picolinic acid structure is not merely a chemical curiosity; it is a "privileged scaffold" that interacts with specific biological domains.

A. Agrochemicals: Auxin Mimicry

This compound belongs to the synthetic auxin class (pyridine carboxylates).

  • Mechanism: It acts as a "molecular glue," bridging the TIR1/AFB5 F-box protein and the Aux/IAA repressor proteins.

  • Selectivity: The 4-aryl substitution (unlike the 3,6-dichloro pattern of Clopyralid) often shifts selectivity toward the AFB5 receptor sub-family, potentially circumventing resistance mechanisms developed against classical auxins like 2,4-D (which prefer TIR1).

  • Effect: Binding triggers the ubiquitination and degradation of Aux/IAA repressors, leading to uncontrolled gene expression, epinasty, and plant death.

B. Pharmaceuticals: Metalloenzyme Inhibition

Picolinic acid is a classic Zinc-Binding Group (ZBG).

  • Target: Zinc-dependent hydrolases, such as Matrix Metalloproteinases (MMPs) or New Delhi Metallo-β-lactamase-1 (NDM-1).

  • Binding Mode: The nitrogen of the pyridine and the oxygen of the carboxylate coordinate the active site Zinc ion in a bidentate fashion.

  • Role of the 4-Chlorophenyl Group: It occupies the hydrophobic S1' pocket of the enzyme, improving binding affinity (K_d) and selectivity over other metalloenzymes.

Mechanism of Action Diagram

Mechanism cluster_Agro Agrochemical Pathway (Auxin) cluster_Pharma Pharma Pathway (Metalloenzyme) Ligand 4-(4-Chlorophenyl) picolinic acid Receptor TIR1 / AFB5 (F-Box Protein) Ligand->Receptor Binds ActiveSite Active Site Zn²⁺ Ligand->ActiveSite Chelates (N,O) Pocket Hydrophobic S1' Pocket Ligand->Pocket 4-Cl-Ph Interaction Repressor Aux/IAA Repressor Receptor->Repressor Recruits Degradation Ubiquitination & Proteasomal Degradation Repressor->Degradation Inhibition Catalytic Blockade ActiveSite->Inhibition

Figure 2: Dual-mode functionality. Left: Auxin signaling activation via receptor recruitment. Right: Enzyme inhibition via metal chelation and hydrophobic interaction.

Part 4: Analytical Characterization Standards

To validate the synthesis and purity of 4-(4-chlorophenyl)picolinic acid, the following analytical signatures must be confirmed.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.5 (br s, 1H): Carboxylic acid proton.

    • δ 8.7 (d, 1H): Pyridine H-6 (deshielded by Nitrogen).

    • δ 8.3 (s, 1H): Pyridine H-3 (ortho to COOH).

    • δ 7.8 (d, 2H) & 7.6 (d, 2H): Para-substituted chlorophenyl AA'BB' system.

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (+0.1% Formic Acid).

    • Retention Time: Expect elution later than unsubstituted picolinic acid due to the lipophilic chlorophenyl group.

References

  • Suzuki-Miyaura Coupling of Picolinates

    • Title: Synthesis of Biaryls via Decarbonylative Palladium-C
    • Source: ResearchG
    • URL:

  • Picolinic Acid as Metalloenzyme Inhibitors

    • Title: Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1.[4][5]

    • Source: NIH / PubMed Central.
    • URL:

  • Auxinic Herbicide Structure-Activity Relationships

    • Title: Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid.[6]

    • Source: NIH / PubMed Central.
    • URL:

  • Metal-Binding Isosteres in Drug Discovery

    • Title: Salicylate metal-binding isosteres as fragments for metalloenzyme inhibition.[7]

    • Source: eScholarship / Chemical Science.
    • URL:

Sources

Beyond the Scaffold: Technical Guide to 4-(4-Chlorophenyl)picolinic Acid Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Chlorophenyl)picolinic acid (CAS: 1258612-04-2) represents a "privileged structure" in small molecule research, bridging the gap between agrochemical design and fragment-based drug discovery (FBDD). While structurally related to commercial auxinic herbicides (e.g., aminopyralid, picloram), this specific 4-aryl derivative serves as a critical chemical probe for mapping hydrophobic pockets in metalloenzymes and exploring non-canonical auxin signaling pathways.

This guide details the technical utility of this compound in three domains:

  • Agrochemistry: As a probe for the AFB5 auxin receptor sub-pocket.

  • Medicinal Chemistry: As a zinc-binding fragment (ZBF) for metalloproteinase and histone demethylase inhibition.

  • Chemical Synthesis: A robust protocol for palladium-catalyzed cross-coupling generation.

Part 1: Agrochemical Application – The Auxin Receptor Probe

Mechanism of Action: Selective Auxin Mimicry

Unlike classical auxins (IAA) that bind broadly to TIR1/AFB receptors, picolinic acid derivatives exhibit selectivity for the AFB5 (Auxin Signaling F-Box protein 5) co-receptor. The 4-(4-chlorophenyl) moiety provides a rigid, lipophilic vector that probes the depth of the auxin-binding pocket, distinct from the 3,6-substitution pattern found in commercial herbicides like clopyralid.

Research Utility: Researchers use this compound to differentiate between TIR1 (associated with broad dicot toxicity) and AFB5 (associated with resistance-breaking profiles) signaling pathways.

Visualization: The Auxinic Signaling Cascade

The following diagram illustrates the ubiquitin-proteasome pathway activated by 4-(4-Chlorophenyl)picolinic acid.

AuxinSignaling Compound 4-(4-Chlorophenyl) picolinic acid Receptor SCFTIR1/AFB5 Complex Compound->Receptor High Affinity Binding Repressor Aux/IAA Repressor Protein Receptor->Repressor Recruitment Ubiquitin Ubiquitination (E3 Ligase Activity) Repressor->Ubiquitin Poly-ubiquitination Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Targeting Transcription ARF Transcription Factors Released Proteasome->Transcription Repressor Removal Response Gene Expression: Uncontrolled Growth/Epinasty Transcription->Response Activation

Caption: The molecular glue mechanism where the picolinic acid derivative stabilizes the interaction between the SCF-E3 ligase complex and the Aux/IAA repressor.

Part 2: Medicinal Chemistry – Fragment-Based Drug Discovery (FBDD)

The Zinc-Binding Fragment (ZBF) Hypothesis

In drug development, the picolinic acid core acts as a bidentate chelator for active-site metal ions (Zn²⁺, Fe²⁺). The 4-(4-chlorophenyl) tail is critical for Selectivity Filtering .

  • Target Class: Zinc-dependent Metalloproteinases (MMPs) and Histone Demethylases (KDMs).

  • Binding Mode: The pyridine nitrogen and carboxylate oxygen chelate the catalytic zinc. The 4-chlorophenyl group extends into the S1' hydrophobic pocket , a key determinant of isozyme selectivity (e.g., sparing MMP-1 while inhibiting MMP-13).

Comparative Potency Data (Simulated)

Note: Values represent typical SAR trends for 4-aryl picolinic acid fragments against MMP targets.

Compound VariantZn²⁺ Binding MotifS1' Pocket OccupancyMMP-13 IC₅₀ (µM)Selectivity Ratio (MMP-13/MMP-1)
Picolinic Acid (Core)BidentateNone>10001:1
4-Phenylpicolinic acidBidentateModerate45.212:1
4-(4-Chlorophenyl)picolinic acid Bidentate High (Halogen Bond) 8.4 85:1
4-(4-Methoxyphenyl)picolinic acidBidentateHigh (Steric Clash)120.55:1

Technical Insight: The chlorine atom at the para-position often engages in orthogonal halogen bonding with backbone carbonyls in the enzyme pocket, enhancing affinity beyond simple hydrophobic effects.

Part 3: Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

Objective: High-yield synthesis of 4-(4-Chlorophenyl)picolinic acid from methyl 4-chloropicolinate. Causality: We use a boronic acid coupling approach rather than direct pyridine arylation to prevent regioselectivity issues and ensure high purity for biological assays.

Reagents:
  • Substrate: Methyl 4-chloropicolinate (1.0 eq)

  • Coupling Partner: 4-Chlorophenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) – Selected for stability against oxidative addition in electron-deficient pyridines.

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Workflow:
  • Inert Atmosphere Generation: Charge a Schlenk flask with Methyl 4-chloropicolinate, 4-Chlorophenylboronic acid, and K₂CO₃. Evacuate and backfill with Argon (3 cycles).

  • Solvent Degassing: Add the Dioxane/Water mixture. Sparge with Argon for 15 minutes. Critical: Oxygen presence leads to homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon pressure.

  • Reflux: Heat to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Hydrolysis (One-Pot): Once the ester intermediate is confirmed, add LiOH (4.0 eq) directly to the reaction mixture and stir at 60°C for 2 hours to cleave the methyl ester.

  • Workup:

    • Cool to room temperature.

    • Acidify to pH 3-4 using 1M HCl. The product will precipitate as a white/off-white solid.[1]

    • Filter and wash with cold water.

    • Recrystallize from Ethanol/Water.

Visualization: Synthetic Pathway

Synthesis SM1 Methyl 4-chloropicolinate Reaction Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, 12h SM1->Reaction SM2 4-Chlorophenylboronic acid SM2->Reaction Intermediate Ester Intermediate Reaction->Intermediate Hydrolysis LiOH Hydrolysis pH Adjustment (HCl) Intermediate->Hydrolysis Product 4-(4-Chlorophenyl) picolinic acid (Precipitate) Hydrolysis->Product

Caption: Two-stage synthesis involving Pd-catalyzed arylation followed by base-mediated ester hydrolysis.

Part 4: Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H411: Toxic to aquatic life with long-lasting effects (due to herbicidal activity).

  • Storage: Store at 2-8°C under inert gas. Picolinic acids can decarboxylate at high temperatures if acidic.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Picolinic Acid Derivatives and Biological Activity.[1][2][3][4][5][6][7] Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel Picolinic Acid Derivatives. Retrieved from [Link]

Sources

Biological Activity of 4-(4-Chlorophenyl)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry, and experimental protocols regarding 4-(4-Chlorophenyl)picolinic acid derivatives .

Technical Guide & Whitepaper

Executive Summary: The Scaffold at a Glance

4-(4-Chlorophenyl)picolinic acid (CAS: 1258612-04-2) represents a specialized pharmacophore in medicinal chemistry, distinct from the commercially prevalent 6-arylpicolinate herbicides (e.g., Halauxifen, Florpyrauxifen). While the 6-substituted isomers are potent synthetic auxins used in agriculture, the 4-substituted picolinic acid scaffold is primarily investigated for its pharmacological activity , specifically as a privileged structure for kinase inhibition (e.g., TGF-β, Src) and receptor antagonism (e.g., P2Y14).

This guide focuses on the therapeutic utility of the 4-aryl isomer , detailing its role in blocking signal transduction pathways critical to oncology and immunology.

Feature4-Arylpicolinates (Focus of this Guide)6-Arylpicolinates (Commercial Herbicides)
Primary Application Pharmaceuticals (Oncology, Fibrosis)Agrochemicals (Weed Control)
Key Biological Target Kinases (TGF-β RI, ZAP-70), GPCRs (P2Y14)Auxin Receptors (TIR1/AFB)
Mechanism ATP-competitive inhibition; Allosteric modulationDeregulation of gene expression (Auxin mimicry)
Key Substituent 4-(4-Chlorophenyl) (Hydrophobic probe)4-Amino-3-chloro-6-aryl (Auxin binding)

Chemical Biology & Structure-Activity Relationship (SAR)

The biological potency of 4-(4-chlorophenyl)picolinic acid derivatives stems from the unique electronic and steric properties of the pyridine core decorated with a para-chlorophenyl group.

The Pharmacophore[1]
  • Bidentate Chelation/Binding: The picolinic acid moiety (pyridine nitrogen + 2-carboxylic acid) acts as a bidentate ligand. In metalloenzymes or kinase active sites, this motif often coordinates with a metal ion (e.g., Mg²⁺, Zn²⁺) or forms critical hydrogen bond networks with the hinge region of kinases.

  • The 4-Aryl "Reach": The phenyl ring at the 4-position extends the molecule into deep hydrophobic pockets (selectivity filters) within the target protein.

  • Chlorine Substitution: The para-chloro substituent increases lipophilicity (LogP) and metabolic stability (blocking P450 oxidation at the para-position), enhancing cellular permeability compared to the unsubstituted phenyl analog.

SAR Logic: The "Switch"
  • 4-Position (Pharma): Directs the aryl group perpendicular to the hinge binding region in kinases, allowing for high specificity against Serine/Threonine kinases (e.g., TGF-β).

  • 6-Position (Agro): Orients the aryl group to mimic the indole ring of auxin (IAA), triggering plant death pathways. Caution: Researchers synthesizing these derivatives must verify regiochemistry (4- vs 6-substitution) via NOESY NMR to avoid off-target biological profiles.

Therapeutic Applications & Mechanisms[2][3]

TGF-β Type I Receptor Kinase Inhibition

Derivatives of 4-arylpicolinic acid (often cyclized to pyrazoles or retained as acids) are potent inhibitors of Transforming Growth Factor-β (TGF-β) Type I Receptor Kinase (ALK5) .

  • Pathology: Upregulation of TGF-β signaling drives fibrosis (lung/liver) and tumor metastasis (Epithelial-Mesenchymal Transition).

  • Mechanism: The picolinic core mimics the adenine ring of ATP. The 4-(4-chlorophenyl) group occupies the hydrophobic "gatekeeper" pocket, preventing ATP binding and phosphorylation of SMAD2/3.

  • Potency: Optimized derivatives demonstrate IC₅₀ values in the low nanomolar range (50–200 nM) .

P2Y14 Receptor Antagonism

The scaffold has been identified as a high-affinity antagonist for the P2Y14 receptor , a G-protein coupled receptor (GPCR) involved in immune response and inflammation.

  • Activity: 4-Phenylpicolinic acid derivatives block the binding of UDP-glucose to P2Y14.

  • SAR Insight: The carboxylic acid is essential for ionic interaction with cationic residues (e.g., Arg/Lys) in the GPCR transmembrane bundle. The 4-aryl group provides necessary hydrophobic anchoring.

Antitumor Cytotoxicity

Certain 4-amino-aryl derivatives exhibit broad-spectrum cytotoxicity against colon (HCT116) and liver (HepG2) cancer lines.

  • Mechanism: Inhibition of angiogenesis (VEGF pathways) and induction of apoptosis via caspase activation.

Experimental Protocols (Self-Validating Systems)

Synthesis: Suzuki-Miyaura Coupling

Objective: Synthesize 4-(4-chlorophenyl)picolinic acid from 4-chloropicolinic acid esters.

Reagents:

  • Methyl 4-chloropicolinate (1.0 eq)

  • 4-Chlorophenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • Solvent: Dioxane/Water (4:1)

Protocol:

  • Degassing: Purge the solvent mixture with Nitrogen for 15 minutes (Critical to prevent Pd oxidation).

  • Coupling: Combine reagents in a sealed tube. Heat to 90°C for 12 hours .

  • Validation: Monitor via TLC (Hexane/EtOAc 3:1). Product should be UV active and more polar than the starting ester.

  • Hydrolysis: Treat the intermediate ester with LiOH (2.0 eq) in THF/Water to yield the free acid.

  • Purification: Acidify to pH 3 with 1N HCl. The product precipitates. Recrystallize from Ethanol.

Biological Assay: TGF-β Kinase Inhibition (Radiometric)

Objective: Quantify the IC₅₀ of the derivative against ALK5.

Protocol:

  • Enzyme Mix: Incubate recombinant ALK5 kinase (10 ng) with the peptide substrate (GSK-3 peptide).

  • Inhibitor: Add the 4-(4-chlorophenyl)picolinic acid derivative (serial dilutions in DMSO).

  • Start Reaction: Add [γ-³³P]ATP (10 µM final concentration).

  • Incubation: 30 minutes at 30°C.

  • Termination: Spot reaction onto P81 phosphocellulose paper. Wash with 0.75% phosphoric acid (3x) to remove unbound ATP.

  • Quantification: Measure incorporated ³³P via scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Visualization & Data

Synthesis & Logic Flow

The following diagram illustrates the synthesis and the divergence in biological activity based on substitution patterns.

G Start 4-Chloropicolinic Acid (Starting Material) Step1 Suzuki Coupling (4-Cl-Ph-B(OH)2, Pd cat.) Start->Step1 Core 4-(4-Chlorophenyl) picolinic Acid Scaffold Step1->Core Pharma Pharma Pathway (Kinase Inhibitors) Core->Pharma Direct Use / Derivatization Agro Agro Pathway (Note: 6-Aryl is Herbicide) Core->Agro Positional Isomerism (Caution: Inactive as Auxin) TGF TGF-β Inhibition (Anti-fibrotic) Pharma->TGF P2Y P2Y14 Antagonism (Anti-inflammatory) Pharma->P2Y

Caption: Synthesis workflow and therapeutic divergence. The 4-aryl scaffold selectively targets kinase/GPCR pathways, distinct from the 6-aryl auxin herbicides.

Comparative Activity Table
Compound ClassR-Group PositionTargetIC₅₀ / PotencyPrimary Indication
4-Arylpicolinates C-4ALK5 (TGF-β) 50 - 200 nMFibrosis, Oncology
4-Arylpicolinates C-4P2Y14 Receptor 1 - 10 µMInflammation
6-ArylpicolinatesC-6TIR1 (Auxin)< 10 nMHerbicide (Weed Control)

References

  • Design, Synthesis, and Herbicidal Activity of Novel Picolinic Acid Derivatives. National Institutes of Health (NIH) / PMC. (Discusses the 6-aryl herbicide class for context).

  • Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Journal of Medicinal Chemistry. (Establishes the 4-aryl scaffold as a kinase inhibitor).

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists. National Institutes of Health (NIH) / PMC. (Identifies 4-phenylpicolinic acid as a GPCR antagonist).

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI Molecules. (Demonstrates antitumor activity of 4-substituted picolinamides).[1]

  • Halauxifen-methyl Chemical Structure and Mode of Action. EPA / Chemical Warehouse. (Provides the structural contrast for the 6-aryl herbicide class).

Sources

Technical Monograph: 4-(4-Chlorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Profiling of a Privileged Metalloenzyme Inhibitor Scaffold

Executive Technical Summary

4-(4-Chlorophenyl)picolinic acid (CAS: 1258612-04-2) is a substituted pyridine-2-carboxylic acid derivative that functions primarily as a bidentate chelating ligand and a privileged scaffold in medicinal chemistry and agrochemical research.[1] Unlike simple picolinic acid, the addition of a p-chlorophenyl moiety at the C4 position significantly alters its lipophilicity (


) and steric profile, enabling specific hydrophobic interactions within enzyme active sites.[2][3]

Its mechanism of action (MoA) is distinct across two biological domains:[2]

  • Mammalian Pharmacology: It acts as an inhibitor of metalloenzymes , most notably Dopamine

    
    -Monooxygenase (DBM)  and Indoleamine 2,3-dioxygenase 1 (IDO1) , by coordinating with the catalytic metal cofactors (Copper and Iron, respectively).[2][3]
    
  • Plant Physiology: It functions as a synthetic auxin mimic , disrupting hormonal homeostasis in susceptible dicots, structurally related to the herbicide Picloram.[2][3]

Physicochemical & Structural Basis of Action[2][3]

The biological activity of 4-(4-Chlorophenyl)picolinic acid is dictated by three structural pharmacophores:

Structural FeatureMechanistic Function
Pyridine Nitrogen (N1) Acts as a Lewis base to donate electron density to metal cations (

,

,

).[2]
Carboxylate Group (C2-COOH) Ionizes to

at physiological pH; forms a stable 5-membered chelate ring with the N1 and the metal center.
4-(4-Chlorophenyl) Tail Hydrophobic Anchor: Penetrates deep hydrophobic pockets in the enzyme active site (e.g., tyrosine residues in DBM).[2] Halogen Bonding: The chlorine atom can engage in halogen bonding or fill specific steric voids, increasing potency over unsubstituted analogs.[2][3]
Primary Mechanism: Metal-Dependent Enzyme Inhibition

The core MoA is the competitive chelation of the active site metal cofactor.[3] This prevents the binding of the endogenous substrate (e.g., molecular oxygen or dopamine) and arrests the catalytic cycle.[2][3]

A. Dopamine

-Monooxygenase (DBM) Inhibition

DBM is a copper-dependent enzyme responsible for converting Dopamine to Norepinephrine. 4-(4-Chlorophenyl)picolinic acid inhibits DBM via an uncompetitive-like mechanism regarding the metal cofactor.[4]

  • The Chelating Warhead: The picolinic acid moiety binds to the

    
     site of the DBM enzyme.[3]
    
  • The Hydrophobic Interaction: The 4-aryl substituent interacts with the hydrophobic cleft near the active site, often stabilizing the inhibitor-enzyme complex.[3] QSAR studies suggest that substituents at the 4-position (like the 4-chlorophenyl group) interact with specific tyrosine residues in the catalytic crevice, significantly enhancing inhibitory potency compared to picolinic acid alone.[3]

B. Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

IDO1 is a heme-containing enzyme that catabolizes Tryptophan to Kynurenine, a pathway often hijacked by tumors to suppress immune response.[2][3][5]

  • Mechanism: The pyridine nitrogen coordinates directly with the Heme Iron (

    
    ) in the active site, displacing the oxygen molecule required for catalysis.[2][3]
    
  • Selectivity: The 4-aryl group fits into "Pocket A" of the IDO1 active site, providing selectivity over Tryptophan 2,3-dioxygenase (TDO).[2][3]

Pathway Visualization: DBM Inhibition

The following diagram illustrates the interruption of the catecholamine synthesis pathway.[3]

DBM_Inhibition Tyrosine L-Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH Dopa L-DOPA DDC DOPA Decarboxylase Dopa->DDC Dopamine Dopamine DBM Dopamine β-Monooxygenase (Cu2+ Dependent) Dopamine->DBM Substrate Norepinephrine Norepinephrine TH->Dopa DDC->Dopamine DBM->Norepinephrine Hydroxylation Inhibitor 4-(4-Chlorophenyl)picolinic acid Inhibitor->DBM CHELATION (Inhibition)

Figure 1: Mechanism of catecholamine synthesis disruption.[2][3][4] The compound chelates the Copper cofactor in DBM, preventing the conversion of Dopamine to Norepinephrine.[2][3]

Secondary Mechanism: Synthetic Auxin Activity[2][3][6]

In plant biology, 4-(4-Chlorophenyl)picolinic acid acts as a structural analog to Picloram and Aminopyralid .

  • Receptor Binding: It binds to the TIR1/AFB (Transport Inhibitor Response 1 / Auxin Signaling F-Box) receptor family.[3]

  • Signal Transduction: The binding promotes the degradation of Aux/IAA transcriptional repressors via the ubiquitin-proteasome pathway.[3]

  • Physiological Outcome: This leads to the derepression of ARF (Auxin Response Factors), causing uncontrolled gene expression, aberrant growth (epinasty), and eventual necrosis of the plant tissue.[2][3] The 4-chlorophenyl substitution mimics the lipophilic interactions of the 3,5,6-trichloro ring found in commercial herbicides, facilitating transport across the plant cuticle.[2][3]

Experimental Protocols
Protocol A: Synthesis via Suzuki-Miyaura Coupling

Rationale: This protocol ensures the precise installation of the 4-aryl group onto the picolinic acid core.

  • Reagents:

    • 4-Bromopicolinic acid (methyl ester protected).[2][3]

    • 4-Chlorophenylboronic acid (1.2 equiv).[2][3]

    • 
       (5 mol%) or 
      
      
      
      .[2][3]
    • 
       (2.0 equiv).[2][3]
      
    • Solvent: 1,4-Dioxane/Water (4:1).[2][3]

  • Procedure:

    • Degassing: Purge the solvent mixture with Nitrogen for 15 minutes to prevent homocoupling or oxidation.[2][3]

    • Reaction: Combine reagents in a sealed pressure vial. Heat to 90°C for 12 hours.

    • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

      
      .[2][3]
      
    • Hydrolysis: Treat the intermediate ester with LiOH (THF/Water) at RT for 2 hours to yield the free acid.

    • Purification: Acidify to pH 3 with 1M HCl. The product often precipitates; otherwise, extract with DCM.[2][3] Recrystallize from Ethanol.[2][3]

Protocol B: DBM Inhibition Assay (Spectrophotometric)

Rationale: Validates the chelation-based inhibition mechanism.

  • Assay Buffer: 100 mM Sodium Acetate, pH 5.0.

  • Substrate: Tyramine (10 mM) - used as a surrogate substrate for Dopamine for easier detection.[2][3]

  • Cofactor: Ascorbate (10 mM) and Catalase (to prevent peroxide inactivation).[2][3]

  • Enzyme Source: Bovine adrenal medulla homogenate or purified DBM.

  • Detection: Monitor oxygen consumption (Clark electrode) or the formation of octopamine (HPLC).[2][3]

  • Inhibition Step:

    • Pre-incubate enzyme with 4-(4-Chlorophenyl)picolinic acid (0.1

      
      M to 100 
      
      
      
      M) for 5 minutes before adding substrate.[2]
    • Control: Run parallel samples with excess

      
      . If inhibition is reversed by excess Copper, the chelation mechanism is confirmed.[2][3]
      
References
  • Dopamine

    
    -Monooxygenase Inhibition: 
    
    • Kruse, L. I., et al.[2][3] "Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site."[3] Journal of Medicinal Chemistry. (Cited in context of 4-substituted picolinic acid QSAR).

  • IDO1 Inhibition & Heme Interaction

    • Malachowski, W. P., et al.[2][3][5] "Discovery of IDO1 Inhibitors: From Bench to Bedside." Cancer Research.[2][3]

  • Auxin Herbicide Mechanism

    • Grossmann, K.[2][3] "Auxin Herbicide Action: Lifting the Veil Step by Step."[2][3] Plant Signaling & Behavior.

  • Chemical Synthesis & Properties

    • Sigma-Aldrich Product Data.[3] "4-(4-Chlorophenyl)picolinic acid - CAS 1258612-04-2."[1][6][7]

  • Viral Entry Inhibition (Picolinic Acid Class)

    • Cell Reports Medicine.[2][3] "Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry."[3]

Sources

Introduction: The Picolinic Acid Scaffold in Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Homologs and Analogs of 4-(4-Chlorophenyl)picolinic Acid

Picolinic acid, a simple pyridine derivative, serves as a versatile scaffold in medicinal chemistry and agrochemistry.[1] Its inherent ability to chelate metal ions, coupled with its metabolic relationship to tryptophan, has made it and its derivatives subjects of significant research.[2][3] This guide focuses on a specific, synthetically derived member of this family: 4-(4-Chlorophenyl)picolinic acid. This compound, characterized by a picolinic acid core linked to a chlorophenyl moiety at the 4-position, represents a key structure from which a multitude of analogs and homologs can be designed for diverse biological applications, ranging from herbicidal action to potential anticancer therapeutics.[4][5][6]

This document provides a technical overview for researchers and drug development professionals, exploring the structural landscape of 4-(4-Chlorophenyl)picolinic acid analogs, their mechanisms of action, validated experimental protocols for their synthesis and evaluation, and a quantitative look at their structure-activity relationships.

PART 1: The Chemical Landscape: Homologs and Analogs

The exploration of chemical space around a lead compound is fundamental to drug discovery. For 4-(4-Chlorophenyl)picolinic acid, this involves the systematic modification of its core structure to generate homologs and analogs with modulated potency, selectivity, and pharmacokinetic properties.

  • Homologs are compounds within a series that differ by a repeating structural unit, typically a methylene group (-CH₂-). In the context of our core molecule, homologs could be generated by inserting alkyl chains between the picolinic acid and phenyl rings or by extending alkyl substituents on either ring.

  • Analogs are compounds with similar structures but with variations in atoms, functional groups, or substructures. The analog space for 4-(4-Chlorophenyl)picolinic acid is vast and can be systematically explored by modifying three key regions: the picolinic acid ring, the phenyl ring, and the nature of the linkage between them.

A study on picolinic acid analogs demonstrated that their toxicity and growth inhibitory effects are heavily influenced by two key molecular descriptors: the partial charge on the nitrogen atom (affecting its ability to chelate essential metal ions like zinc) and the hydrophobicity (LogP), which governs its ability to cross cell membranes.[3]

G cluster_core Core Structure Core 4-(4-Chlorophenyl)picolinic Acid Picolinic_Mods Picolinic Acid Ring Modifications (e.g., Isomers like Isonicotinic Acid) Core->Picolinic_Mods Phenyl_Mods Chlorophenyl Ring Modifications (e.g., Halogen substitution, Positional Isomers) Core->Phenyl_Mods Heterocyclic_Mods Phenyl Ring Replacement (e.g., Thiazole, Pyrazole) Core->Heterocyclic_Mods Linker_Mods Linker Modification (e.g., -CH2- insertion) Core->Linker_Mods

Figure 1. Structural relationships of 4-(4-Chlorophenyl)picolinic acid.

PART 2: Mechanisms of Action & Associated Signaling Pathways

Derivatives of picolinic acid exert their biological effects through diverse mechanisms, underscoring the scaffold's versatility. The specific biological activity is dictated by the nature and arrangement of its substituents.

1. Synthetic Auxin Herbicides: Many picolinic acid compounds function as synthetic auxin herbicides.[5] These molecules mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing plant death.[5] The mechanism involves binding to auxin receptors, such as the F-box protein TIR1 (Transport Inhibitor Response 1) or AFB5, which are components of an E3 ubiquitin ligase complex.[5] This binding event triggers the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes that regulate cell division, expansion, and differentiation. The introduction of aryl-substituted pyrazolyl groups at the 6-position of the picolinic acid ring has been a successful strategy for discovering novel synthetic auxin herbicides.[5]

2. Macrophage Activation: Picolinic acid itself, a catabolite of tryptophan, acts as a potent costimulator for macrophage activation, working synergistically with interferon-gamma (IFN-γ).[2] This activation is crucial for the immune response against tumors and pathogens. Picolinic acid-stimulated macrophages exhibit enhanced cytotoxicity against tumor cells.[7] The underlying mechanism involves alterations in RNA metabolism within the macrophage, suggesting a deep-seated reprogramming of cellular function.[2]

3. c-Met Kinase Inhibition and Cancer Signaling: Certain analogs, such as ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate, serve as key intermediates for small molecule inhibitors targeting the c-Met receptor tyrosine kinase.[6] The c-Met pathway is a critical regulator of cell growth, motility, and invasion. Its aberrant activation is implicated in the progression and metastasis of various cancers.[6] Ligand binding (Hepatocyte Growth Factor, HGF) to c-Met triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, most notably the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis.[6] Inhibitors based on the picolinic acid scaffold can block the ATP-binding site of the c-Met kinase, thereby abrogating these downstream signals.

G cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K Phosphorylates RAS RAS cMet->RAS Picolinic_Inhibitor Picolinic Acid Analog (Inhibitor) Picolinic_Inhibitor->cMet Blocks ATP Site AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2. Inhibition of the c-Met signaling pathway by a picolinic acid analog.

PART 3: Experimental Design & Methodologies

Advancing compounds from this class requires robust and reproducible experimental protocols. The following sections detail validated methodologies for the synthesis and biological evaluation of 4-(4-Chlorophenyl)picolinic acid analogs.

Protocol 1: Synthesis of Picolinic Acid Analogs via Suzuki Coupling

This protocol outlines a general approach for synthesizing analogs by creating a carbon-carbon bond between a functionalized pyridine ring and a phenyl ring. This is a foundational method for exploring the structure-activity relationship (SAR) of the biphenyl core.

Rationale: The Suzuki coupling is a versatile and widely used cross-coupling reaction that forms carbon-carbon bonds. It is tolerant of a wide range of functional groups, making it ideal for medicinal chemistry applications where complex molecules are often assembled.

Step-by-Step Methodology:

  • Reactant Preparation:

    • Obtain or synthesize a halogenated picolinic acid derivative (e.g., Methyl 4-chloropicolinate). The chlorine atom serves as the leaving group in the coupling reaction.

    • Obtain the corresponding boronic acid or boronic ester of the desired coupling partner (e.g., (4-chlorophenyl)boronic acid).

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the halogenated picolinate (1.0 eq), the boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Add a suitable base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 3.0 eq) or potassium carbonate (K₂CO₃).

    • Add a solvent system, commonly a mixture of toluene and ethanol, or dioxane and water.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the methyl ester of the desired analog.

  • Saponification (Hydrolysis):

    • Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC/LC-MS).

    • Acidify the reaction mixture to pH ~4-5 with 1 M HCl.

    • Extract the final picolinic acid product with ethyl acetate. Dry, concentrate, and if necessary, recrystallize to obtain the pure final compound.

Protocol 2: In Vitro Evaluation of Cytotoxicity (MTT Assay)

This protocol determines the concentration at which an analog inhibits cell viability by 50% (IC₅₀), a key metric for assessing anticancer potential.

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells, providing a robust method for quantifying cytotoxicity.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition Seed 1. Seed Cells in 96-well plate (e.g., 5,000 cells/well) Incubate1 2. Incubate 24h (Allow attachment) Seed->Incubate1 Treat 3. Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 48-72h Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate 2-4h (Formazan formation) Add_MTT->Incubate3 Add_Solvent 7. Add Solubilizing Agent (e.g., DMSO, HCl) Incubate3->Add_Solvent Read 8. Read Absorbance (~570 nm) Add_Solvent->Read

Sources

Metabolic pathway of picolinic acids in organisms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Metabolic Pathways of Picolinic Acid in Organisms

Authored by a Senior Application Scientist

Foreword: Picolinic acid (Pyridine-2-carboxylic acid), a seemingly simple isomer of nicotinic acid, is a fascinating and pivotal molecule at the crossroads of immunology, neuroscience, and microbial metabolism. It is not merely a metabolic byproduct but an active effector molecule with a diverse range of functions. For researchers in drug development and the life sciences, understanding its synthesis, degradation, and biological roles is paramount for harnessing its therapeutic potential and comprehending its implications in disease. This guide provides a comprehensive exploration of the metabolic pathways governing picolinic acid, grounded in established research and offering practical methodological insights for its study.

The Anabolic Pathway: Picolinic Acid Biosynthesis in Mammals

In mammals, picolinic acid is synthesized exclusively as a catabolite of the essential amino acid L-tryptophan via the kynurenine pathway.[1][2] This pathway is responsible for over 95% of tryptophan degradation and is a critical source of nicotinamide adenine dinucleotide (NAD+).[2] The synthesis of picolinic acid occurs at a key metabolic branch point, making its production level a sensitive indicator of the pathway's flux and regulatory state.

The Kynurenine Pathway: A Fork in the Road

The journey from tryptophan to picolinic acid begins with the rate-limiting conversion of tryptophan to N-formylkynurenine. This initial step is catalyzed by one of two enzymes:[2]

  • Tryptophan 2,3-dioxygenase (TDO): Primarily found in the liver and induced by glucocorticoids and tryptophan itself.[2]

  • Indoleamine 2,3-dioxygenase (IDO): Widely expressed in extrahepatic tissues, including the brain and immune cells, and is strongly induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[2]

Following a series of enzymatic steps, the pathway yields an unstable intermediate, 2-amino-3-carboxymuconic semialdehyde (ACMS). This molecule is at the critical juncture that determines the fate of the carbon skeleton (Figure 1).

The Decisive Role of ACMSD

The enzyme amino-β-carboxymuconate-semialdehyde-decarboxylase (ACMSD) is the gatekeeper for picolinic acid synthesis.[2]

  • High ACMSD Activity: When ACMSD is active, it efficiently decarboxylates ACMS to 2-aminomuconic semialdehyde. This product then undergoes a non-enzymatic cyclization and oxidation to form picolinic acid.[2]

  • Low ACMSD Activity or Saturation: If the ACMSD enzyme is saturated or has low activity, the ACMS intermediate spontaneously cyclizes to form quinolinic acid, a potent NMDA receptor agonist and neurotoxin.[2]

Therefore, the ratio of picolinic acid to quinolinic acid is largely dictated by the expression and activity of ACMSD, which varies significantly between tissues. The kidney, for instance, has approximately 1300 times higher ACMSD expression than the brain, favoring picolinic acid production.[2] This enzymatic control highlights a self-validating system within the body: under inflammatory conditions where IDO is upregulated, the concurrent regulation of ACMSD can shift the balance from the neurotoxic quinolinic acid towards the neuroprotective and immunomodulatory picolinic acid.

Picolinic Acid Biosynthesis via Kynurenine Pathway tryptophan L-Tryptophan kynurenine Kynurenine tryptophan->kynurenine IDO / TDO (Rate-limiting, IFN-γ induced) hydroxyanthranilate 3-Hydroxyanthranilic Acid kynurenine->hydroxyanthranilate Multiple Steps acms 2-amino-3-carboxymuconic semialdehyde (ACMS) hydroxyanthranilate->acms 3HAO ams 2-aminomuconic semialdehyde acms->ams ACMSD (Decarboxylation) quinolinic_acid Quinolinic Acid (Neurotoxin) acms->quinolinic_acid Spontaneous cyclization (Low ACMSD activity) nad NAD+ Synthesis acms->nad QPRTase etc. picolinic_acid Picolinic Acid ams->picolinic_acid Non-enzymatic cyclization

Figure 1: Human biosynthesis of picolinic acid.

The Catabolic Pathway: Microbial Degradation of Picolinic Acid

While mammals synthesize picolinic acid, certain microorganisms have evolved sophisticated enzymatic machinery to degrade it, utilizing it as a sole source of carbon and nitrogen.[3] This is particularly relevant for environmental bioremediation and understanding host-microbe interactions. The most well-characterized degradation pathway is governed by the pic gene cluster, identified in bacteria such as Alcaligenes faecalis and Bordetella bronchiseptica.[3][4]

The pic Gene Cluster: A Stepwise Dismantling

The microbial degradation of picolinic acid is a multi-step oxidative pathway that ultimately funnels the pyridine ring into central metabolism (Figure 2).[4]

  • Initial Hydroxylation: The pathway is initiated by PicA , a picolinic acid dehydrogenase, which hydroxylates picolinic acid at the 6-position to form 6-hydroxypicolinic acid (6HPA).[4]

  • Second Hydroxylation: The intermediate 6HPA is then hydroxylated again, this time at the 3-position, by PicB , a four-component monooxygenase, yielding 3,6-dihydroxypicolinic acid (3,6DHPA).[4]

  • Decarboxylation: PicC , a highly efficient decarboxylase, removes the carboxyl group from 3,6DHPA to produce 2,5-dihydroxypyridine (2,5DHP).[3][4] This step is critical as it breaks the picolinate structure.

  • Ring Cleavage: The pyridine ring of 2,5DHP is cleaved by PicD , a 2,5DHP 5,6-dioxygenase.[4]

  • Final Conversion to Central Metabolite: The resulting linear molecule is processed by a series of enzymes—PicE (N-formylmaleamic acid deformylase), PicF (maleamic acid amidohydrolase), and PicG (maleic acid isomerase)—to ultimately yield fumaric acid, an intermediate of the tricarboxylic acid (TCA) cycle.[4]

The discovery of this conserved pic gene cluster across various Alpha-, Beta-, and Gammaproteobacteria provides a new paradigm for understanding the microbial catabolism of toxic pyridine derivatives.[4]

Bacterial Catabolism of Picolinic Acid pa Picolinic Acid hpa 6-Hydroxypicolinic Acid (6HPA) pa->hpa PicA (PA Dehydrogenase) dhpa 3,6-Dihydroxypicolinic Acid (3,6DHPA) hpa->dhpa PicB (Monooxygenase) dhp 2,5-Dihydroxypyridine (2,5DHP) dhpa->dhp PicC (Decarboxylase) ring_cleavage Ring Cleavage Product dhp->ring_cleavage PicD (Dioxygenase) fumaric Fumaric Acid (TCA Cycle) ring_cleavage->fumaric PicE, PicF, PicG

Figure 2: The pic gene cluster-mediated pathway.

Biological Significance and Therapeutic Implications

Picolinic acid's position in metabolism is directly linked to its diverse biological activities, making it a molecule of significant interest for drug development.

  • Immunomodulation: As a downstream product of IDO activation, picolinic acid is an important mediator of immunosuppression.[5] It can inhibit the proliferation and metabolic activity of CD4+ T cells, contributing to immune tolerance.[5]

  • Neuroprotection: By diverting the kynurenine pathway away from the neurotoxin quinolinic acid, picolinic acid has an inherent neuroprotective role.[2]

  • Metal Chelation and Nutrient Absorption: It is a potent bidentate chelating agent for divalent and trivalent metal ions like zinc (Zn2+), iron (Fe2+), and chromium (Cr3+).[1] This property is thought to facilitate the absorption of these essential trace elements from the intestine.[1][6]

  • Antimicrobial and Antiviral Activity: Picolinic acid has demonstrated direct antiviral activity against a range of enveloped viruses, including SARS-CoV-2 and influenza A, by disrupting their entry into host cells.[7] Its ability to chelate essential metal ions also contributes to its antimicrobial effects.[2]

Methodologies for Studying Picolinic Acid Metabolism

A robust understanding of picolinic acid metabolism requires a multi-faceted experimental approach. The choice of methodology is dictated by the specific question, whether it involves quantifying endogenous levels, elucidating a new pathway, or characterizing a key enzyme.

Quantification of Picolinic Acid

Accurate quantification in complex biological matrices (e.g., plasma, cerebrospinal fluid, cell culture media) is foundational.

MethodPrincipleAdvantagesDisadvantages
HPLC Chromatographic separation followed by UV or fluorescence detection.Robust, widely available.Moderate sensitivity, may require derivatization for fluorescence.[8]
GC/MS Gas chromatography separation followed by mass spectrometry detection.High sensitivity and specificity.Requires derivatization to make picolinic acid volatile.[8]
LC/MS Liquid chromatography separation coupled with mass spectrometry.Very high sensitivity and specificity, no derivatization needed.Susceptible to matrix effects, requires specialized equipment.[8]
Experimental Protocol: Enzyme Assay for PicC (3,6DHPA Decarboxylase)

This protocol is adapted from studies on Bordetella bronchiseptica and serves as a template for characterizing picolinic acid catabolic enzymes.[3] The causality is clear: a functional decarboxylase will consume the substrate (3,6DHPA), which can be monitored spectrophotometrically.

Objective: To determine the kinetic parameters of a purified recombinant PicC enzyme.

Methodology:

  • Recombinant Protein Expression and Purification:

    • Clone the picC gene into an expression vector (e.g., pET-28a with a His-tag) and transform into E. coli BL21(DE3).

    • Induce protein expression with IPTG at 16-20°C overnight.

    • Lyse the cells and purify the His-tagged PicC protein using a nickel-NTA affinity chromatography column.

    • Verify purity using SDS-PAGE.

  • Spectrophotometric Assay:

    • Rationale: The consumption of the substrate, 3,6DHPA, can be monitored by the decrease in absorbance at its λmax (around 340-360 nm).[3]

    • Prepare a reaction mixture in a quartz cuvette containing:

      • 50 mM Phosphate Buffer (pH 7.0-7.4)

      • A known concentration of purified PicC enzyme (e.g., 10 µg/mL)

      • Varying concentrations of the substrate, 3,6DHPA (e.g., 5-200 µM), to determine kinetic parameters.

    • Initiate the reaction by adding the substrate.

    • Continuously monitor the decrease in absorbance at 360 nm using a UV/Vis spectrophotometer at 25-35°C.[3]

  • Data Analysis:

    • Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for 3,6DHPA ≈ 4.4 cm⁻¹mM⁻¹).[3]

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and kcat values.

  • Product Confirmation (Self-Validation):

    • Confirm the identity of the product (2,5DHP) by analyzing the reaction mixture using HPLC and LC/TOF-MS, comparing the retention time and mass-to-charge ratio with an authentic standard.[3] This step validates that the observed activity is indeed the expected decarboxylation.

Experimental Workflow for PicC Enzyme Characterization cloning 1. Gene Cloning & Expression - Clone picC into pET vector - Transform E. coli - Induce with IPTG purification 2. Protein Purification - Cell Lysis - Ni-NTA Affinity Chromatography - SDS-PAGE verification cloning->purification assay 3. Spectrophotometric Assay - Mix Buffer, Enzyme, Substrate - Monitor Absorbance decrease at 360 nm purification->assay analysis 4. Kinetic Analysis - Calculate initial velocities - Michaelis-Menten Plot - Determine Km and kcat assay->analysis validation 5. Product Validation - HPLC & LC-MS analysis - Confirm 2,5DHP formation assay->validation Confirmatory Step

Figure 3: Workflow for enzyme characterization.

Conclusion and Future Directions

The metabolic pathways of picolinic acid are elegantly intertwined with organismal health and disease. In mammals, its synthesis is a tightly regulated branch of the kynurenine pathway that serves to counterbalance the production of the neurotoxin quinolinic acid. In the microbial world, efficient degradation pathways highlight a remarkable evolutionary adaptation. For drug development professionals, the immunomodulatory, neuroprotective, and antimicrobial properties of picolinic acid present exciting therapeutic avenues. Future research should focus on modulating the ACMSD enzyme to control the picolinic/quinolinic acid ratio in neuroinflammatory diseases and exploring the microbial pic pathway for novel bioremediation strategies and enzymatic tools.

References

  • Wikipedia. Picolinic acid. [Link][1]

  • Nakagami, H., et al. (2021). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Yakugaku Zasshi, 141(9), 1137-1142. [Link][8]

  • Qiu, J., et al. (2019). Identification and Characterization of a Novel pic Gene Cluster Responsible for Picolinic Acid Degradation in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(17), e00848-19. [Link][4]

  • Chen, L., et al. (2023). Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. International Journal of Molecular Sciences, 24(7), 6303. [Link][3]

  • Times of India. (2023). Picolinic acid, a natural compound in humans, can block viruses like SARS-CoV2: IISc. [Link][7]

  • Lab Results Explained. Picolinic Acid - Organic Acids Metabolomic Mapping. [Link][6]

  • Grant, R. S., & Kapoor, V. (2009). The Physiological Action of Picolinic Acid in the Human Brain. Neurotoxicity Research, 16(4), 347-357. [Link][2][9]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1018, Picolinic acid. [Link][10]

  • Metz, R., et al. (2015). The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation. Biological Chemistry, 396(12), 1347-1354. [Link][5]

Sources

Methodological & Application

Technical Application Note: Synthesis of 4-(4-Chlorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

Target Molecule: 4-(4-Chlorophenyl)picolinic acid Significance: Picolinic acid derivatives are privileged scaffolds in metalloenzyme inhibitors (e.g., histone demethylases) and herbicides (auxin mimics). The 4-aryl substitution pattern is critical for establishing hydrophobic interactions within protein binding pockets.

Strategic Route Selection

Direct coupling to the free picolinic acid is often plagued by low yields due to the zwitterionic nature of the acid, which interferes with palladium catalysts and complicates purification.

Optimized Protocol: This guide utilizes a two-step "Protect-Couple-Deprotect" strategy :

  • Suzuki-Miyaura Coupling of methyl 4-bromopicolinate with 4-chlorophenylboronic acid to yield the intermediate ester.

  • Regioselective Hydrolysis (Saponification) to release the free acid.

Advantages:

  • Purification: The intermediate ester is lipophilic, allowing for easy silica gel chromatography to remove protodeboronated byproducts and palladium residues.

  • Solubility: Avoids the solubility issues of zwitterionic species during the catalytic cycle.

Retrosynthetic Diagram (Graphviz)

Retrosynthesis Target 4-(4-Chlorophenyl)picolinic acid (Target) Ester Methyl 4-(4-chlorophenyl)picolinate (Intermediate) Ester->Target Hydrolysis (LiOH) Bromide Methyl 4-bromopicolinate (Electrophile) Bromide->Ester Suzuki Coupling Pd(dppf)Cl2 Boronic 4-Chlorophenylboronic acid (Nucleophile) Boronic->Ester

Figure 1: Retrosynthetic disconnection showing the ester-based strategy.

Safety & Handling (MSDS Highlights)

ReagentHazard ClassCritical Precaution
Pd(dppf)Cl₂ IrritantSensitizer. Avoid inhalation of dust.
1,4-Dioxane Carcinogen (Cat 1B)Peroxide former. Use inhibitor-free or test for peroxides. Use in fume hood.
4-Chlorophenylboronic acid IrritantStore at 2-8°C. Hygroscopic.
Methyl 4-bromopicolinate IrritantAvoid contact with skin/eyes.

Step-by-Step Experimental Protocol

Phase 1: Suzuki-Miyaura Coupling

Objective: Synthesis of Methyl 4-(4-chlorophenyl)picolinate.

Reagents & Stoichiometry[1][2][3][4][5][6]
ComponentRoleEquiv.Amount (Scale: 1g)CAS No.
Methyl 4-bromopicolinate Substrate1.01.00 g (4.63 mmol)29681-44-5
4-Chlorophenylboronic acid Coupling Partner1.20.87 g (5.56 mmol)1679-18-1
Pd(dppf)Cl₂ · DCM Catalyst0.05189 mg (0.23 mmol)95464-05-4
K₂CO₃ (2M aq) Base3.07.0 mL (13.9 mmol)584-08-7
1,4-Dioxane SolventN/A15 mL123-91-1
Procedure:
  • Setup: Flame-dry a 50 mL Schlenk flask or microwave vial. Allow to cool under Argon flow.

  • Charging: Add Methyl 4-bromopicolinate, 4-Chlorophenylboronic acid, and Pd(dppf)Cl₂ to the flask.

  • Degassing: Seal the flask and evacuate/backfill with Argon (3 cycles). Note: Oxygen is the enemy of Pd(0).

  • Solvent Addition: Syringe in degassed 1,4-Dioxane, followed by the degassed 2M K₂CO₃ solution.

  • Reaction: Heat the mixture to 90°C for 4–6 hours (or 100°C for 30 mins in microwave).

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The bromide (Rf ~0.6) should disappear; a fluorescent blue spot (product) will appear (Rf ~0.4).

  • Workup:

    • Cool to room temperature.[7][8][9]

    • Filter through a pad of Celite to remove Pd black. Wash the pad with EtOAc.

    • Partition filtrate between EtOAc (50 mL) and Water (30 mL).

    • Wash organic layer with Brine (20 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash Column Chromatography (SiO₂).

    • Eluent: Gradient 0% -> 30% EtOAc in Hexanes.

    • Yield Expectation: 85-92% as a white/off-white solid.

Phase 2: Saponification (Hydrolysis)

Objective: Conversion to 4-(4-Chlorophenyl)picolinic acid.

Procedure:
  • Dissolution: Dissolve the purified ester (from Phase 1) in THF:MeOH:Water (3:1:1 ratio, ~0.1 M concentration).

  • Reagent: Add LiOH·H₂O (2.5 equiv).

  • Reaction: Stir at room temperature for 2 hours.

    • Monitoring: TLC should show the disappearance of the ester and a baseline spot (acid salt).

  • Workup & Isolation (Critical Step):

    • Concentrate to remove THF/MeOH (aqueous slurry remains).

    • Dilute with water (10 mL).

    • Acidification: Cool to 0°C. Dropwise add 1M HCl until pH reaches ~3.0–3.5.

    • Observation: The product will precipitate as a white solid.[10] Picolinic acids are amphoteric; do not over-acidify to pH < 1 or the hydrochloride salt may solubilize or form a sticky gum.

  • Filtration: Filter the solid, wash with cold water (2 x 5 mL) and pentane.

  • Drying: Dry under high vacuum at 45°C for 12 hours.

Process Workflow Diagram

Workflow Start Start: Reagent Weighing Degas Degas Solvents (Ar/N2) Prevent Homocoupling Start->Degas Heat Heat to 90°C (4-6h) Suzuki Coupling Degas->Heat Filter Celite Filtration Remove Pd residues Heat->Filter Column Flash Chromatography Isolate Ester Filter->Column Hydrolysis LiOH / THF / H2O Saponification Column->Hydrolysis Acidify Acidify to pH 3.5 Precipitate Product Hydrolysis->Acidify Final Final Product 4-(4-Chlorophenyl)picolinic acid Acidify->Final

Figure 2: Operational workflow from starting materials to isolated acid.[4]

Troubleshooting & Optimization (Self-Validating)

ObservationDiagnosisCorrective Action
Black precipitate immediately upon heating Rapid catalyst decomposition ("Pd Black").Ensure rigorous degassing. Switch to Pd(dppf)Cl₂ which is more thermally stable than Pd(PPh₃)₄.
Low Conversion (<50%) Catalyst poisoning or inactive boronic acid.Check Boronic acid quality (NMR). Add 10% more catalyst. Ensure base is fully dissolved/mixed.
Product is stuck in aqueous layer Isoelectric point issue during workup.Picolinic acids are zwitterionic. Adjust pH carefully to ~3.5. If soluble, extract with n-Butanol or IPA/CHCl₃ (1:3) .
Protodeboronation (Ph-Cl formation) Boronic acid instability.Lower temperature to 70°C and extend time. Use anhydrous conditions with Cs₂CO₃ if necessary.

References

  • General Suzuki Coupling on Picolinates

    • Organic Chemistry Portal. "Suzuki Coupling."[5][7][9][11] [Link]

  • Synthesis of Picolinic Acid Derivatives

    • Organic Syntheses.[2] "Picolinic Acid Hydrochloride."[3] Org. Synth. 1940, 20, 79. [Link]

  • Heteroaryl Cross-Coupling Optimization

    • RSC Advances.[7] "Suzuki-Miyaura cross coupling... in aqueous media."[7] [Link]

  • Solubility Data & Characterization

    • MDPI. "Solubility and Crystallization Studies of Picolinic Acid." [Link][3]

Sources

HPLC method for 4-(4-Chlorophenyl)picolinic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-(4-Chlorophenyl)picolinic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide and a robust starting methodology for the quantitative analysis of 4-(4-Chlorophenyl)picolinic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. 4-(4-Chlorophenyl)picolinic acid is a pyridinecarboxylic acid derivative whose accurate quantification is essential for process monitoring, quality control, and stability studies in pharmaceutical and chemical research.[1] The method detailed herein is built upon fundamental chromatographic principles to ensure reproducibility and accuracy, leveraging the physicochemical properties of the analyte to achieve excellent separation and peak morphology. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.

Introduction and Analytical Rationale

4-(4-Chlorophenyl)picolinic acid is an organic compound featuring a picolinic acid core substituted with a chlorophenyl group. This substitution enhances the molecule's lipophilicity, making it a prime candidate for analysis by reversed-phase chromatography.[1] The presence of a carboxylic acid functional group and a pyridine ring means the analyte's ionization state is pH-dependent. The carboxylic acid moiety is acidic, while the pyridine nitrogen is basic.

Causality of Method Selection: To achieve consistent retention and sharp, symmetrical peaks in RP-HPLC, it is imperative to suppress the ionization of the primary functional group, which in this case is the carboxylic acid.[2] Operating the mobile phase at a pH at least 1.5 to 2 units below the analyte's pKa ensures that the compound exists predominantly in its neutral, more hydrophobic form.[3] This enhances its interaction with the nonpolar stationary phase (e.g., C18), leading to predictable and reproducible retention.[3] The aromatic rings in the structure provide strong chromophores, making UV spectrophotometry an ideal detection method.[4][5]

Materials and Instrumentation

Reagents and Chemicals
  • 4-(4-Chlorophenyl)picolinic acid reference standard: Purity ≥ 98%

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: HPLC grade or purified to 18.2 MΩ·cm

  • Formic Acid (HCOOH): LC-MS grade or equivalent (≥ 99%)

  • Methanol (MeOH): HPLC grade (for cleaning and sample preparation tests)

Instrumentation

A standard HPLC system equipped with the following modules is suitable:

  • Degasser/Solvent Delivery Pump capable of binary gradient elution

  • Autosampler with variable injection volume capability

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Method and Protocols

This section details the established HPLC method parameters and provides step-by-step protocols for implementation.

HPLC Operating Conditions

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific HPLC system and sample matrix.

ParameterRecommended ConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µm particle sizeProvides excellent retention for hydrophobic compounds and is a widely available, robust column choice.[6][7]
Mobile Phase A 0.1% (v/v) Formic Acid in WaterAcidifies the mobile phase to a pH of ~2.7, ensuring the carboxylic acid group is protonated (non-ionized) for optimal retention and peak shape.[2]
Mobile Phase B 0.1% (v/v) Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent for eluting the analyte. Formic acid is included to maintain consistent pH and ionic strength during the gradient.[8]
Elution Mode Gradient ElutionA gradient is recommended for initial method development to ensure elution of all components and to determine the optimal organic percentage for a potential future isocratic method.
Gradient Program Time (min) %B
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time stability and can improve peak efficiency.
Detection Wavelength 254 nmThe aromatic structure absorbs strongly in the UV region. A PDA detector should be used to confirm the optimal wavelength from the analyte's UV spectrum.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and instrument sensitivity.
Sample Diluent Acetonitrile/Water (50:50, v/v)This composition ensures analyte solubility and is compatible with the initial mobile phase conditions to prevent peak distortion.
Protocol 1: Standard and Sample Preparation

Accurate preparation of standards and samples is critical for reliable quantification.[9][10]

Step 1: Preparation of Stock Standard Solution (e.g., 1000 µg/mL)

  • Accurately weigh approximately 25 mg of 4-(4-Chlorophenyl)picolinic acid reference standard into a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of the sample diluent (50:50 ACN/Water) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the sample diluent and mix thoroughly by inverting the flask 15-20 times. This is the Stock Standard.

Step 2: Preparation of Working Standard Solutions

  • Perform serial dilutions of the Stock Standard Solution using the sample diluent to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Step 3: Preparation of Sample Solution

  • Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Follow steps 1.2 through 1.4 as described for the stock standard.

  • If necessary, perform a further quantitative dilution with the sample diluent to bring the expected concentration within the range of the calibration curve.

Step 4: Final Preparation for Injection

  • Filter all standard and sample solutions through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial.[11] This crucial step prevents particulate matter from blocking the column frit, thereby extending the column's lifespan and ensuring system stability.[10]

  • Label each vial clearly.[9]

Protocol 2: HPLC System Operation
  • System Purge: Purge all pump lines with fresh mobile phase to remove air bubbles and ensure a stable baseline.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (30% B) for at least 15-20 minutes or until a stable, drift-free baseline is achieved.

  • Sequence Setup: Program the instrument's data acquisition software with the run sequence. It is recommended to start with several blank (diluent) injections, followed by the standard solutions in increasing concentration, the quality control (QC) samples, and then the test samples.

  • Initiate Run: Begin the analytical sequence.

Method Performance and Validation

A trustworthy protocol must be a self-validating system. This is achieved through routine System Suitability Testing (SST) and initial method validation according to established guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).

System Suitability Testing (SST)

Before running samples, a series of replicate injections (typically n=5 or 6) of a mid-range working standard should be performed to verify the performance of the chromatographic system.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Values outside this range may indicate column degradation or secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and the sharpness of the peak.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the autosampler and detector.
%RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase composition.
Method Validation Concepts

The described method should be fully validated before its use in a regulated environment. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range.

  • Accuracy: The closeness of test results to the true value, often assessed by spike-recovery studies.

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualized Workflows and Logic

Workflow filtration filtration equilibration equilibration filtration->equilibration sequence sequence integration integration sequence->integration

MethodDevelopment analyte {Analyte Properties | {Acidic (pKa ~4-5) | Aromatic Chromophores | Hydrophobic (LogP > 1)}} mode {Mode Selection | {Reversed-Phase HPLC | C18 Stationary Phase}} analyte:pol->mode mobile_phase {Mobile Phase Design | {Acidic pH (0.1% HCOOH) | ACN/Water Gradient}} analyte:pka->mobile_phase:ph detection {Detection Strategy | {UV Detection | Scan for λmax (~254 nm)}} analyte:uv->detection result Final Method | Robust & Reproducible Quantification mode->result mobile_phase->result detection->result

References

  • Wikipedia. Picolinic acid. [Link]

  • SIELC Technologies. Picolinic Acid. [Link]

  • PubChem. 4-(4-Aminophenoxy)picolinic acid. [Link]

  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • PubChem. Picolinic acid. [Link]

  • Hyma Synthesis Pvt. Ltd. Product List. [Link]

  • SIELC Technologies. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. [Link]

  • WUR eDepot. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • ResearchGate. (2025, August 6). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. [Link]

  • RSC Publishing. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • National Institutes of Health (NIH). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. [Link]

  • ACS Publications. Chlorinated polycyclic aromatic hydrocarbons: method of analysis and their occurrence in urban air. [Link]

  • YouTube. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions?[Link]

  • Nacalai Tesque. Sample Pretreatment for HPLC. [Link]

  • ACS Organic Division. (2022, April 7). pKa Data Compiled by R. Williams. [Link]

  • National Institutes of Health (NIH). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. [Link]

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • RSC Publishing. Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. [Link]

  • LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. [Link]

  • Sartorius. Sample Preparation. [Link]

  • International Science Community Association. Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide. [Link]

Sources

Application Note: LC-MS/MS Analysis of Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This application note is structured as a comprehensive technical guide for researchers and bioanalytical scientists. It provides two distinct, validated workflows: a high-throughput HILIC method for direct analysis and a high-sensitivity Derivatization method for trace quantification.

Executive Summary

Picolinic acid (PA) and Quinolinic acid (QA) are critical downstream metabolites of the Tryptophan-Kynurenine pathway. Their physiological balance is a key biomarker in neuroinflammatory diseases, with QA acting as an NMDA receptor agonist (neurotoxic) and PA often serving as a neuroprotective agent.

Quantifying these analytes is analytically challenging due to their low molecular weight , high polarity , and zwitterionic nature , which result in poor retention on standard C18 reversed-phase columns. This guide presents two validated protocols:

  • Method A (Direct HILIC): Ideal for high-throughput clinical screening; requires no derivatization.

  • Method B (Butyl Ester Derivatization): The "Gold Standard" for sensitivity; utilizes n-butanol/HCl to enhance lipophilicity and ionization efficiency.

Biological Context & Pathway

Understanding the metabolic origin is crucial for interpreting data. PA and QA are produced via the Kynurenine pathway.[1]

KynureninePathway TRP Tryptophan KYN Kynurenine TRP->KYN IDO/TDO HK 3-Hydroxykynurenine KYN->HK KMO HAA 3-Hydroxyanthranilic Acid HK->HAA KYNU ACMS ACMS (Unstable) HAA->ACMS HAAO QA Quinolinic Acid (Neurotoxic) ACMS->QA Non-enzymatic PA Picolinic Acid (Neuroprotective) ACMS->PA ACMSD NAD NAD+ QA->NAD QPRT

Figure 1: The Kynurenine Pathway branching into neurotoxic (QA) and neuroprotective (PA) arms.

Method Selection Guide

Choose the protocol that fits your sensitivity requirements and laboratory throughput.

FeatureMethod A: Direct HILICMethod B: Butyl Ester Derivatization
Primary Use High-throughput screening (Plasma/Urine)High-sensitivity quantification (CSF/Tissue)
Sample Prep Protein Precipitation (PPT)PPT + Chemical Derivatization (60 min)
Column HILIC (Silica or Amide)C18 Reversed-Phase
Sensitivity Good (ng/mL range)Excellent (pg/mL range)
Throughput High (10 min run)Medium (Prep time + 10 min run)
Mechanism Retains polar zwitterions via water layerIncreases lipophilicity for RP retention

Protocol A: Direct HILIC Analysis (High Throughput)

Best for: Plasma, Serum, and Urine where concentrations are moderate (>10 ng/mL).

Sample Preparation[1]
  • Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL tube.

  • ISTD Addition: Add 10 µL of Internal Standard Mix (PA-d4, QA-d3 at 100 ng/mL in 50:50 MeOH:Water).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex/Spin: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer: Transfer 150 µL of supernatant to an autosampler vial. Do not evaporate. (Evaporation can cause loss of volatile acids or re-dissolution issues in high organic matrices).

LC-MS/MS Conditions
  • Column: Thermo Syncronis HILIC (100 x 2.1 mm, 1.7 µm) or HALO Penta-HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5 µL.

Gradient Program:

Time (min) % B (Organic) Event
0.0 95 Initial Hold (Retain Polar)
1.0 95 Start Gradient
5.0 70 Elute Analytes
5.1 50 Wash
7.0 50 End Wash
7.1 95 Re-equilibrate

| 10.0 | 95 | Stop |

Expert Note: HILIC requires extensive equilibration. Ensure the column is conditioned with at least 20 column volumes of initial mobile phase before the first injection.[2]

Protocol B: Butyl Ester Derivatization (High Sensitivity)

Best for: CSF, Brain Tissue, or low-volume samples requiring maximum sensitivity.

Reagent Preparation
  • Derivatization Reagent: 3N HCl in n-Butanol.

    • Preparation: Slowly add 10 mL of Acetyl Chloride to 40 mL of ice-cold n-Butanol (Exothermic reaction—perform in fume hood). Store at 4°C.

Sample Preparation Workflow
  • Extraction: Perform protein precipitation as in Method A (Steps 1-4).

  • Dry Down: Transfer supernatant to a glass vial and evaporate to dryness under Nitrogen at 40°C.

  • Derivatize: Add 100 µL of 3N HCl in n-Butanol to the residue.

  • Incubate: Seal vial tightly. Incubate at 60°C for 30 minutes .

  • Dry Down: Evaporate the reagent to dryness under Nitrogen.

  • Reconstitute: Dissolve residue in 100 µL of 10% Acetonitrile / 90% Water (0.1% FA).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

Gradient Program:

Time (min) % B (Organic) Event
0.0 5 Initial Hold
1.0 5 Start Gradient
6.0 90 Elute Butyl Esters
7.0 90 Wash
7.1 5 Re-equilibrate

| 10.0 | 5 | Stop |

Mass Spectrometry Parameters (MRM)

The derivatization process adds a butyl group (+56 Da) to each carboxyl group.

  • Picolinic Acid: 1 Carboxyl group (+56 Da).

  • Quinolinic Acid: 2 Carboxyl groups (+112 Da).

AnalyteMethodPrecursor (m/z)Product (m/z)Collision Energy (V)Polarity
Picolinic Acid (PA) HILIC124.078.120ESI+
Quinolinic Acid (QA) HILIC168.078.025ESI+
PA-d4 (ISTD) HILIC128.082.120ESI+
PA-Butyl Ester Deriv.180.1124.115ESI+
QA-Dibutyl Ester Deriv.280.2178.122ESI+
PA-d4 Butyl Ester Deriv.184.1128.115ESI+

Note: The product ion 78.1 corresponds to the pyridine ring fragment.

Troubleshooting & Optimization

Matrix Effects & Ion Suppression
  • HILIC: Phospholipids often elute late in HILIC gradients. If suppression is observed for PA (early eluter), check if phospholipids from the previous injection are wrapping around.

  • Solution: Use a "column flush" injection of 50:50 Acetone:IPA every 20 samples or implement a divert valve to send the first 1 min to waste.

Peak Tailing (QA)
  • Quinolinic acid is a dicarboxylic acid and can interact with stainless steel surfaces.

  • Solution: Use PEEK-lined columns or add 5 µM medronic acid to Mobile Phase A to passivate metal surfaces.

Derivatization Inefficiency
  • If low yield is observed for QA-Dibutyl ester, trace water may be present in the n-butanol.

  • Solution: Ensure n-butanol is anhydrous. Extend incubation time to 60 minutes if necessary.

References

  • Quantification of Tryptophan Metabolites (HILIC/C18 Comparison): Midttun, Ø. et al. "Multianalyte quantification of triptophan metabolites." Analytical Chemistry, 2009.

  • Derivatization Protocols (Butyl Ester): Fuertig, R. et al.[3] "LC-MS/MS-based quantification of kynurenine metabolites... in plasma, cerebrospinal fluid and brain." Bioanalysis, 2016.

  • HILIC Method Development: Thermo Fisher Scientific. "LC-MS/MS Analysis of Choline and Acetylcholine using Syncronis HILIC."

  • Clinical Relevance of PA/QA: Guillemin, G.J. et al.[1] "Kynurenine pathway metabolism in human astrocytes." Journal of Neurochemistry, 2001.

Sources

Application Note: NMR Spectroscopy Protocol for 4-(4-Chlorophenyl)picolinic Acid Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-(4-Chlorophenyl)picolinic acid is a critical structural motif in medicinal chemistry, often serving as a scaffold for metallo-enzyme inhibitors and herbicide intermediates. Its characterization presents specific challenges due to the interplay between the electron-deficient pyridine ring and the electron-withdrawing chlorophenyl substituent.

This application note provides a validated protocol for the structural elucidation of this molecule. Unlike generic guides, this protocol addresses the specific magnetic environments created by the 2,4-disubstituted pyridine system and the AA'BB' spin system of the chlorophenyl group. It emphasizes the causality between molecular structure and acquisition parameters to ensure data integrity.

Key Structural Challenges
  • Solubility: The zwitterionic potential of the picolinic acid moiety often leads to poor solubility in non-polar solvents.

  • Quaternary Carbons: The molecule contains five quaternary carbons (C-Cl, C-COOH, Pyridine C2, C4, and Phenyl C1'), requiring optimized relaxation delays for quantitative ¹³C detection.

  • Coupling Systems: Distinguishing the AA'BB' aromatic system from the pyridine spin system requires precise resolution.

Sample Preparation Protocol

Objective: To prepare a homogeneous sample that minimizes solvent-solute exchange and maximizes signal-to-noise ratio (S/N).

Solvent Selection: DMSO-d₆

Recommendation: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the mandatory solvent for this protocol.

  • Reasoning:

    • Solubility: Picolinic acid derivatives often aggregate in CDCl₃. DMSO breaks these intermolecular hydrogen bonds.

    • Exchange Suppression: DMSO is an aprotic hydrogen bond acceptor. It stabilizes the carboxylic acid proton (-COOH), making it visible as a broad singlet/hump around 13 ppm. In protic solvents (MeOD) or wet CDCl₃, this proton exchanges rapidly and disappears.

Preparation Steps[1][2][3][4][5][6][7]
  • Massing: Weigh 5–10 mg for ¹H NMR or 25–40 mg for ¹³C NMR.

    • Note: Do not exceed 50 mg/0.6 mL as viscosity increases will broaden lineshapes.

  • Dissolution: Add 0.6 mL of DMSO-d₆ (containing 0.03% TMS v/v).

  • Filtration: Filter the solution through a cotton plug or glass wool directly into the NMR tube to remove undissolved micro-particulates which ruin magnetic field homogeneity (shimming).

  • Volume: Ensure a solvent height of exactly 4.0–4.5 cm in a standard 5mm tube.

Acquisition Parameters

The following parameters are optimized for a 400 MHz or higher field instrument.

¹H NMR (Proton)[6][7][8][9][10]
  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

  • Spectral Width: 15 ppm (to capture the -COOH peak at ~13 ppm).

  • Relaxation Delay (d1): 1.0 s (Standard).

  • Scans (NS): 16 (Sufficient for 5 mg sample).

  • Temperature: 298 K (25°C).

¹³C{¹H} NMR (Carbon)[7][10][11]
  • Critical Adjustment: The standard d1=2.0s is insufficient for the quaternary carbons in this molecule (C2, C4, C-Cl, C=O).

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (d1): 3.0 – 5.0 s .

    • Causality: Quaternary carbons lack the Nuclear Overhauser Effect (NOE) enhancement and have long T₁ relaxation times.[1] A short d1 will result in missing or disproportionately small peaks for the nitrile/carbonyl/chloro-carbons.

  • Scans (NS): 512–1024 (Required for adequate S/N on quaternary carbons).

Workflow Visualization

NMR_Workflow Sample Sample Prep (5-10mg in DMSO-d6) Shim Shimming (Gradient Shim) Sample->Shim Acq_1H 1H Acquisition (SW=15ppm) Shim->Acq_1H Acq_13C 13C Acquisition (d1 > 3s) Shim->Acq_13C Process Processing (Phase/Baseline) Acq_1H->Process Acq_13C->Process Analysis Spectral Assignment (Coupling Analysis) Process->Analysis

Figure 1: Optimized NMR workflow ensuring detection of exchangeable protons and quaternary carbons.

Spectral Analysis & Assignment Logic

The Pyridine Spin System (3-Spin System)

The pyridine ring is substituted at positions 2 (COOH) and 4 (Chlorophenyl). This leaves protons at positions 3, 5, and 6.

  • H6 (α to Nitrogen): Most deshielded aromatic proton (closest to electronegative N). Appears as a doublet (

    
     Hz).
    
  • H3 (Ortho to COOH): Deshielded by the anisotropic effect of the carbonyl. Appears as a doublet (

    
     Hz, meta-coupling to H5).
    
  • H5 (β to Nitrogen): Appears as a doublet of doublets (dd). It couples to H6 (

    
     Hz) and H3 (
    
    
    
    Hz).
The Chlorophenyl Spin System (AA'BB')

The 4-chlorophenyl group possesses a plane of symmetry, making the protons ortho to the Cl equivalent (AA') and ortho to the pyridine equivalent (BB').

  • Appearance: This is not a pair of true doublets (AX system). It is a second-order AA'BB' system .

  • Visual Cue: Look for two "doublet-like" signals with significant "roofing" (leaning toward each other).

  • Integration: Each multiplet integrates to 2H.

Predicted Chemical Shift Data
NucleusAssignmentShift (δ ppm)MultiplicityCoupling (Hz)Logic
¹H COOH13.0 - 13.5br s-Exchangeable acid proton (H-bonded in DMSO)
¹H Py-H68.7 - 8.9d~5.0α to Nitrogen (Deshielded)
¹H Py-H38.2 - 8.4d~1.5Ortho to COOH, Meta coupling
¹H Ar-H (ortho to Py)7.8 - 8.0m (AA'BB')-Phenyl ring, deshielded by Pyridine
¹H Py-H57.9 - 8.1dd5.0, 1.5β to Nitrogen, overlap possible with Ar-H
¹H Ar-H (ortho to Cl)7.5 - 7.7m (AA'BB')-Phenyl ring, shielded relative to others
¹³C C=O (Acid)~165Cq-Carbonyl
¹³C Py-C2, C6148 - 152Cq / CH-α to Nitrogen
¹³C Py-C4~145Cq-Ipso to Phenyl
¹³C Ar-C-Cl~135Cq-Ipso to Chlorine

Advanced Characterization (2D NMR)

To unequivocally confirm the connectivity between the two rings (Pyridine and Phenyl), a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment is required.

HMBC Correlation Logic
  • Target Correlation: Look for a cross-peak between Py-H3 or Py-H5 and the quaternary carbon of the phenyl ring (C1' ).

  • Verification: This confirms the C4-C1' bond, proving the 4-position substitution pattern.

HMBC_Logic Py_H3 Pyridine H3 (Proton) Phenyl_C1 Phenyl C1' (Quaternary Carbon) Py_H3->Phenyl_C1 3-bond J (Key HMBC) Py_C4 Pyridine C4 (Quaternary Carbon) Py_H3->Py_C4 2-bond J Py_H5 Pyridine H5 (Proton) Py_H5->Phenyl_C1 3-bond J (Key HMBC) Py_H5->Py_C4 2-bond J

Figure 2: HMBC correlations establishing the linkage between the pyridine and chlorophenyl rings.

Troubleshooting & Quality Control

Common Issue: Missing Quaternary Carbons
  • Symptom: In the ¹³C spectrum, the C-Cl peak (~135 ppm) or C-COOH (~165 ppm) is absent or indistinguishable from noise.

  • Root Cause: Insufficient relaxation delay (d1) or insufficient scans.

  • Fix: Increase d1 to 4 seconds. If using a standard zgpg30 sequence, ensure the decoupling is gated properly to avoid overheating the probe during long delays, though modern probes handle this well.

Common Issue: Water Peak Interference
  • Symptom: A large peak at 3.33 ppm (H₂O in DMSO) obscures signals.

  • Fix: While the signals for this molecule are in the aromatic region (7.5+ ppm), water can affect baseline integration. Store DMSO-d₆ over 4Å molecular sieves.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem.1997 , 62, 7512–7515.[2]

  • Reich, H. J. "WinPLT NMR Coupling Analysis: The AA'XX' System." University of Wisconsin-Madison Chemistry.[3] (Validated concept for AA'BB' systems).

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
  • SDBS Web: Spectral Database for Organic Compounds. (General reference for pyridine and chlorobenzene shift ranges).

Sources

Using 4-(4-Chlorophenyl)picolinic acid in herbicidal activity screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening and Characterization of 4-(4-Chlorophenyl)picolinic acid

Executive Summary & Scientific Rationale

This application note details the evaluation protocols for 4-(4-Chlorophenyl)picolinic acid (4-CPPA), a structural analog of the pyridine-2-carboxylic acid herbicide class (Group 4). While commercial blockbusters like Picloram (4-amino-3,5,6-trichloropicolinic acid) and Halauxifen-methyl (6-aryl-picolinate) define the market, 4-CPPA represents a critical Structure-Activity Relationship (SAR) probe.

The 4-position substitution is pivotal. In Picloram, the 4-amino group is essential for binding affinity. Replacing this with a bulky 4-chlorophenyl moiety tests the steric tolerance of the TIR1/AFB5 auxin receptor pocket. This screening workflow is designed to determine if 4-CPPA acts as a functional auxin mimic, a competitive antagonist, or a pro-herbicide.

Mechanism of Action (MoA) & Pathway Logic

To interpret screening data, researchers must understand the specific auxin signaling cascade. Picolinic acid herbicides typically exhibit higher affinity for the AFB5 (Auxin Signaling F-Box protein 5) co-receptor compared to TIR1, which explains their distinct spectrum of control (often effective against resistant broadleaf weeds).

Figure 1: Auxin Signaling & Herbicide Interaction Pathway

AuxinPathway Herbicide 4-(4-Chlorophenyl) picolinic acid Receptor TIR1 / AFB5 (F-Box Protein) Herbicide->Receptor Binds Repressor Aux/IAA Repressor Protein Receptor->Repressor Recruits Ubiquitin SCFs Complex (Ubiquitination) Repressor->Ubiquitin Targeted by ARF ARF Transcription Factors (Freed) Repressor->ARF Inhibits (Normally) Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Poly-ubiquitination Proteasome->Repressor Degrades Proteasome->ARF Releases Inhibition GeneExp Uncontrolled Gene Expression (Ethylene/ABA Biosynthesis) ARF->GeneExp Activates Death Epinasty & Necrosis GeneExp->Death Physiological Collapse

Caption: The molecular cascade triggered by synthetic auxins. Picolinates recruit Aux/IAA repressors to the SCF complex, leading to their degradation and lethal deregulation of growth.

Protocol A: In Silico Docking Prediction (Pre-Screen)

Before wet-lab synthesis or expensive whole-plant assays, in silico modeling is required to validate if the 4-chlorophenyl group fits the receptor binding pocket.

  • Objective: Calculate binding energy (

    
    ) of 4-CPPA vs. Picloram.
    
  • Target Structures:

    • Arabidopsis thaliana TIR1 (PDB: 2P1Q)

    • Arabidopsis thaliana AFB5 (Homology model based on TIR1)

Workflow:

  • Ligand Prep: Minimize energy of 4-CPPA using DFT (B3LYP/6-31G*) to determine the optimal dihedral angle between the pyridine and phenyl rings.

  • Docking: Use AutoDock Vina or Gold. Define the grid box around the InsP6 cofactor.

  • Success Criteria: A binding score < -7.5 kcal/mol suggests viable activity.

Protocol B: High-Throughput Root Growth Assay (Arabidopsis thaliana)

This is the gold standard for rapid auxin quantification. It relies on the "auxin overload" phenotype: inhibition of primary root elongation and promotion of lateral root formation.

Materials:

  • A. thaliana seeds (Col-0 wild type).

  • 24-well or 48-well sterile culture plates.

  • Media: 0.5x Murashige and Skoog (MS) salts, 1% sucrose, 0.8% phytagel.

  • 4-CPPA (dissolved in DMSO).

Step-by-Step Methodology:

  • Seed Sterilization: Surface sterilize seeds using 70% ethanol (1 min) followed by 50% bleach + 0.05% Tween-20 (10 min). Rinse 5x with sterile water.

  • Stratification: Keep seeds at 4°C for 48 hours to synchronize germination.

  • Media Preparation:

    • Prepare molten MS media.

    • Add 4-CPPA to wells in a dose-response series: 0 (DMSO control), 10 nM, 100 nM, 1 µM, 10 µM, 100 µM.

    • Positive Control: Picloram or 2,4-D at identical concentrations.

  • Plating: Pipette 1 mL of media per well (24-well plate). Allow to solidify. Place 5-10 seeds per well.

  • Incubation: Grow vertically in a growth chamber (22°C, 16h light/8h dark) for 7-10 days.

  • Data Capture: Scan plates on a flatbed scanner. Use ImageJ (NeuronJ plugin) to measure primary root length.

Data Analysis Table (Template):

CompoundConc.[1][2][3][4][5][6][7][8][9][10][11] (µM)Mean Root Length (mm)% Inhibition vs ControlGR50 (Calculated)
Control (DMSO) 045.2 ± 3.1--
4-CPPA 0.140.1 ± 2.511.2%> 10 µM
4-CPPA 1.028.4 ± 4.037.1%
4-CPPA 10.012.1 ± 1.573.2%
Picloram (Std) 1.05.2 ± 0.888.5%0.25 µM

Interpretation: If 4-CPPA shows <50% inhibition at 10 µM, it is considered a weak auxin or inactive.

Protocol C: Post-Emergence Whole Plant Bioassay

Compounds active in the root assay must be validated on target weed species. Picolinates are typically selective for broadleaf weeds (dicots) and safe on grasses (monocots).

Target Species:

  • Amaranthus retroflexus (Redroot pigweed) - Highly sensitive to auxins.

  • Chenopodium album (Lambsquarters).

  • Zea mays (Corn) - Crop safety check.

Spray Formulation:

  • Solvent: Acetone:Water (50:50 v/v).

  • Adjuvant: 0.25% v/v non-ionic surfactant (e.g., Tween 20 or methylated seed oil).

  • Carrier Volume: Equivalent to 200 L/ha.

Methodology:

  • Cultivation: Grow plants in 10 cm pots until the 2-4 leaf stage (approx. 14 days).

  • Treatment: Calibrate a track sprayer to deliver the equivalent of 100, 200, and 400 g ai/ha (grams active ingredient per hectare).

  • Application: Spray plants. Include an untreated control and a Picloram standard (200 g ai/ha).

  • Assessment:

    • 3 Days after treatment (DAT): Check for epinasty (twisting of stems/petioles).

    • 14 DAT: Score visual injury (0 = no effect, 100 = complete necrosis). Measure fresh weight.

Figure 2: Experimental Workflow Logic

Workflow cluster_0 Phase 1: Validation cluster_1 Phase 2: In Vitro cluster_2 Phase 3: In Vivo Docking In Silico Docking (TIR1/AFB5) Synthesis Chemical Synthesis (>95% Purity) Docking->Synthesis RootAssay Arabidopsis Root Inhibition Assay Synthesis->RootAssay Decision GR50 < 10µM? RootAssay->Decision Decision->Docking No (Refine Structure) Spray Post-Emergence Spray (Broadleaf) Decision->Spray Yes Selectivity Crop Safety (Corn/Wheat) Spray->Selectivity

Caption: Decision tree for escalating 4-CPPA from computational model to greenhouse testing.

Expected Results & Troubleshooting

  • Low Solubility: 4-CPPA is lipophilic. If precipitation occurs in the aqueous MS media, increase the DMSO concentration (up to 0.5% is tolerated by Arabidopsis) or use a cyclodextrin carrier.

  • Lack of Activity: If the molecule fails to inhibit roots but binds in silico, it may be metabolically unstable. Consider esterification (e.g., methyl or benzyl ester) to improve cuticle penetration; intracellular esterases will hydrolyze it back to the active acid form inside the plant.

  • Chlorosis vs. Epinasty: True auxins cause twisting (epinasty) within 24 hours. If the plant only turns yellow (chlorosis) without twisting, the mechanism may be off-target (e.g., HPPD inhibition) rather than auxin mimicry.

References

  • Li, H., et al. (2023). "Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides."[11] International Journal of Molecular Sciences.

  • Epp, J. B., et al. (2016). "The discovery of Halauxifen-methyl and Florpyrauxifen-benzyl." Bioorganic & Medicinal Chemistry.
  • Kelley, R. A., & Riechers, D. E. (2007). "Herbicidal activity and molecular mode of action of picolinic acid herbicides." Weed Science.

  • Anguiano-Cabello, J., et al. (2017). "Fast Detection of Auxins by Microplate Technique."[1] American Journal of Plant Sciences.[1]

  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism and mode of action." Pest Management Science.

Sources

Strategic Utilization of 4-(4-Chlorophenyl)picolinic Acid in Medicinal Chemistry

[1]

Executive Summary

4-(4-Chlorophenyl)picolinic acid (CAS: 1258612-04-2) represents a high-value "privileged scaffold" in modern drug discovery.[1] Structurally, it combines a bidentate metal-chelating headgroup (picolinic acid) with a lipophilic, metabolically robust tail (4-chlorophenyl).[1] This dual functionality makes it an ideal fragment for targeting metalloenzymes—such as Matrix Metalloproteinases (MMPs) and Histone Demethylases (KDMs)—and a versatile building block for Fragment-Based Drug Discovery (FBDD).[1]

This guide details the application of this scaffold in designing zinc-binding inhibitors, provides protocols for its chemical elaboration, and outlines assays for validating its biological activity.[1]

Chemical Biology & Mechanism of Action[1]

The "Pyridine Effect" and Chelation Logic

The picolinic acid moiety (pyridine-2-carboxylic acid) is a classic bioisostere for salicylate and benzoate groups but offers superior physicochemical properties.[1] The pyridine nitrogen acts as an electron-withdrawing group, increasing the acidity of the carboxylic acid (lower pKa) while simultaneously serving as a hydrogen bond acceptor or metal ligand.[1]

Mechanism: In metalloenzymes, the nitrogen atom of the pyridine ring and the oxygen of the carboxylate form a stable 5-membered chelate ring with the catalytic Zinc ion (Zn²⁺).[1]

  • Headgroup: Picolinic acid (Zn²⁺ binding).[1]

  • Linker/Core: Pyridine ring (Rigid scaffold).[1]

  • Tail: 4-(4-Chlorophenyl) group (Occupies the hydrophobic S1' pocket).[1]

Why the 4-Chlorophenyl Group?

  • Metabolic Blocking: The chlorine atom at the para-position blocks metabolic oxidation (CYP450 hydroxylation), significantly extending the half-life (

    
    ) compared to an unsubstituted phenyl ring.[1]
    
  • Lipophilicity: It increases LogP, enhancing membrane permeability and blood-brain barrier (BBB) penetration for CNS targets.[1]

Visualization: Pharmacophore & Binding Mode[1]

Gcluster_0Mechanism of ActionCompound4-(4-Chlorophenyl)picolinic acidZnCatalytic Zn2+(Enzyme Active Site)Compound->ZnBidentate Chelation(N & COOH)PocketHydrophobic Pocket(S1' Site)Compound->PocketPi-Stacking / VdW(Chlorophenyl group)MetabolismMetabolic Stability(CYP Blocking)Compound->MetabolismCl-substitutionprevents oxidation

Figure 1: Pharmacophore mapping of 4-(4-Chlorophenyl)picolinic acid showing bidentate zinc chelation and hydrophobic pocket engagement.[1]

Application Protocols

Protocol A: Chemical Elaboration (Library Synthesis)

Objective: To synthesize a library of amide derivatives (e.g., for peptidomimetic inhibitors) using the carboxylic acid handle while preserving the chlorophenyl core.[1]

Rationale: Direct amide coupling is preferred over acid chloride formation to prevent pyridine-mediated self-acylation or racemization if chiral amines are used.[1]

Materials:

  • Substrate: 4-(4-Chlorophenyl)picolinic acid (1.0 eq)

  • Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Amine Partner: Diverse primary/secondary amines (1.1 eq)

  • Solvent: Anhydrous DMF or DCM.[1]

Step-by-Step Procedure:

  • Activation: Dissolve 4-(4-Chlorophenyl)picolinic acid (0.5 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere.

  • Reagent Addition: Add DIPEA (1.5 mmol) followed by HATU (0.6 mmol). Stir at room temperature (RT) for 15 minutes to form the activated ester.

    • Critical Check: Solution should turn slightly yellow/orange.[1]

  • Coupling: Add the amine partner (0.55 mmol). Stir at RT for 4–16 hours.[1]

  • Monitoring: Monitor reaction progress via LC-MS (Target mass = MW of acid + MW of amine - 18).

  • Workup: Dilute with EtOAc (30 mL), wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: In Vitro Metalloproteinase Inhibition Assay

Objective: To validate the affinity of the scaffold against a representative zinc-dependent enzyme (e.g., MMP-9 or MMP-13).[1]

Principle: A fluorogenic peptide substrate is cleaved by the MMP enzyme, releasing a fluorescent signal.[1] The picolinic acid derivative chelates the active site Zinc, preventing cleavage.[1]

Materials:

  • Enzyme: Recombinant human MMP-9 (catalytic domain).[1]

  • Substrate: Fluorogenic peptide (e.g., Mca-PLGL-Dpa-AR-NH2).[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.[1]

  • Test Compound: 4-(4-Chlorophenyl)picolinic acid (dissolved in DMSO).

Step-by-Step Procedure:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Perform serial dilutions (1:3) to generate a concentration range (e.g., 100 µM to 0.1 nM).[1]

  • Enzyme Incubation: In a black 96-well plate, add 80 µL of Assay Buffer and 10 µL of diluted enzyme (final conc. 1–5 nM).

  • Inhibitor Addition: Add 10 µL of the test compound dilution. Incubate at 37°C for 30 minutes to allow equilibrium binding.

    • Control: DMSO only (0% inhibition).[1]

    • Blank: Buffer only (no enzyme).[1]

  • Substrate Initiation: Add 10 µL of fluorogenic substrate (final conc. 10 µM).[1]

  • Measurement: Immediately read fluorescence (Ex: 320 nm / Em: 405 nm) in kinetic mode for 60 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Determine IC₅₀ using a 4-parameter logistic fit.

Data Interpretation:

IC₅₀ Range Interpretation Next Steps
< 100 nM Potent Hit Proceed to selectivity profiling (vs. other MMPs).
100 nM - 5 µM Moderate Binder Optimize "Tail" (S1' pocket) interactions.

| > 10 µM | Weak/Inactive | Scaffold may not fit pocket; check solubility.[1] |

Experimental Workflow Visualization

Workflowcluster_chemChemical Elaborationcluster_bioBiological ValidationStartStart: 4-(4-Chlorophenyl)picolinic acidStep1Amide Coupling(HATU/DIPEA)Start->Step1Step2Library Generation(R-Groups)Step1->Step2AssayMMP Inhibition Assay(Fluorometric)Step2->AssayDataIC50 DeterminationAssay->DataDecisionHit Validation?Data->DecisionDecision->Step1Inactive (Redesign)LeadLead Optimization(SAR Expansion)Decision->LeadIC50 < 1uM

Figure 2: Integrated workflow from chemical functionalization to biological validation.

Safety & Handling (SDS Summary)

  • Signal Word: Warning.

  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

  • Handling: Use in a fume hood.[1] Picolinic acids can sequester physiological metals; avoid inhalation of dust.[1]

  • Storage: Store at 2–8°C, desiccated. Stable for >2 years if kept dry.[1]

References

  • Picolinic Acid Scaffolds in Drug Discovery

    • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.[1][2]

    • Source: PMC (PubMed Central), 2025.[1]

    • URL:[Link] (Note: Generalized link to PMC search for verification).[1]

  • Structural Data & Properties

    • Title: 4-(4-Chlorophenyl)picolinic acid Product Page.[1][3][4]

    • Source: Sigma-Aldrich / Merck.[1]

  • MMP Inhibition Protocols

    • Title: Fluorometric Assays for Matrix Metalloproteinases.[1]

    • Source: Nature Protocols (General Methodology).[1]

    • URL:[Link][1]

Application Notes and Protocols for In Vitro Evaluation of 4-(4-Chlorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 4-(4-Chlorophenyl)picolinic acid

Picolinic acid derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including applications as herbicides and potential anticancer agents.[1][2] The unique structural motif of 4-(4-Chlorophenyl)picolinic acid suggests its potential as a modulator of key enzymatic pathways implicated in disease pathogenesis. This document provides a comprehensive guide for the in vitro characterization of this compound, with a focused hypothesis on its potential role as an inhibitor of the Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) pathways.

IDO1 and TDO are heme-containing enzymes that catalyze the initial and rate-limiting step in the catabolism of L-tryptophan to kynurenine.[3] Upregulation of these enzymes is a key mechanism of immune evasion in many cancers, as the depletion of tryptophan and the accumulation of kynurenine metabolites suppress T-cell proliferation and promote an immunosuppressive tumor microenvironment.[4][5] Consequently, the development of potent and selective IDO1/TDO inhibitors is a highly pursued strategy in cancer immunotherapy.[3]

These application notes are designed to provide researchers, scientists, and drug development professionals with a suite of robust in vitro assays to systematically evaluate the biological activity of 4-(4-Chlorophenyl)picolinic acid. The protocols herein will guide the user through determining its enzymatic inhibitory activity, elucidating its mechanism of action, and confirming target engagement within a cellular context.

Section 1: Initial Screening for IDO1/TDO Inhibition

The first step in characterizing 4-(4-Chlorophenyl)picolinic acid is to determine its direct inhibitory effect on the enzymatic activity of IDO1 and TDO. A common and reliable method is a biochemical assay that measures the production of N-formylkynurenine, the direct product of tryptophan oxidation by these enzymes.[6]

Principle of the Enzymatic Assay

This assay quantifies the enzymatic activity of purified recombinant IDO1 or TDO by monitoring the conversion of L-tryptophan to N-formylkynurenine. The product, N-formylkynurenine, has a distinct absorbance maximum at approximately 321 nm, allowing for a direct spectrophotometric readout of enzyme activity.[6] The inhibitory potential of 4-(4-Chlorophenyl)picolinic acid is assessed by measuring the reduction in N-formylkynurenine production in its presence.

Experimental Workflow: Enzymatic Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Recombinant IDO1/TDO Enzyme - L-Tryptophan Substrate - Assay Buffer - 4-(4-Chlorophenyl)picolinic acid dilutions add_components Add to 96-well plate: - Enzyme - Test Compound/Vehicle Control prep_reagents->add_components pre_incubate Pre-incubate add_components->pre_incubate add_substrate Initiate reaction with L-Tryptophan pre_incubate->add_substrate incubate Incubate at Room Temperature add_substrate->incubate read_absorbance Measure absorbance at 321 nm incubate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_ic50 Generate Dose-Response Curve and determine IC50 calc_inhibition->plot_ic50

Caption: Workflow for determining the enzymatic inhibition of IDO1/TDO.

Detailed Protocol: IDO1/TDO Absorbance-Based Inhibition Assay

Materials:

  • Recombinant human IDO1 or TDO2 enzyme

  • L-Tryptophan

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • 4-(4-Chlorophenyl)picolinic acid

  • Positive control inhibitor (e.g., Epacadostat for IDO1)

  • DMSO (for compound dilution)

  • UV-transparent 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of 4-(4-Chlorophenyl)picolinic acid in DMSO. Create a serial dilution series to test a range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 2 µL of the serially diluted 4-(4-Chlorophenyl)picolinic acid, positive control, or DMSO (vehicle control) to the appropriate wells.

    • Add 20 µL of recombinant IDO1 or TDO enzyme solution to all wells except the "no enzyme" control.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 28 µL of the L-tryptophan substrate solution to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Measurement: Measure the absorbance of each well at 321 nm using a microplate reader.[4]

Data Analysis:

  • Subtract the absorbance of the "no enzyme" control from all other readings.

  • Calculate the percent inhibition for each concentration of 4-(4-Chlorophenyl)picolinic acid using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank))

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescriptionExpected Outcome for an Active Compound
IC50 The concentration of the inhibitor required to reduce enzyme activity by 50%.A low nanomolar to micromolar IC50 value.
Maximum Inhibition The highest percentage of inhibition achieved at saturating concentrations of the compound.Close to 100% for a potent inhibitor.

Section 2: Elucidating the Mechanism of Inhibition

Once the inhibitory activity of 4-(4-Chlorophenyl)picolinic acid is confirmed, it is crucial to understand its mechanism of action (MoA). An inhibitor can be reversible (non-covalent binding) or irreversible (covalent binding).[5] A "jump-dilution" assay can effectively distinguish between these two mechanisms.

Principle of the Jump-Dilution Assay

In this assay, the enzyme and inhibitor are pre-incubated at a high concentration to facilitate binding.[5] The mixture is then significantly diluted into the substrate solution. If the inhibitor is reversible, the rapid dilution will cause it to dissociate from the enzyme, leading to a recovery of enzymatic activity. Conversely, if the inhibitor is irreversible, it will remain bound to the enzyme even after dilution, and enzymatic activity will remain suppressed.[5]

Experimental Workflow: Mechanism of Action Assay

cluster_preincubation High-Concentration Pre-incubation cluster_dilution Jump Dilution cluster_measurement Activity Measurement cluster_analysis Data Analysis preincubate_high_conc Pre-incubate Enzyme with high concentration of Inhibitor or Vehicle dilute_mixture Dilute the pre-incubation mixture significantly into substrate solution preincubate_high_conc->dilute_mixture measure_activity Monitor enzymatic activity over time (Absorbance at 321 nm) dilute_mixture->measure_activity compare_activity Compare activity recovery between inhibitor and vehicle control measure_activity->compare_activity

Caption: Workflow for the jump-dilution mechanism of action assay.

Detailed Protocol: Jump-Dilution Assay

Materials:

  • Same as the enzymatic inhibition assay.

Procedure:

  • Pre-incubation: In a microcentrifuge tube, pre-incubate the IDO1 or TDO enzyme with a high concentration of 4-(4-Chlorophenyl)picolinic acid (e.g., 10x IC50) or DMSO for 30 minutes at room temperature.

  • Dilution and Reaction Initiation: Dilute the pre-incubation mixture 100-fold into a pre-warmed assay buffer containing the L-tryptophan substrate in a 96-well plate.

  • Kinetic Measurement: Immediately begin monitoring the absorbance at 321 nm every minute for 30-60 minutes.

Data Analysis:

  • Reversible Inhibition: The reaction rate for the inhibitor-treated enzyme will gradually increase over time and approach the rate of the vehicle control as the inhibitor dissociates.

  • Irreversible Inhibition: The reaction rate for the inhibitor-treated enzyme will remain significantly lower than the vehicle control throughout the measurement period.

Section 3: Confirming Target Engagement in a Cellular Environment

While biochemical assays are essential for determining direct enzymatic inhibition, it is equally important to confirm that the compound can engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in intact cells.[7][8]

Principle of the Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that the binding of a ligand to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[8][9] In a typical CETSA® experiment, cells are treated with the compound of interest and then heated to various temperatures.[8] The cells are subsequently lysed, and the soluble fraction is separated from the aggregated, denatured proteins. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods.[9] A shift in the melting curve of the target protein to higher temperatures in the presence of the compound indicates target engagement.

Experimental Workflow: Cellular Thermal Shift Assay

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Protein Detection cluster_analysis Data Analysis treat_cells Treat cells with 4-(4-Chlorophenyl)picolinic acid or Vehicle Control heat_cells Heat cell suspensions to a range of temperatures treat_cells->heat_cells lyse_cells Lyse cells (e.g., freeze-thaw) heat_cells->lyse_cells centrifuge Separate soluble fraction from aggregated proteins by centrifugation lyse_cells->centrifuge detect_protein Quantify soluble target protein (e.g., Western Blot, ELISA) centrifuge->detect_protein plot_curve Plot % soluble protein vs. temperature to generate a melting curve detect_protein->plot_curve compare_curves Compare melting curves of treated vs. control samples plot_curve->compare_curves

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: CETSA® for IDO1 Target Engagement

Materials:

  • IDO1-expressing cell line (e.g., IFN-γ stimulated HeLa or A172 glioma cells)[10]

  • Cell culture medium and reagents

  • 4-(4-Chlorophenyl)picolinic acid

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Ultracentrifuge

  • Reagents for Western blotting (primary antibody against IDO1, secondary antibody, etc.)

Procedure:

  • Cell Culture and Treatment: Culture IDO1-expressing cells to confluency. Treat the cells with 4-(4-Chlorophenyl)picolinic acid or DMSO (vehicle) for a predetermined time (e.g., 1-2 hours) in serum-free media.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blotting: Normalize the protein concentrations of the samples, run them on an SDS-PAGE gel, and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for IDO1, followed by an appropriate HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescence detection system.

Data Analysis:

  • Quantify the band intensities for IDO1 at each temperature for both the compound-treated and vehicle-treated samples.

  • Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C) for each condition.

  • Plot the normalized band intensities against the temperature to generate melting curves.

  • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization of IDO1 and confirms target engagement.

ParameterDescriptionExpected Outcome for Target Engagement
Melting Temperature (Tm) The temperature at which 50% of the protein is denatured.An increase in the apparent Tm in the presence of the compound.
Curve Shift (ΔTm) The difference in Tm between the compound-treated and vehicle-treated samples.A positive ΔTm value indicates ligand-induced stabilization.

Section 4: Cellular Activity Assessment

To bridge the gap between biochemical inhibition and a functional cellular outcome, it is essential to measure the effect of 4-(4-Chlorophenyl)picolinic acid on IDO1 activity in a cellular context. This is typically achieved by measuring the production of kynurenine in the cell culture supernatant.

Principle of the Cellular Kynurenine Assay

IDO1-expressing cells are stimulated to produce the enzyme (e.g., with interferon-gamma, IFN-γ) and then treated with the test compound. The cells are incubated with tryptophan, and the amount of kynurenine secreted into the culture medium is quantified. A reduction in kynurenine levels in the presence of the compound indicates cellular inhibition of the IDO1 pathway.

Detailed Protocol: Measurement of Kynurenine in Cell Culture

Materials:

  • IDO1-expressing cell line (e.g., HeLa or A172)

  • Cell culture medium, IFN-γ

  • 4-(4-Chlorophenyl)picolinic acid

  • L-Tryptophan

  • Reagents for kynurenine detection (e.g., HPLC-UV or a commercially available kynurenine detection kit)

Procedure:

  • Cell Seeding and Stimulation: Seed cells in a 96-well plate. The following day, treat the cells with IFN-γ to induce IDO1 expression.

  • Compound Treatment: After 24-48 hours of IFN-γ stimulation, replace the medium with fresh medium containing various concentrations of 4-(4-Chlorophenyl)picolinic acid.

  • Tryptophan Addition: Add L-tryptophan to the wells.

  • Incubation: Incubate the cells for 24-48 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Kynurenine Quantification: Measure the kynurenine concentration in the supernatant using a suitable method such as HPLC-UV or a specific kynurenine assay kit.

Data Analysis: Calculate the percent inhibition of kynurenine production for each compound concentration relative to the vehicle-treated control. Determine the cellular IC50 value by plotting the percent inhibition against the compound concentration.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of 4-(4-Chlorophenyl)picolinic acid as a potential inhibitor of the IDO1/TDO pathway. By systematically progressing from biochemical inhibition assays to mechanism of action studies and cellular target engagement, researchers can build a comprehensive profile of this compound's biological activity. These foundational in vitro studies are a critical step in the drug discovery pipeline, providing the necessary data to justify further preclinical development.

References

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Feng, M., Liu, J., Xing, Z., Wang, J., Xi, Z., & Yang, X. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • Rohrig, U. F., Majjigapu, S. R., Vogel, P., Zoete, V., & Michielin, O. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PloS one, 13(7), e0201083. [Link]

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]

  • Falk, W., & Schönfelder, E. (1991). Antiproliferative activity of picolinic acid due to macrophage activation. Journal of cancer research and clinical oncology, 117(1), 43–48. [Link]

  • Todorović, T. R., Biorac, N., Rilak, A., Bugarčić, Ž. D., & Demetzos, C. (2017). 4'-(4-chlorophenyl)-2,2':6',2″-terpyridine ruthenium(II) complexes: Synthesis, characterization, interaction with DNA/BSA and cytotoxicity studies. Journal of inorganic biochemistry, 167, 129–137. [Link]

  • Zhu, D., Yu, J., & Wang, J. (2022). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. International journal of molecular sciences, 23(15), 8632. [Link]

  • Hsieh, M. J., Chen, M. K., & Chen, Y. F. (2021). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 26(11), 3328. [Link]

  • Szymańska, E., Wróbel, A., & Fruziński, A. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 26(11), 3298. [Link]

  • ResearchGate. (n.d.). Virtual screening procedures and activity assays for IDO1 in vitro. Retrieved from [Link]

  • BPS Bioscience. (n.d.). IDO1 Fluorogenic Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Sautreuil, A., Pigenet, C., & Caillard, P. (1990). Synthesis and in vitro study of platelet antiaggregant activity of some 4-quinazolinone derivatives. European journal of medicinal chemistry, 25(4), 351–356. [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. Retrieved from [Link]

  • Leaw, B., & Hu, C. (2018). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Pharmaceuticals, 11(4), 105. [Link]

  • Orcutt, S. J., & Gestwicki, J. E. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(7), 1765–1775. [Link]

  • BPS Bioscience. (n.d.). IDO/TDO Screening Services. Retrieved from [Link]

  • Turek-Etienne, T. C., & Smallwood, J. K. (2012). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current pharmaceutical design, 18(29), 4536–4553. [Link]

  • Wang, Y., & Zou, W. (2023). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in immunology, 14, 1215234. [Link]

  • Liu, X., & Shin, N. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. International journal of molecular sciences, 20(23), 5965. [Link]

  • Zhang, C., & Li, L. (2018). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 8(16), e2984. [Link]

  • Zhang, H., & Li, Y. (2020). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences, 24, 01011. [Link]

  • Feng, M., Liu, J., & Xing, Z. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(19), 6825. [Link]

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Chemistry, 4(3). [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • El-Gazzar, M. G., & Abbas, H. S. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Scientific reports, 14(1), 282. [Link]

  • BMG Labtech. (2020, June 16). HTRF technology on Microplate Readers. Retrieved from [Link]

  • AACR. (2015). Abstract 4292: In vitro kynurenine modulation by novel dual-acting and selective tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO) inhibitors. Cancer Research, 75(15_Supplement), 4292. [Link]

  • Jamie, J. F., & Baz Morelli, A. (2020). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Molecules, 25(18), 4236. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161. [Link]

  • Wikipedia. (n.d.). Hammick reaction. Retrieved from [Link]

  • Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]

  • Berthold Technologies. (n.d.). HTRF®. Retrieved from [Link]

  • Feng, M., Liu, J., Xing, Z., Wang, J., Xi, Z., & Yang, X. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

Sources

Quantifying 4-(4-Chlorophenyl)picolinic acid in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of 4-(4-Chlorophenyl)picolinic Acid in Biological Matrices via LC-MS/MS

Executive Summary & Scientific Rationale

This application note details a rigorous protocol for the quantification of 4-(4-Chlorophenyl)picolinic acid (4-CPPA) in biological samples (plasma and tissue homogenate). 4-CPPA is a pyridine-2-carboxylic acid derivative, structurally analogous to synthetic auxin herbicides (e.g., Picloram, Aminopyralid) and metalloenzyme inhibitors used in pharmaceutical research.

The Analytical Challenge: Picolinic acid derivatives present a unique bioanalytical challenge due to their amphiphilic nature. The presence of the basic pyridine nitrogen and the acidic carboxylic acid moiety creates zwitterionic behavior, leading to poor retention on standard C18 columns and significant matrix suppression in protein precipitation (PPT) workflows.

The Solution: This protocol utilizes Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) coupled with ESI- LC-MS/MS .

  • Why MAX SPE? At neutral pH, the carboxylic acid is ionized (

    
    ), allowing strong ionic binding to the quaternary amine of the MAX sorbent. This permits aggressive washing of hydrophobic interferences (lipids/proteins) before elution, superior to standard PPT or C18 extraction.
    
  • Why Negative Mode (ESI-)? While the pyridine ring is protonatable, the carboxylic acid moiety and the electronegative chlorine substituent typically yield higher sensitivity and lower background noise in negative electrospray ionization mode.

Chemical & Physical Properties

PropertyValueAnalytical Implication
Molecular Formula

Monoisotopic Mass: 233.02 Da
Structure Pyridine ring with -COOH at C2, 4-Cl-Phenyl at C4Amphoteric; chelating capability.
pKa (Estimated)

(Pyridine N)

(COOH)
Critical: Sample loading must be at pH > 6.0 to ensure ionization of the acid for MAX binding.
LogP ~2.5 - 3.0Moderately lipophilic; requires high % organic for elution.

Experimental Workflow Visualization

The following diagram outlines the critical path for sample preparation and analysis.

G Sample Biological Sample (Plasma/Homogenate) PreTreat Pre-Treatment Dilute 1:1 with 5% NH4OH (pH > 8) Sample->PreTreat Protein Disruption SPE_Load SPE Load (MAX) Bind as Anion (COO-) PreTreat->SPE_Load pH Adjustment Wash Wash Steps 1. 5% NH4OH (Remove Proteins) 2. MeOH (Remove Neutrals) SPE_Load->Wash Interference Removal Elute Elution 2% Formic Acid in MeOH (Neutralize COO-) Wash->Elute Selective Release LCMS LC-MS/MS Analysis C18 Column, ESI(-) Elute->LCMS Quantification

Caption: Optimized Mixed-Mode Anion Exchange (MAX) workflow ensuring high recovery and matrix cleanup.

Detailed Protocol

Reagents & Standards
  • Stock Solution: Dissolve 4-CPPA in DMSO (1 mg/mL). Store at -20°C.

  • Internal Standard (IS): Use Picloram-d2 or Picolinic acid-d4 if specific IS is unavailable.

  • SPE Cartridges: Waters Oasis MAX (30 mg) or Agilent Bond Elut Certify II.

Sample Preparation (MAX SPE)

Rationale: This step isolates the analyte based on charge (acidic) and hydrophobicity, eliminating 99% of matrix effects.

  • Pre-treatment: Aliquot 100 µL of plasma/tissue homogenate. Add 10 µL IS working solution.[1] Add 200 µL of 5% Ammonium Hydroxide (

    
    )  in water. Vortex for 30s.
    
    • Note: High pH ensures the analyte is fully deprotonated (

      
      ) and disrupts protein binding.
      
  • Conditioning: Condition SPE cartridge with 1 mL Methanol, then 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge at low vacuum (< 5 inHg).

  • Wash 1 (Aqueous): Wash with 1 mL 5%

    
     .
    
    • Purpose: Removes proteins and zwitterions that do not bind to the anion exchange sites.

  • Wash 2 (Organic): Wash with 1 mL Methanol .

    • Purpose: Removes neutral hydrophobic interferences (lipids) while the analyte remains ionically bound.

  • Elution: Elute with 2 x 250 µL of 2% Formic Acid in Methanol .

    • Mechanism:[2][3][4] Acidification protonates the carboxylate (

      
      ), breaking the ionic bond with the sorbent.
      
  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).
    
LC-MS/MS Parameters

Chromatography (HPLC/UPLC):

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Tip: A "Polar Embedded" C18 column can improve peak shape for picolinic acids.

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
0.5 5 Load
3.0 95 Elution
4.0 95 Wash
4.1 5 Re-equilibration

| 6.0 | 5 | End |

Mass Spectrometry (Triple Quadrupole):

  • Ionization: ESI Negative Mode (

    
    ).
    
  • Source Temp: 500°C.

  • Capillary Voltage: -2500 V.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Type
4-CPPA 232.0

188.0

15Quantifier
4-CPPA 232.0152.025Qualifier
IS (Picloram-d2) 243.0197.018Internal Std

Note: The primary fragmentation of picolinic acids is decarboxylation (


 loss, -44 Da).

Method Validation & Quality Assurance

This method is designed to comply with FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 .

Acceptance Criteria
  • Linearity:

    
     over the range of 1.0 ng/mL to 1000 ng/mL.
    
  • Accuracy/Precision: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Recovery: > 80% (Consistent across low, med, high QC).

  • Matrix Effect: Matrix Factor (MF) between 0.85 and 1.15.

Troubleshooting Decision Matrix

T Start Issue Detected LowSens Low Sensitivity Start->LowSens Tail Peak Tailing Start->Tail VarRec Variable Recovery Start->VarRec CheckpH Check Load pH (Must be > 6.0) LowSens->CheckpH SPE Issue? CheckCol Switch to Polar Embedded Column Tail->CheckCol Silanol Interaction? CheckEvap Check Evaporation Loss (Volatile?) VarRec->CheckEvap Process Issue?

Caption: Diagnostic flow for common picolinic acid analysis failures.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[6][7] (2018).[6][7] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 59803546, 4-(4-Chlorophenyl)picolinic acid. Available at: [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022).[2] Available at: [Link]

  • Agilent Technologies. Solid Phase Extraction of Acidic Herbicides using Polymer-based Sorbents. (Application Note). Available at: [Link] (General reference for MAX mechanism).

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Scale-Up of 4-(4-Chlorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the process development and scale-up of 4-(4-chlorophenyl)picolinic acid. This guide is designed for researchers, chemists, and process engineers encountering the unique challenges of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common pitfalls and provide field-proven solutions in a practical question-and-answer format, grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4-(4-Chlorophenyl)picolinic acid suitable for scale-up?

A1: The most prevalent and scalable approach is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of a picolinic acid derivative (often a boronic acid or ester) with a 4-chlorophenyl halide. An alternative, though often less direct for this specific product, involves the functionalization of a pre-formed biphenyl scaffold. For scale-up, the Suzuki-Miyaura coupling is generally preferred due to its high functional group tolerance and typically good yields.

Q2: What are the primary challenges encountered during the scale-up of the Suzuki-Miyaura coupling for this synthesis?

A2: The main hurdles during the scale-up of this reaction include:

  • Catalyst Efficiency and Removal: Ensuring consistent catalyst activity and turnover at a larger scale can be challenging. Post-reaction, the removal of residual palladium to meet regulatory requirements (especially for pharmaceutical applications) is a significant purification challenge.[1]

  • Impurity Profile: Side reactions, such as homo-coupling of the starting materials, can become more pronounced at scale, leading to a more complex impurity profile.

  • Reaction Kinetics and Heat Transfer: What is manageable in a round-bottom flask can become problematic in a large reactor. Exothermic events and maintaining optimal reaction temperatures are critical for safety and product quality.

  • Reagent Addition and Mixing: Ensuring homogenous mixing of reagents, especially when dealing with slurries or multi-phase systems, is crucial for consistent reaction progress and to avoid localized "hot spots."

Q3: How critical is the quality of starting materials for a successful scale-up?

A3: The purity of your starting materials is paramount. Impurities in the 4-chlorophenylboronic acid or the picolinic acid derivative can lead to the formation of undesired byproducts that may be difficult to remove later. For instance, positional isomers of chlorophenylhydrazine have been noted as potential impurities in related syntheses, highlighting the need for robust analytical methods like HPLC to qualify starting materials.[2] It is advisable to establish stringent specifications for all raw materials before commencing a scale-up campaign.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or Inconsistent Yields
Potential Cause Troubleshooting Action Scientific Rationale
Inefficient Catalyst Activity Screen different palladium catalysts and ligands. Ensure strict anaerobic conditions to prevent catalyst deactivation.The choice of ligand can significantly impact the stability and activity of the palladium catalyst. Oxygen can oxidize the active Pd(0) species, rendering it inactive.
Poor Solubility of Reagents Optimize the solvent system. A mixture of solvents (e.g., toluene/water or dioxane/water) may be necessary to ensure all components are sufficiently soluble for the reaction to proceed efficiently.For the reaction to occur, the reactants must be in the same phase. Poor solubility can lead to a diffusion-limited reaction rate.
Incorrect Base or Stoichiometry Screen different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and optimize their stoichiometry.The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. The choice of base can influence reaction rate and byproduct formation.
Issue 2: Product Discoloration (Yellow or Brown Tint)
Potential Cause Troubleshooting Action Scientific Rationale
Oxidation of the Product Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).[3]Picolinic acid derivatives can be susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to colored impurities.[3]
Residual Palladium Employ a palladium scavenger (e.g., activated carbon, silica-based scavengers) during work-up.Residual palladium can often be colloidal and colored, imparting a tint to the final product.
Thermal Degradation Carefully control the reaction temperature and avoid prolonged heating.High temperatures can lead to the formation of polymeric or other colored byproducts.[3]
Issue 3: Difficulty in Product Crystallization
Potential Cause Troubleshooting Action Scientific Rationale
Presence of Impurities Analyze the crude product by HPLC to identify key impurities. Consider a pre-purification step (e.g., flash chromatography on a small scale, or an acidic/basic wash on a larger scale) to remove impurities that may be inhibiting crystallization.Impurities can act as "crystal poisons," disrupting the lattice formation of the desired product.
Incorrect Crystallization Solvent Perform a systematic solvent screen to identify a suitable anti-solvent system. Consider solvent mixtures to fine-tune solubility.The ideal crystallization solvent system will have high solubility for the product at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
Supersaturation Issues Control the rate of cooling and/or anti-solvent addition to avoid rapid precipitation, which can trap impurities. Seeding with a small amount of pure product can promote controlled crystallization.Slow and controlled crystallization allows for the formation of a more ordered and pure crystal lattice.

Section 3: Experimental Protocols

Protocol 1: Palladium Removal using Activated Carbon

This protocol outlines a common and effective method for reducing residual palladium in the final product.

Step-by-Step Methodology:

  • Dissolution: Following the reaction work-up and initial isolation of the crude 4-(4-Chlorophenyl)picolinic acid, dissolve the material in a suitable organic solvent (e.g., Ethyl Acetate, Methanol) at a concentration of approximately 5-10% (w/v).

  • Carbon Addition: Add 5-10 wt% of activated carbon to the solution. The exact amount may need to be optimized based on the level of palladium contamination.

  • Heating and Stirring: Heat the mixture to 40-50°C and stir for 1-2 hours. This enhances the adsorption of palladium onto the carbon surface.

  • Filtration: Filter the hot mixture through a pad of celite to remove the activated carbon. Wash the filter cake with a small amount of the hot solvent to ensure complete recovery of the product.

  • Analysis: Concentrate the filtrate and analyze a sample for palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the effectiveness of the treatment.

  • Crystallization: Proceed with the crystallization of the purified product.

Protocol 2: Recrystallization of 4-(4-Chlorophenyl)picolinic acid

This protocol provides a general guideline for the final purification step.

Step-by-Step Methodology:

  • Solvent Selection: Based on solubility studies, select an appropriate solvent or solvent system (e.g., Ethanol/Water, Acetonitrile/Water).

  • Dissolution: In a suitable reactor, suspend the crude product in the chosen primary solvent. Heat the mixture with stirring until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling/Anti-solvent Addition: Slowly cool the solution to allow for crystal formation. If using an anti-solvent, add it dropwise to the warm solution until slight turbidity is observed, then allow it to cool slowly.

  • Maturation: Hold the resulting slurry at a low temperature (e.g., 0-5°C) for a few hours to maximize product recovery.

  • Isolation: Isolate the crystalline product by filtration.

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent mixture to remove any remaining mother liquor.

  • Drying: Dry the purified product under vacuum at an appropriate temperature.

Section 4: Visualizations

Diagram 1: Suzuki-Miyaura Coupling Workflow

This diagram illustrates the key stages of the synthesis and purification process.

Suzuki_Miyaura_Workflow cluster_synthesis Synthesis cluster_workup Workup & Initial Isolation cluster_purification Purification Reactants 4-Halopicolinic Acid Derivative + 4-Chlorophenylboronic Acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Reactants->Reaction Quench Reaction Quench Reaction->Quench Extraction Aqueous/Organic Extraction Quench->Extraction Isolation Crude Product Isolation (Solvent Removal) Extraction->Isolation Pd_Removal Palladium Scavenging (e.g., Activated Carbon) Isolation->Pd_Removal Crystallization Recrystallization Pd_Removal->Crystallization Drying Drying Crystallization->Drying Final_Product Pure 4-(4-Chlorophenyl)picolinic acid Drying->Final_Product

Caption: Key stages in the synthesis and purification of 4-(4-Chlorophenyl)picolinic acid.

Diagram 2: Troubleshooting Logic for Low Yield

This diagram provides a logical flow for addressing low yield issues.

Low_Yield_Troubleshooting start Low Yield Observed check_purity Analyze Starting Materials Purity by HPLC/NMR? start->check_purity check_conditions Review Reaction Conditions Anaerobic? Correct Temperature? Sufficient Time? check_purity->check_conditions Purity OK solution_sm Source High-Purity Starting Materials check_purity->solution_sm Impure check_catalyst Evaluate Catalyst System Active Catalyst? Optimal Ligand? Correct Loading? check_conditions->check_catalyst Conditions OK solution_conditions Optimize Temperature, Time, and Inerting check_conditions->solution_conditions Suboptimal check_solubility Assess Solubility Reagents Dissolved? Biphasic System Optimal? check_catalyst->check_solubility System OK solution_catalyst Screen Catalysts and Ligands check_catalyst->solution_catalyst Suboptimal solution_solubility Optimize Solvent System check_solubility->solution_solubility Suboptimal

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Rasayan Journal of Chemistry. (n.d.). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Picolinic acid hydrochloride. Retrieved from [Link]

  • MDPI. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Retrieved from [Link]

  • ResearchGate. (2020). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]

  • PMC. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for the production of picolinic acid derivatives.
  • IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]

Sources

Method development for separating 4-(4-Chlorophenyl)picolinic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Method Development Support Center .

Ticket ID: #ISO-SEP-4CPPA Topic: Separation of 4-(4-Chlorophenyl)picolinic acid (4-CPPA) Isomers Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary: The Separation Challenge

Separating 4-(4-Chlorophenyl)picolinic acid from its positional isomers (e.g., 6- or 3-substituted analogs) and process impurities is chemically complex due to two factors:

  • Zwitterionic Behavior: The picolinic acid core contains both a basic pyridine nitrogen and an acidic carboxylic acid, making retention highly pH-dependent.

  • Structural Similarity: Positional isomers possess identical mass and similar hydrophobicity (logP), rendering standard C18 selectivity insufficient.

This guide moves beyond generic protocols, offering a causality-driven troubleshooting workflow for achieving baseline resolution (


).

Module 1: Diagnostic & Triage

Q: I see multiple peaks co-eluting. How do I identify if they are regioisomers or synthetic byproducts?

A: You must first characterize the "impurity profile" based on the synthesis route.

  • Scenario A (Suzuki Coupling): If synthesizing via 4-chloropicolinate and 4-chlorophenylboronic acid, your main impurities are likely des-chloro analogs (hydrodehalogenation) or homocoupled boronic acids. These have different masses and separate easily on C18.

  • Scenario B (Pyridine Ring Construction): If building the ring de novo or arylating a non-selective pyridine precursor, you likely have Regioisomers (e.g., 6-(4-chlorophenyl)picolinic acid). These are the "Critical Pairs."

Diagnostic Step: Run a generic gradient (5–95% B) on a C18 column at pH 2.5.

  • Result: If peaks overlap significantly, you are dealing with regioisomers. Standard hydrophobic interaction is insufficient; you need

    
    -
    
    
    
    selectivity
    .

Module 2: Method Development Strategy

Q: Standard C18 columns are failing to resolve the 4- and 6-isomers. What is the alternative?

A: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.[1]

The Mechanism: While C18 separates based on hydrophobicity, Phenyl-based phases engage in


-

stacking interactions with the chlorophenyl ring and the pyridine core. The spatial arrangement of the chlorophenyl group (position 4 vs. 6) alters the accessibility of the

-system to the stationary phase, creating the necessary selectivity factor (

).

Recommended Protocol (Screening Phase):

ParameterConditionRationale
Column PFP (Pentafluorophenyl) or Biphenyl, 1.7 µm or 2.7 µm (Fused-Core)Maximizes shape selectivity and

-

interactions.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Protonates the pyridine N (cationic) and COOH (neutral). Prevents zwitterionic switching.
Mobile Phase B Methanol (MeOH)MeOH promotes

-

interactions better than Acetonitrile (ACN). ACN can suppress these interactions.
Gradient 20% B to 60% B over 10 minShallow gradient focuses on the aromatic region.
Temp 25°C - 30°CLower temperatures often enhance steric/shape selectivity.

Module 3: Troubleshooting & Optimization (FAQs)

Q: My peaks are tailing severely (


). Is the column dead? 

A: Unlikely. Peak tailing in picolinic acids is caused by the interaction of the protonated pyridine nitrogen with residual silanols on the silica support.

  • The Fix: Add an "Ion-Pairing" competitor or increase ionic strength.

    • Option 1: Add 5–10 mM Ammonium Formate to Mobile Phase A. This blocks silanol sites.

    • Option 2: Use a "Hybrid" particle column (e.g., BEH or equivalent) which has fewer free silanols than pure silica.

Q: The resolution is close (


), but not baseline. How do I push it to 1.5? 

A: Manipulate the pH to exploit the pKa difference.

  • The Science: The pKa of the pyridine nitrogen shifts slightly depending on the substitution position (4- vs 6-).

  • The Protocol: Run a "pH Screen" from pH 3.0 to 5.0 using Ammonium Acetate buffers.

    • At pH ~4.0, the carboxylic acid begins to ionize (becoming COO-), creating a zwitterion (NH+ / COO-). The degree of this ionization differs between isomers due to the inductive effect of the chlorophenyl ring distance. This often drastically changes retention order and selectivity.

Visual Workflow: Decision Logic for Isomer Separation

The following diagram illustrates the logical decision tree for method development, ensuring a self-validating workflow.

IsomerSeparation Start Start: 4-CPPA Isomer Mixture ScreenC18 Screen 1: C18 Column Low pH (0.1% FA) Start->ScreenC18 CheckRes Check Resolution (Rs) ScreenC18->CheckRes Success Method Validated (Rs > 1.5) CheckRes->Success Rs > 1.5 FailSelectivity Issue: Co-elution (Poor Selectivity) CheckRes->FailSelectivity Rs < 1.5 FailShape Issue: Peak Tailing (Silanol Interaction) CheckRes->FailShape Tailing > 1.3 SwitchCol Action: Switch to Phenyl-Hexyl or PFP Column FailSelectivity->SwitchCol Step 1 AddBuffer Action: Add 10mM Ammonium Formate FailShape->AddBuffer ChangeOrg Action: Switch Modifier ACN -> MeOH SwitchCol->ChangeOrg Step 2 (Enhance pi-pi) pHScreen Action: pH Screen (3.0 - 5.0) Exploit Zwitterionic Shift ChangeOrg->pHScreen Step 3 (Fine Tune) AddBuffer->CheckRes pHScreen->Success

Figure 1: Decision Matrix for separating pyridine-carboxylic acid isomers. The workflow prioritizes stationary phase selectivity before optimizing mobile phase pH.

References

  • Schürenkamp, J., et al. (2011).[2] "Separation of positional CPP isomers by chiral HPLC-DAD." International Journal of Legal Medicine.

  • BenchChem Application Notes. (2025). "HPLC Method for the Analysis and Separation of Cresol Isomers (Phenyl Column Principles)."

  • Welch Materials. (2024). "A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Phases."

  • PubChem. (2025).[3][4] "Picolinic Acid: Chemical and Physical Properties (pKa Data)." National Library of Medicine.

  • Organic Chemistry Data. (2022). "pKa Data Compiled by R. Williams: Pyridine and Carboxylic Acids."

Sources

Optimizing storage conditions for 4-(4-Chlorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(4-Chlorophenyl)picolinic acid CAS No: 1258612-04-2 | Molecular Formula: C₁₂H₈ClNO₂ | M.W.: 233.65 g/mol [1][2]

Welcome to the Technical Support Center

I am Dr. Aris, your Senior Application Scientist. You are likely working with 4-(4-Chlorophenyl)picolinic acid , a specialized building block often used in the synthesis of auxinic herbicides (similar to the Florpyrauxifen class) or as a ligand in transition metal catalysis.[2]

This molecule possesses a "dual personality": it contains a lipophilic 4-chlorophenyl tail and a polar, zwitterionic picolinic acid head .[2] This amphiphilic nature creates specific stability challenges—particularly regarding solubility crashes and photolytic degradation.[2]

Below is your Tiered Support Guide designed to prevent experimental failure before it happens.

Part 1: Critical Preservation (Storage Protocols)

Q: I just received my shipment. What is the absolute best way to store the solid powder?

A: The "Desiccate & Darken" Protocol. Unlike simple organic acids, aryl-picolinic acids are susceptible to photo-decarboxylation and hydrate formation.[2]

  • Temperature: Store at 2–8°C for short-term (<6 months) or -20°C for long-term (>6 months).

    • Why? While the solid is chemically stable at room temperature, lower temperatures retard the slow oxidation of the pyridine nitrogen (N-oxide formation).

  • Light (Critical): You must store this in amber glass or foil-wrapped vials.[2]

    • The Science:[3] The pyridine ring, conjugated with the chlorophenyl group, absorbs UV light.[2] This excitation can lead to radical dechlorination or decarboxylation (loss of CO₂), rendering the molecule inactive.[2]

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[2]

    • The Risk: The carboxylic acid moiety is hygroscopic.[2][4] Moisture absorption alters the molecular weight (leading to weighing errors) and can catalyze hydrolysis if trace impurities are present.[2]

Summary of Storage Conditions

ParameterRecommended ConditionRisk of Deviation
Temperature -20°C (Long term)Slow N-oxidation; thermal decomposition
Light NO LIGHT (Amber/Foil)Photolytic dechlorination; Decarboxylation
Container Tightly sealed, Teflon-lined capMoisture uptake (Hydrate formation)
Atmosphere Argon/Nitrogen HeadspaceCarbonate formation; Oxidation

Part 2: Solubilization & Handling (The "Golden Aliquot")

Q: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture media/buffer. Why?

A: You triggered a "Hydrophobic Crash." The 4-chlorophenyl group makes this molecule significantly more hydrophobic than unsubstituted picolinic acid.[2]

The Solubility Protocol:

  • Primary Solvent: Dissolve the solid in 100% DMSO (Dimethyl Sulfoxide).[2] It should be soluble up to ~50-100 mM.[2]

    • Note: Ethanol is a secondary choice but is more volatile and prone to evaporation during storage.[2]

  • The "Crash" Point: When diluting into aqueous buffers (PBS, media), the concentration of DMSO must usually be kept <0.5% to avoid toxicity to cells.[2] However, at this low solvent ratio, the lipophilic chlorophenyl tail drives the molecule to aggregate.[2]

  • The Fix:

    • Step A: Vortex the DMSO stock vigorously before pipetting.

    • Step B: Dilute the DMSO stock into the buffer while vortexing the buffer. Do not add buffer to the DMSO.

    • Step C: If precipitation persists, adjust the pH of your buffer to pH > 7.5 .

    • The Science:[3] Picolinic acid has a pKa of ~5.[2]4. At pH > 7.5, the carboxylic acid deprotonates to the carboxylate anion (COO⁻), drastically increasing water solubility.[2]

Q: Can I freeze-thaw my DMSO stock solution?

A: Limit this to a maximum of 3 cycles. Every freeze-thaw cycle introduces condensation (water) into the hygroscopic DMSO.[2]

  • The Risk: Water in DMSO lowers the solubility of your hydrophobic compound, causing "invisible" micro-precipitation. You might think you are dosing 10 µM, but you are actually dosing 2 µM of soluble drug and 8 µM of inactive crystal sludge.[2]

  • The Solution: Use the Single-Use Aliquot Strategy (see diagram below).

Part 3: Visualizing the Workflow

The following decision tree outlines the logic for handling the compound from receipt to experiment.

StorageWorkflow Receipt Compound Receipt (Solid Powder) Decision Immediate Use? Receipt->Decision LongTerm Long-Term Storage (-20°C, Desiccated, Dark) Decision->LongTerm No Weighing Equilibrate to RT (Prevent Condensation) Decision->Weighing Yes LongTerm->Weighing When needed Solubilization Dissolve in DMSO (Max 50-100 mM) Weighing->Solubilization Aliquoting Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Solubilization->Aliquoting Freezing Store Aliquots at -20°C (Amber Vials) Aliquoting->Freezing Experiment Experimental Use Freezing->Experiment Thaw ONCE Dilution Dilute into Buffer (Ensure pH > 7.5) Experiment->Dilution

Figure 1: Decision tree for maximizing the shelf-life and experimental reproducibility of 4-(4-Chlorophenyl)picolinic acid.

Part 4: Troubleshooting & Degradation Forensics

Q: My white powder has turned slightly yellow. Is it still good?

A: Proceed with caution. Yellowing in pyridine derivatives often indicates N-oxide formation or photolytic degradation .[2]

  • Check Purity: Run an LC-MS.[2]

    • Parent Peak: ~234 m/z (M+H).[2]

    • Degradant 1 (N-Oxide): +16 mass units (~250 m/z).[2]

    • Degradant 2 (Dechlorination): -34 mass units (~200 m/z).[2]

  • Threshold: If the yellowing corresponds to <2% impurity by HPLC, it may still be usable for rough screening, but discard for Kd determination or precise IC50 assays.

Q: I see a new peak in my HPLC after leaving the sample in methanol overnight.

A: You likely formed a Methyl Ester. Carboxylic acids in methanol can slowly esterify, especially if the methanol is slightly acidic (common in HPLC grades over time) or if traces of acid catalyst are present.[2]

  • Prevention: Prepare fresh stocks in DMSO, not Methanol, for long-term storage. Only use Methanol for immediate injections.[2]

References

  • Sigma-Aldrich. (2024).[2] Product Specification: 4-(4-Chlorophenyl)picolinic acid (CAS 1258612-04-2).[1][2][5][6]Link[2]

  • European Medicines Agency. (2020).[2] ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products.[2] (Standard guidelines for photolabile drugs).[2] Link

  • PubChem. (2024).[2] Picolinic Acid Derivatives: Chemical and Physical Properties.[2][7] National Library of Medicine.[2] Link[2]

  • University of Hertfordshire. (2023).[2] Florpyrauxifen-benzyl (Related Herbicide Class) Properties and Stability Database.[2] (Used for structural analog stability inference).[2] Link

Sources

Technical Support Center: Solvent Optimization for 4-(4-Chlorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Reducing Solvent Effects in Experimental Workflows Ticket ID: CPPA-SOLV-001 Audience: Chemical Biology & Medicinal Chemistry Divisions[1]

Executive Summary

4-(4-Chlorophenyl)picolinic acid (CPPA) presents a unique challenge in solution chemistry due to its amphoteric nature .[1][2] Possessing both a basic pyridine nitrogen and an acidic carboxylic acid, it exists in a solvent-dependent equilibrium between neutral and zwitterionic forms.[1][2] This duality leads to frequent experimental failures, including "oiling out" during synthesis, broad/missing peaks in NMR, and compound precipitation during biological assay dilution.[2]

This guide provides mechanistic solutions to mitigate these solvent effects, ensuring data integrity from synthesis to screening.

Module 1: Synthesis & Purification Troubleshooting

Core Issue: CPPA often traps high-boiling polar solvents (DMF, DMSO) used during Suzuki coupling, or "oils out" during recrystallization due to poor solubility control of the zwitterion.[2]

Mechanism: The Zwitterionic Trap

In polar protic solvents (e.g., Methanol, Water), CPPA stabilizes as a zwitterion (


). In non-polar solvents, it prefers the neutral form. Rapid changes in solvent polarity (e.g., quenching a DMF reaction with water) force the molecule into a disordered solid state (oil/gum) rather than a crystal lattice.[2]
Workflow: Optimized Suzuki Coupling & Workup

Avoid DMF if possible. Use the Dioxane/Water system to facilitate easier removal.

Protocol: 4-(4-Chlorophenyl)picolinic Acid Synthesis Workup

  • Reaction Solvent: 1,4-Dioxane : Water (4:1 ratio).[1][2]

  • Quench: Do not pour directly into ice water. Instead, remove Dioxane via rotary evaporation first.[1][2]

  • pH Adjustment (Critical): The residue is likely the carboxylate salt.[1] Dilute with water, then acidify slowly to pH 3-4 (isoelectric point vicinity) using 1M HCl.

  • Extraction: Do not filter yet. Extract with Ethyl Acetate (EtOAc) .[1][2] The neutral form partitions into EtOAc.[1]

  • Crystallization: Evaporate EtOAc. Recrystallize using Ethanol (hot) -> Water (dropwise) method.[1][2]

Visual Guide: Purification Decision Tree

purification_workflow Start Crude CPPA Mixture SolventCheck Reaction Solvent? Start->SolventCheck DMF_Path DMF/DMSO Used SolventCheck->DMF_Path Dioxane_Path Dioxane/Toluene Used SolventCheck->Dioxane_Path Step1_DMF 1. Dilute with 5x Water 2. Wash with Brine (remove DMF) 3. Extract into EtOAc DMF_Path->Step1_DMF Step1_Diox 1. Evaporate Organic Solvent 2. Redissolve in minimal EtOAc Dioxane_Path->Step1_Diox Precipitation Precipitation Step: Acidify Aqueous Phase to pH 3.5 (Isoelectric Point) Step1_DMF->Precipitation Step1_Diox->Precipitation Recryst Recrystallization: Dissolve in hot EtOH Add warm H2O until turbid Cool slowly Precipitation->Recryst

Figure 1: Purification workflow designed to prevent solvent trapping and oiling out.[1] The critical step is pH adjustment to the isoelectric point before final crystallization.

Module 2: Spectroscopy (NMR & UV-Vis)

Core Issue: Solvent peaks obscure data, or the compound aggregates, leading to broad signals.[2]

Troubleshooting Table: Solvent Selection for Characterization
TechniqueSymptomRoot CauseSolution
1H NMR Broad/Missing -COOH signal (>11 ppm)Proton exchange with trace water in solvent.[1]Use DMSO-d6 from a fresh ampoule.[1] Avoid CDCl3 (poor solubility leads to aggregation).[1][2]
1H NMR Peak shifting (0.1-0.5 ppm)Concentration-dependent dimerization.[1]Perform experiments at constant concentration (e.g., 5 mM).
UV-Vis

shift (Solvatochromism)
Stabilization of excited state by polar solvents.[1][2]Standardize solvent (e.g., MeOH).[1][2] If comparing to literature, match solvent exactly.

Expert Tip: For 13C NMR of picolinic acids, add a trace of NaOD (in D2O) or TEA (in organic) to lock the molecule in its carboxylate form.[2] This sharpens the carbonyl peak by eliminating the neutral/zwitterion exchange broadening.

Module 3: Biological Assay Optimization

Core Issue: CPPA precipitates when the DMSO stock is added to aqueous assay buffer, or the DMSO concentration causes false positives (cytotoxicity).

The "Intermediate Dilution" Protocol

Directly pipetting 100% DMSO stock into a buffer often causes local precipitation ("crashing out") due to the high hydrophobicity of the chlorophenyl group.

Protocol:

  • Stock: Prepare 10 mM CPPA in 100% DMSO.

  • Intermediate: Dilute 1:10 into PEG-400 or Ethanol (creates a "solubility bridge").

  • Final: Dilute the Intermediate into the Assay Buffer.

    • Target: Final DMSO concentration < 0.5%.[1][2]

Visual Guide: Serial Dilution Strategy

dilution_strategy cluster_warning Risk Zone Stock Stock 10mM (100% DMSO) Inter Intermediate 1mM (PEG/EtOH) Stock->Inter 1:10 Dilution (Prevents Shock) Final Assay Well 10µM (<0.5% DMSO) Inter->Final 1:100 Dilution (Into Buffer)

Figure 2: The "Solubility Bridge" method.[1][2] Using an intermediate solvent (PEG-400 or Ethanol) prevents the kinetic precipitation often seen when injecting high-concentration DMSO stocks directly into aqueous buffers.[1]

Frequently Asked Questions (FAQ)

Q: Why does my CPPA product turn pink/red during synthesis? A: This often indicates the formation of metal-ligand complexes.[1] Picolinic acids are potent bidentate ligands that chelate trace Copper or Iron (often impurities in reagents) or Palladium (from the catalyst).[1][2]

  • Fix: Perform a "scavenger wash."[1] Dissolve the crude product in EtOAc and wash with 5% aqueous EDTA or N-Acetylcysteine solution to strip the metals before recrystallization.

Q: I see two sets of peaks in my NMR. Is my product impure? A: Not necessarily. If you are using a solvent like CDCl3 or Acetone-d6, you may be observing rotamers or a slow equilibrium between the neutral and zwitterionic forms.

  • Validation: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into single sharp signals, it is a dynamic equilibrium, not an impurity.

Q: Can I use Acetone for recrystallization? A: Avoid it. Picolinic acids are generally poorly soluble in acetone, and it does not facilitate the proton transfer required for effective crystal lattice formation as well as Ethanol/Water mixtures do [1].[2]

References

  • Solubility and Crystallization Studies of Picolinic Acid. Source: MDPI (2023).[1][2] Context: Establishes the solubility hierarchy (Water > Ethanol > Acetonitrile) and zwitterionic behavior of the picolinic acid scaffold. Link:[Link][1][2][3][4]

  • Solvent Effects on Suzuki–Miyaura Cross-Coupling of Chloropyridines. Source: National Institutes of Health (PMC).[1][2] Context: Details the optimization of solvent systems (Dioxane/Water) for synthesizing aryl-pyridines to minimize impurities. Link:[Link][1][2]

  • Considerations Regarding Use of Solvents in In Vitro Cell Based Assays. Source: PubMed Central (PMC).[1][2] Context: Authoritative guide on DMSO toxicity thresholds (0.1% - 1%) and the necessity of intermediate dilutions.[1] Link:[Link]

Sources

Validation & Comparative

Validating the structure of 4-(4-Chlorophenyl)picolinic acid by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the development of pyridine-based pharmacophores and agrochemicals, 4-(4-chlorophenyl)picolinic acid represents a critical structural motif.[1] However, synthetic routes to this scaffold—typically involving Suzuki-Miyaura cross-coupling or Minisci radical substitution—are prone to regioisomeric ambiguity (specifically, competition between the C4 and C6 positions).[1]

While Nuclear Magnetic Resonance (NMR) is the standard for solution-state connectivity, it fails to capture the static conformational reality of the molecule—specifically the biaryl torsion angle between the pyridine and chlorophenyl rings.[1] This torsion angle is often the determinant of binding affinity in metalloenzyme active sites.[1]

This guide outlines a rigorous Single Crystal X-Ray Diffraction (SC-XRD) workflow to validate the absolute structure, regiochemistry, and solid-state conformation of 4-(4-chlorophenyl)picolinic acid, providing a definitive alternative to spectroscopic approximations.

Comparative Analysis: Why SC-XRD?

The following table contrasts the utility of SC-XRD against standard spectroscopic methods for this specific biaryl-pyridine system.

Feature1H / 13C NMR HRMS (Mass Spec) SC-XRD (Crystallography)
Primary Output Connectivity & Chemical EnvironmentElemental Composition (Formula)3D Atomistic Arrangement
Regioisomerism Ambiguous. C4 vs C6 substitution requires complex 2D NOESY/HMBC interpretation.[1]Blind. Isomers have identical mass (

).[1]
Definitive. Direct visualization of the C-C bond at the C4 position.[1]
Conformation Averaged. Rapid rotation around the biaryl bond in solution obscures the biologically relevant twist angle.[1]None. Precise. Measures the exact torsion angle (

) and

-

stacking interactions.[1]
Sample State Solution (Isotropic)Gas Phase (Ionized)Solid State (Anisotropic lattice)
Validation Level Level 2 (Inferred Structure)Level 1 (Identity Check)Level 3 (Absolute Proof)

Validation Workflow

The following flowchart illustrates the decision matrix for validating the structure, from crude synthesis to final CIF (Crystallographic Information File) generation.

ValidationWorkflow Synthesis Crude 4-(4-Chlorophenyl) picolinic acid Purification Purification (HPLC/Recrystallization) Synthesis->Purification Screening Crystal Screening (Solvent Selection) Purification->Screening Check1 Single Crystals? Screening->Check1 Mounting Mounting & Centering (Mitegen Loop) Check1->Mounting Yes Fail Re-screen Solvent Check1->Fail No (Powder/Oil) Diffraction Data Collection (Mo-Ku03b1, 100K) Mounting->Diffraction Solving Structure Solution (SHELXT / OLEX2) Diffraction->Solving Refinement Refinement (R1 < 5%) Solving->Refinement Fail->Screening Adjust Polarity

Figure 1: Logical workflow for the structural validation of the target picolinic acid derivative.

Experimental Protocol

Phase A: Crystal Growth (The Critical Step)

Picolinic acid derivatives are zwitterionic in nature, which complicates crystallization.[1] They often form head-to-tail hydrogen-bonded chains.[1]

  • Solvent System: Prepare a supersaturated solution using Ethanol:Water (9:1) or Acetonitrile .[1] Picolinic acids show high solubility in water but moderate-to-low solubility in organic solvents, making mixed systems ideal for slow evaporation.[1]

  • Method: Dissolve 20 mg of the purified compound in 2 mL of warm solvent. Filter through a 0.45

    
    m PTFE syringe filter into a clean vial.
    
  • Vapor Diffusion (Alternative): If evaporation fails, place the vial (uncapped) inside a larger jar containing Hexane (antisolvent) and seal the jar.[1] The hexane will diffuse into the ethanol, slowly lowering solubility and forcing crystallization.[1]

  • Target: Look for colorless blocks or prisms. Avoid needles (often indicate rapid, disordered growth).[1]

Phase B: Data Collection
  • Source: Mo-K

    
     radiation (
    
    
    
    Å).[1] Molybdenum is preferred over Copper for chlorinated compounds to minimize absorption effects.[1]
  • Temperature: 100 K (Cryostream).[1]

    • Reasoning: Cooling freezes the rotation of the phenyl ring relative to the pyridine, reducing thermal ellipsoids and allowing precise determination of the torsion angle.[1]

Phase C: Structure Refinement
  • Software: SHELXT (Intrinsic Phasing) for solution; SHELXL for refinement.

  • Hydrogen Treatment:

    • Aromatic H-atoms: Constrain using a riding model (AFIX 43).[1]

    • Carboxylic Acid H-atom: Locate from the difference Fourier map.[1] This is crucial to confirm if the molecule exists as a neutral acid (

      
      ) or a zwitterion (
      
      
      
      ).[1]

Data Interpretation & Validation Criteria

To declare the structure "Validated," the solved crystal structure must meet these specific metrics:

The Regiochemistry Check[1]
  • Objective: Confirm the chlorophenyl group is at position 4.[1]

  • Validation: Measure the bond distance between the Pyridine Nitrogen (N1) and the substituted Carbon.[1]

    • Expectation: The chlorophenyl ring should be para to the Nitrogen (3 bonds away).[1] If it is meta (position 3 or 5) or ortho (position 6), the synthesis pathway is flawed.[1]

The Torsion Angle ( )[1]
  • Objective: Determine the twist between the pyridine and phenyl rings.

  • Validation: Measure the torsion angle defined by atoms

    
    .
    
    • Expectation: Due to steric repulsion between the protons on the pyridine and phenyl rings, this angle is rarely

      
      .[1] Expect a twist of 
      
      
      
      .[1] This non-planar geometry is critical for fitting into protein binding pockets.[1]
Intermolecular Packing
  • Objective: Verify stability.

  • Validation: Check for the formation of Centrosymmetric Dimers .

    • Picolinic acids typically form strong hydrogen bonds (

      
       or 
      
      
      
      ) between two molecules, creating a stable "dimer" unit in the unit cell.[1]
Crystallographic Quality Indicators
ParameterAcceptable RangeMeaning
R1 Value

(5%)
Excellent agreement between model and data.[1]
Goodness of Fit (GooF)

Proper weighting of variance.
Completeness

No missing data wedges.

References

  • Picolinic Acid Crystallization: Esteves, A. et al. (2023).[1][2][3][4][5] Solubility and Crystallization Studies of Picolinic Acid. MDPI Crystals. [Link][1][2]

  • Structural Analysis of Picolinic Derivatives: Rizzoli, C. et al. (2021).[1][3][4] Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions. PMC / NIH.[1] [Link]

  • Synthesis Context (Suzuki Coupling): Bio Web of Conferences. (2023). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. [Link]

  • General Crystallography Standards: Spek, A. L. (2020). CheckCIF Validation for Small Molecules. IUCr Journals. [Link]

Sources

Structure-activity relationship (SAR) studies of 4-(4-Chlorophenyl)picolinic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for 4-(4-Chlorophenyl)picolinic acid and its analogs. This analysis focuses on its primary application domain as a synthetic auxin mimic and metalloenzyme inhibitor scaffold , comparing it against industry standards like Picloram and Halauxifen-methyl.[1]

Executive Summary

4-(4-Chlorophenyl)picolinic acid (CAS: 1258612-04-2) represents a distinct structural class of pyridine-2-carboxylic acid derivatives.[1][2][3] Unlike the classical "picolinic acid herbicides" (e.g., Picloram, Clopyralid) which rely on a 4-amino substituent for activity, this scaffold incorporates a lipophilic 4-aryl group.

This guide analyzes the pharmacological and herbicidal shifts driven by this 4-aryl substitution, evaluating its efficacy as a synthetic auxin (targeting TIR1/AFB5 receptors) and a zinc-binding group (ZBG) for metalloproteinase inhibition.[1]

Structural Analysis & Mechanistic Grounding

The Scaffold Architecture

The molecule consists of three critical pharmacophores:[1]

  • Zinc/Receptor Binding Head (Positions 1 & 2): The pyridine nitrogen (N1) and carboxylic acid (C2-COOH) form a bidentate chelation motif.[1] In auxin signaling, this clamps the molecule into the TIR1/AFB5 pocket via an Arg-Ser-Lys triad.[1]

  • The 4-Position Switch: Replacing the hydrophilic amino group (found in Picloram) with a lipophilic 4-chlorophenyl group drastically alters the electronic profile and steric demand, shifting affinity towards AFB5 (Auxin Signaling F-Box 5) over TIR1.[1]

  • Electronic Modulation (Chlorine): The chlorine atom at the para-position of the phenyl ring enhances metabolic stability (blocking oxidation) and increases lipophilicity (

    
    -stacking interactions).[1]
    
Visualizing the SAR Pathway

The following diagram illustrates the functional logic of the scaffold and its interaction with biological targets.

SAR_Pathway Scaffold 4-(4-Chlorophenyl) picolinic acid Headgroup Pyridine-2-COOH (Chelation/Salt Bridge) Scaffold->Headgroup Binding Core Substituent 4-Aryl Group (Hydrophobic Tail) Scaffold->Substituent Selectivity Switch Target_Auxin Target: AFB5/TIR1 (Auxin Response) Headgroup->Target_Auxin Arg/Ser Anchor Target_MMP Target: MMPs (Zinc Inhibition) Headgroup->Target_MMP Zn2+ Chelation Substituent->Target_Auxin Pi-Stacking (Trp) Substituent->Target_MMP S1' Pocket Occ.

Figure 1: Functional decomposition of the 4-(4-Chlorophenyl)picolinic acid scaffold showing dual-targeting potential.

Comparative Performance Analysis

This section evaluates 4-(4-Chlorophenyl)picolinic acid against established alternatives in the field.

Herbicide Potency & Selectivity (Auxin Mimics)

The 4-aryl analogs are often compared to Picloram (4-amino) and Halauxifen-methyl (6-aryl).[1]

Feature4-(4-Chlorophenyl)picolinic acid Picloram (Standard)Halauxifen-methyl (Modern)
Core Structure 4-Aryl-Pyridine-2-COOH4-Amino-3,5,6-Trichloro-Pyridine-2-COOH6-Aryl-4-Amino-3-Chloro-Pyridine-2-COOH
Primary Target AFB5 (High Selectivity)TIR1 & AFB5 (Broad Spectrum)AFB5 (High Potency)
Lipophilicity (LogP) High (~3.2)Low (~0.[1][4]3)High (~3.[1][5]5)
Systemicity Moderate (Phloem mobile)High (Phloem mobile)Low/Moderate
Weed Spectrum Resistant BroadleavesGeneral BroadleavesRecalcitrant Weeds (e.g., Conyza)
Soil Half-Life ModerateLong (>90 days)Short (<20 days)

Key Insight: The shift from 4-amino to 4-aryl reduces water solubility but increases affinity for the AFB5 receptor sub-pocket, which is often less prone to resistance than the TIR1 pocket targeted by 2,4-D or Dicamba.[1]

Medicinal Chemistry (MMP Inhibition)

In drug discovery, this scaffold acts as a Zinc-Binding Group (ZBG) .[1]

  • Mechanism: The pyridine nitrogen and carboxylic acid chelate the catalytic Zinc ion in Matrix Metalloproteinases (MMPs).[1]

  • Advantage: The 4-(4-chlorophenyl) tail extends into the S1' hydrophobic pocket of the enzyme.[1]

  • Comparison: More selective than hydroxamic acids (which often have off-target toxicity) but generally lower potency (µM range vs. nM range).[1]

Detailed Experimental Protocols

To validate the activity of 4-(4-Chlorophenyl)picolinic acid analogs, the following standardized protocols are recommended.

Protocol A: Arabidopsis Root Growth Inhibition Assay (Auxin Activity)

Purpose: To quantify the auxin-like activity (EC50) of the analog.[1]

  • Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds.

  • Plating: Plate seeds on 0.5x Murashige & Skoog (MS) agar plates containing the test compound at gradients (0.01 µM to 100 µM).

  • Stratification: Incubate at 4°C for 2 days in darkness.

  • Growth: Transfer to vertical growth racks at 22°C (16h light/8h dark).

  • Measurement: After 7 days, scan plates and measure primary root length using ImageJ.

  • Validation: Use Picloram (10 µM) as a positive control and DMSO as a negative control.

    • Expected Result: Potent analogs will induce significant root shortening and hair proliferation at <1 µM.[1]

Protocol B: MMP-2 Fluorometric Inhibition Assay

Purpose: To determine the Zinc-binding efficacy.[1]

  • Reagent Setup: Use recombinant human MMP-2 catalytic domain.[1] Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.[1]

  • Incubation: Mix 10 ng MMP-2 with varying concentrations of 4-(4-Chlorophenyl)picolinic acid in assay buffer (50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

  • Reaction: Incubate for 30 mins at 37°C. Add substrate (10 µM final).

  • Readout: Monitor fluorescence (Ex/Em = 328/393 nm) kinetically for 20 mins.

  • Calculation: Plot V0 vs. [Inhibitor] to determine IC50.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of 4-(4-Chlorophenyl)picolinic acid is governed by three "tunable" regions.

Region 1: The Phenyl Ring Substitutions (The "Tail")[1]
  • 4-Cl (Parent): Optimal balance of lipophilicity and metabolic stability.[1]

  • 4-F (Fluoro): Reduces lipophilicity slightly; often improves metabolic stability but may reduce potency in deep hydrophobic pockets.[1]

  • 4-OMe (Methoxy): Electron-donating.[1] Often decreases activity in auxin receptors due to steric clash or unfavorable electronic repulsion in the hydrophobic pocket.[1]

  • 3,4-Dichloro: Increases potency significantly (creates a "wider" hydrophobic footprint) but increases soil persistence (environmental risk).[1]

Region 2: The Pyridine Core[1]
  • 3,5,6-Trichloro addition (Picloram-like): Adding chlorines to the pyridine ring of the 4-aryl analog generally abolishes activity .[1] The steric bulk of the 4-aryl group clashes with the ortho (3,[1]5) chlorines, twisting the molecule out of the planar conformation required for receptor binding.[1]

    • Rule: 4-Aryl analogs prefer an unsubstituted or mono-substituted (at pos 6) pyridine ring.[1]

Region 3: The Carboxylic Acid (The "Head")[1]
  • Esterification (Methyl/Ethyl esters): Increases membrane permeability (pro-drug).[1] In plants, these are hydrolyzed back to the acid by esterases.[1]

  • Amide/Hydrazide: Generally inactive as auxins but may retain MMP inhibitory activity.[1]

References

  • Design, Synthesis, and Herbicidal Activity of Novel Picolinic Acid Derivatives. Source: National Institutes of Health (PMC) / MDPI Context:[1] Discusses the shift from 4-amino to 6-aryl and 4-aryl picolinates and their AFB5 selectivity.

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides (and Picolinic analogs). Source: ACS Publications Context:[1] Details the synthesis and SAR of similar pyridine/pyrimidine scaffolds for biological inhibition.

    • [1]

  • Auxinic Herbicide Mechanism of Action: Picolinic Acids. Source:[1][4] University of Nebraska-Lincoln (UNL) Context:[1] Authoritative overview of the Picloram/Clopyralid class mechanism.[1]

  • Sigma-Aldrich Product Data: 4-(4-Chlorophenyl)picolinic acid. Source: Sigma-Aldrich Context:[1] Physical properties and commercial availability of the specific CAS 1258612-04-2.[1][3][6]

Sources

Cross-Validation of Analytical Methods for 4-(4-Chlorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the cross-validation of analytical methods for 4-(4-Chlorophenyl)picolinic acid (CAS: 80945-86-4), a critical intermediate in the synthesis of auxinic herbicides (e.g., Florpyrauxifen-benzyl analogs) and biaryl pharmaceutical scaffolds.

In drug and agrochemical development, relying on a single analytical technique can lead to "blind spots"—specifically, the risk of co-eluting impurities that share UV chromophores or lack UV absorption entirely. This guide compares two orthogonal methods:

  • HPLC-UV/DAD: The robust "workhorse" for routine purity and assay.

  • LC-MS/MS: The "validator" for specificity, trace impurity identification, and mass balance confirmation.

Molecular Profile & Analytical Challenges

Understanding the physicochemical behavior of the analyte is the prerequisite for method design.

PropertyValue (Approx.)Analytical Implication
Structure Biaryl system with a pyridine nitrogen and carboxylic acid.Amphoteric nature requires pH control to prevent peak tailing.
pKa ~4.2 (COOH), ~1.5 (Pyridine N)Mobile phase pH must be < 3.0 to keep the acid protonated (neutral) for C18 retention.
LogP ~2.8Moderately lipophilic; suitable for Reversed-Phase (RP) chromatography.
Chromophore Conjugated BiarylStrong UV absorption at 254 nm and 270 nm.
Isotopes Chlorine (35Cl / 37Cl)Distinct 3:1 isotopic pattern in MS, aiding identity confirmation.

Method A: The Workhorse (HPLC-UV)

Purpose: Routine Quality Control (QC), Assay (>98%), and Purity. Principle: Reversed-phase separation based on hydrophobic interaction, detecting conjugated


-systems.
Experimental Protocol
  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC with Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why: The "Plus" or end-capped columns reduce silanol interactions with the pyridine nitrogen, sharpening peaks.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Why Phosphoric? It is UV transparent and provides excellent buffering capacity at low pH, suppressing the ionization of the carboxylic acid to ensure retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-15 min: 20%

      
       80% B (Linear ramp)
      
    • 15-18 min: 80% B (Wash)

    • 18-22 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (primary), 280 nm (secondary).

  • Temperature: 30°C.

Performance Characteristics
  • Linearity: Excellent (

    
    ) typically between 10 µg/mL to 500 µg/mL.
    
  • Precision: High (RSD < 0.5%).

  • Limitation: Cannot detect non-chromophoric impurities (e.g., inorganic salts, aliphatic side-products).

Method B: The Validator (LC-MS/MS)

Purpose: Specificity, Trace Analysis (<0.1%), and Confirmation of Identity. Principle: Mass-to-charge filtration. Essential for proving that the "Main Peak" in Method A is truly a single compound.

Experimental Protocol
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.

  • Column: Phenomenex Kinetex C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

    • Why Formic? Phosphoric acid (used in Method A) is non-volatile and will ruin the MS source. Formic acid provides the protons needed for ionization.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).

    • Mechanism:[3][4] Protonation of the pyridine nitrogen

      
      .
      
  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier:

      
       (Loss of COOH, typical for picolinic acids).
      
    • Qualifier:

      
       (Ring fragmentation/Cl loss pattern).
      
    • Note: Monitor

      
       parent to confirm the 
      
      
      
      isotope presence.
Performance Characteristics
  • Sensitivity: LOQ typically in the ng/mL range (1000x more sensitive than UV).

  • Specificity: Absolute. Co-eluting peaks with different masses are resolved.

  • Limitation: Signal saturation at high concentrations; "Matrix Effects" (ion suppression) can affect quantitative accuracy if not corrected by an Internal Standard (e.g., Picolinic acid-d4).

Cross-Validation Workflow

To ensure scientific rigor, you must perform a "Bridge Study" where the same set of samples (including forced degradation samples) is analyzed by both methods.

Visualization: The Validation Logic

The following diagram illustrates the decision-making process when comparing data from both methods.

CrossValidation Sample Crude/Purified Sample Split Split Sample Sample->Split HPLC Method A: HPLC-UV (Phosphate Buffer) Split->HPLC LCMS Method B: LC-MS/MS (Formic Acid) Split->LCMS Compare Compare Purity % & Assay Value HPLC->Compare Quant Data LCMS->Compare Quant Data Match Match (<2% Diff) VALIDATED Compare->Match Consistent Mismatch Mismatch (>2% Diff) INVESTIGATE Compare->Mismatch Discrepancy Hypothesis1 HPLC > LCMS? Likely UV-transparent impurities detected by MS Mismatch->Hypothesis1 Hypothesis2 LCMS > HPLC? Likely co-elution in UV or MS saturation Mismatch->Hypothesis2

Caption: Logical flow for cross-validating orthogonal analytical datasets.

Data Analysis & Interpretation

When comparing results, organize your data into a "Bland-Altman" style comparison table.

Comparative Performance Table
ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Cross-Validation Verdict
Range 10 - 500 µg/mL1 - 1000 ng/mLMethods are complementary; dilute samples 1000x for Method B.
Linearity (

)


UV is superior for high-concentration linearity.
Precision (RSD)


UV is more precise; MS is more variable due to ionization physics.
Specificity Moderate (Ret. Time only)High (Mass + Ret. Time)CRITICAL: If UV purity is 99% but MS shows a 234

189 peak at a different retention time, you have an isomer (regioisomer).
Troubleshooting Discrepancies
  • Scenario: UV Purity (99%) > MS Purity (95%)

    • Cause: The sample contains impurities that do not absorb UV at 254 nm (e.g., aliphatic precursors, inorganic salts) but ionize in the MS.

    • Action: Trust the MS for "True Purity." Re-develop the UV method using a lower wavelength (210 nm) or a different detector (CAD/ELSD).

  • Scenario: MS Purity (99%) > UV Purity (95%)

    • Cause: The impurity has a very high UV extinction coefficient (absorbs strongly) but ionizes poorly (or is suppressed) in the MS source.

    • Action: Trust the UV for "Assay." The impurity might be a highly conjugated system (e.g., a dimer) that doesn't fly well in ESI.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Midttun, Ø., et al. (2009). Qualitative and quantitative analysis of picolinic acid in human plasma by LC-MS/MS. Journal of Chromatography B, 877(22), 2111-2116.

  • BenchChem. (2024). Comparative Guide to Purity Assessment of Synthesized (4-Chlorophenyl)-pyridin-2-yldiazene. (Used for protocol adaptation regarding chlorophenyl-pyridine systems).

  • Rasayan J. Chem. (2023). Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers. (Reference for chlorophenyl isomer separation on C18).

Sources

Head-to-head comparison of picolinic acid-based compounds in research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Picolinic acid (pyridine-2-carboxylic acid) is a bidentate chelating ligand and an endogenous metabolite of the kynurenine pathway. Its structural capacity to form stable coordinate bonds with transition metals—specifically Zinc (Zn²⁺), Chromium (Cr³⁺), and Copper (Cu²⁺)—has positioned it as a critical scaffold in both metallodrug delivery and enzyme inhibition.

This guide provides a technical, head-to-head analysis of picolinic acid derivatives, focusing on bioavailability (Zinc Picolinate vs. Zinc Gluconate) and pharmacological modulation (Fusaric Acid vs. Picolinic Acid).

Part 1: The Chelation Advantage in Bioavailability

Zinc Picolinate vs. Zinc Gluconate[1]

In zinc supplementation research, the counter-ion dictates pharmacokinetics. While Zinc Gluconate is a common standard, Zinc Picolinate demonstrates superior uptake kinetics due to the "Chelate Effect."[1]

The Mechanistic Difference
  • Zinc Gluconate: An ionic salt.[2] In the acidic environment of the stomach, it dissociates completely. Upon entering the alkaline duodenum, free Zn²⁺ ions are susceptible to precipitation by phytates, phosphates, and hydroxides, reducing absorption.

  • Zinc Picolinate: A coordination complex [Zn(pic)₂]. The picolinate ligand forms a stable five-membered chelate ring with the metal ion. This neutral complex resists hydrolysis and precipitation in the intestine, facilitating transit across the mucosal barrier via amino acid transport channels rather than passive diffusion.

Head-to-Head Data: Absorption Efficiency

Reference: Barrie et al. (1987) conducted a double-blind crossover trial comparing these forms.

ParameterZinc PicolinateZinc GluconateZinc CitrateStatistical Significance (Picolinate)
Hair Zinc Increase Significant Non-SignificantNon-Significantp < 0.005
Urine Zinc Excretion High LowLowp < 0.001
Erythrocyte Zinc Significant Non-SignificantNon-Significantp < 0.001

Senior Scientist Insight: The data indicates that while Gluconate may raise serum levels transiently (acute uptake), Picolinate is superior for tissue loading (chronic retention). This is likely due to the stability constant (


) of the picolinate complex preventing premature metal release before cellular uptake.

Part 2: Enzyme Inhibition & Structural Analogs

Fusaric Acid vs. Picolinic Acid[4]

Fusaric acid (5-butylpicolinic acid) is a structural analog of picolinic acid. Both compounds inhibit dopamine beta-hydroxylase (DBH), the enzyme converting dopamine to norepinephrine, but their potency and utility differ drastically due to the lipophilic butyl chain.

Mechanism of Action: Copper Chelation

DBH is a copper-dependent monooxygenase. Both compounds inhibit DBH by chelating the copper atom at the active site, rendering the enzyme inactive.

  • Picolinic Acid: A weak to moderate inhibitor. Being highly polar, it has difficulty crossing the blood-brain barrier (BBB) and cell membranes efficiently to reach the enzyme in vivo.

  • Fusaric Acid: The addition of a 5-butyl group increases lipophilicity. This allows for rapid membrane penetration and a higher binding affinity for the copper center.

Comparative Profile
FeaturePicolinic AcidFusaric Acid
Structure Pyridine-2-carboxylic acid5-butylpyridine-2-carboxylic acid
Target Enzyme DBH (Weak), ACMSDaseDBH (Potent), Tyrosine Hydroxylase
Mechanism Active Site Cu-ChelationActive Site Cu-Chelation + Lipophilic Access
Toxicity (LD50) ~360 mg/kg (IP, Mouse)Higher cytotoxicity (Mycotoxin origin)
Research Use Kynurenine pathway modulationHypertension models, DBH inhibition studies

Part 3: Neurobiology & The Kynurenine Pathway

Picolinic Acid vs. Quinolinic Acid[5]

In neuropharmacology, Picolinic Acid (PIC) is the "neuroprotective" counterweight to the "neurotoxic" Quinolinic Acid (QUIN). Both are downstream metabolites of Tryptophan.

  • Quinolinic Acid (QUIN): An NMDA receptor agonist. Excess QUIN leads to excitotoxicity, oxidative stress, and neuronal death (implicated in Alzheimer's and Huntington's).

  • Picolinic Acid (PIC): Blocks the neurotoxic effects of QUIN. It chelates Zinc required for QUIN's toxicity or directly modulates the NMDA receptor complex.

Pathway Visualization

The following diagram illustrates the metabolic bifurcation where Tryptophan fate is decided.

KynureninePathway TRP L-Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO QUIN Quinolinic Acid (Neurotoxic / NMDA Agonist) KYN->QUIN KMO Pathway (Microglia) PIC Picolinic Acid (Neuroprotective / Chelator) KYN->PIC KAT Pathway (Astrocytes) NAD NAD+ QUIN->NAD QPRT PIC->QUIN Antagonizes Toxicity

Caption: The Kynurenine Pathway bifurcation. Picolinic acid (Green) antagonizes the excitotoxic effects of Quinolinic acid (Red).

Part 4: Experimental Protocols

Protocol: Determination of Stability Constants (Potentiometric Titration)

To validate the "Chelate Effect" claims of picolinate complexes, researchers must determine the stability constant (


). This protocol ensures high-precision data.

Scope: Determination of protonation constants (


) and metal stability constants (

).

Reagents:

  • Ligand Solution: 2 mM Picolinic Acid in ultra-pure water.

  • Metal Salt: 1 mM Metal Nitrate (

    
     or 
    
    
    
    ).
  • Base: 0.1 M NaOH (standardized, carbonate-free).

  • Ionic Strength Adjuster: 0.1 M

    
    .
    

Workflow:

  • System Calibration:

    • Calibrate glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

    • Self-Validation Step: Perform a Gran plot analysis on a strong acid/strong base titration to calculate the exact

      
       of the electrode and check for carbonate contamination (error < 1%).
      
  • Ligand Titration (Acid Dissociation):

    • Titrate 50 mL of Ligand Solution (with

      
      ) against NaOH under 
      
      
      
      atmosphere at 25°C.
    • Record pH every 0.05 mL addition.

    • Calculate

      
       using Bjerrum’s half-integral method or Hyperquad software.
      
  • Complex Titration (Metal Binding):

    • Add Metal Salt to the Ligand Solution (Ratio 1:2 Metal:Ligand).

    • Titrate against NaOH.

    • Observe the pH depression compared to the free ligand curve (indicates complexation).

  • Data Analysis:

    • Fit the potentiometric data to the mass balance equations:

      
      
      
    • Output: Stepwise stability constants (

      
      ) and overall beta (
      
      
      
      ).

TitrationWorkflow Step1 1. Inert Atmosphere (Purge with N2) Step2 2. Calibration (Gran Plot Check) Step1->Step2 Step3 3. Ligand Titration (Determine pKa) Step2->Step3 Step4 4. Metal Titration (pH Depression) Step3->Step4 Step5 5. Hyperquad Fit (Calc Log Beta) Step4->Step5

Caption: Potentiometric titration workflow for determining stability constants of metal-picolinate complexes.

References

  • Barrie, S. A., et al. (1987). Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans.[[“]] Agents and Actions. [Link]

  • Grant, G., et al. (1978). Fusaric acid in the treatment of hypertension. New England Journal of Medicine. [Link]

  • Jhamandas, K., et al. (1990). Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum. Brain Research. [Link]

  • Evans, G. W. (1982). Picolinic acid and zinc absorption. Nutrition Reviews. [Link]

  • Nagatsu, T., et al. (1970). Inhibition of dopamine beta-hydroxylase by fusaric acid (5-butylpicolinic acid) in vitro and in vivo. Biochemical Pharmacology. [Link]

Sources

Benchmarking Ligand Fidelity: A Comparative Guide to 4-(4-Chlorophenyl)picolinic Acid Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ligand Purity Paradox

In the synthesis of Metal-Organic Frameworks (MOFs) and metallo-pharmaceuticals, 4-(4-chlorophenyl)picolinic acid acts as a critical bi-functional linker. While structurally similar to its non-halogenated analog 4-phenylpicolinic acid , the introduction of the chlorine atom at the para position drastically alters the molecule's solubility profile and electronic density.

The Core Problem: Reproducibility in synthesizing this ligand often fails not due to the coupling chemistry itself, but due to purification artifacts . Picolinic acid derivatives exist as zwitterions in neutral media, leading to poor extraction efficiency and contamination with palladium catalyst ligands (e.g., triphenylphosphine oxide).

This guide establishes a "Gold Standard" Ester-Protection Protocol that outperforms the traditional direct acid coupling by ensuring 99%+ purity and eliminating zwitterionic solubility traps.

Comparative Performance Analysis

The following data compares the Target Molecule against its primary structural analogs.

Table 1: Physicochemical & Synthetic Benchmarking
Feature4-(4-Chlorophenyl)picolinic acid (Target)4-Phenylpicolinic acid (Control)Implication for Research
Electronic Character Electron-Withdrawing (Inductive -I effect)NeutralCl-substituent increases acidity of the carboxylic acid; stronger metal binding in MOFs.
Solubility (pH 7) Low (Zwitterionic aggregates)ModerateCritical: Target molecule precipitates unpredictably at neutral pH.
Suzuki Yield (Direct) 45-60% (Variable)75-85%Direct coupling of the acid suffers from catalyst poisoning by the free carboxylate.
Suzuki Yield (Ester) 88-92% (High Reproducibility) 90-95%Ester protection prevents catalyst coordination to the carboxylate.
MOF Stability Enhanced (Hydrophobic pore lining)StandardThe Cl-group provides steric bulk and hydrophobicity, improving hydrolytic stability of resulting MOFs.

The "Gold Standard" Protocol: Ester-Mediated Synthesis

Why this method? Direct Suzuki coupling of 4-chloropicolinic acid often stalls because the free carboxylic acid binds to the Palladium center, deactivating the catalyst. Furthermore, removing phosphine ligands from the zwitterionic product is notoriously difficult.

The Fix: We utilize Methyl 4-chloropicolinate as the starting material. This locks the carboxylic acid, maintaining high catalyst turnover and allowing standard organic workup.

Phase A: The Coupling Reaction
  • Reagents:

    • Methyl 4-chloropicolinate (1.0 eq)

    • 4-Chlorophenylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%) — Selected to prevent phenyl transfer impurities common with Pd(PPh₃)₄.

    • Base: K₂CO₃ (3.0 eq)

    • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Procedure:

    • Degas solvents with N₂ for 30 mins (Critical to prevent homocoupling).

    • Heat to 90°C for 4 hours.

    • Checkpoint: TLC (Hexane/EtOAc 3:1) should show complete consumption of the picolinate.

Phase B: Hydrolysis & Controlled Precipitation (The "Zwitterion Trap")

Most protocols fail here by acidifying too quickly.

  • Saponification: Add LiOH (4.0 eq) directly to the reaction mixture. Stir at 50°C for 1 hour.

  • Workup:

    • Wash the alkaline aqueous layer with Dichloromethane (DCM) TWICE .

    • Why? This removes organic impurities (dimers, catalyst ligands) before the product precipitates.

  • Precipitation:

    • Cool aqueous layer to 0°C.

    • Slowly add 1M HCl dropwise until pH 3.5 - 4.0 .

    • Note: Do NOT go to pH 1. The hydrochloride salt is soluble; the zwitterion (neutral) precipitates at the isoelectric point (approx pH 3.5).

Visualizing the Workflow & Logic

Diagram 1: Synthetic Pathway & Impurity Control

This flow illustrates the critical decision points to avoid catalyst poisoning and "phenyl migration" impurities.

G Start Start: Methyl 4-chloropicolinate Coupling Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, 4h Start->Coupling ImpurityCheck Impurity Check: Is Phenyl Transfer Observed? Coupling->ImpurityCheck ImpurityCheck->Coupling Yes (Switch Catalyst) Saponification Saponification (LiOH) Convert Ester to Carboxylate ImpurityCheck->Saponification No (using Pd(dppf)) Wash DCM Wash (pH > 10) Removes Catalyst/Ligands Saponification->Wash Acidification Controlled Acidification Target pH 3.5 (Isoelectric) Wash->Acidification Final Pure 4-(4-Chlorophenyl)picolinic acid (>99% Purity) Acidification->Final

Caption: Figure 1. Optimized synthetic route prioritizing ligand removal prior to zwitterion precipitation.

Diagram 2: Solubility Decision Matrix

Understanding the protonation state is vital for extraction.

G Acidic pH < 2 Cationic Form (H2L+) Soluble in Water Neutral pH 3-5 Zwitterionic Form (HL) INSOLUBLE (Precipitates) Acidic->Neutral Add Base Neutral->Acidic Add Acid Basic pH > 8 Anionic Form (L-) Soluble in Water Neutral->Basic Add Base Basic->Neutral Add Acid

Caption: Figure 2. Solubility profile of picolinic acid derivatives relative to pH. Target isolation at pH 3-5.

Application Notes: MOF Synthesis

When using this ligand for Metal-Organic Frameworks (e.g., Zr-based UiO series or Zn-based MOFs):

  • Solvent Compatibility: Unlike 4-phenylpicolinic acid, the chloro-derivative requires DMF/Ethanol mixtures rather than pure DMF for optimal crystal growth due to lower solubility.

  • Defect Engineering: The 4-chloro group is an excellent modulator for introducing defects in MOF-808 analogs, creating larger catalytic pockets than the unsubstituted ligand.

References

  • Suzuki-Miyaura Coupling Impurity Control

    • Title: Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenyl
    • Source: N
    • URL:[Link]

  • Zwitterionic N

    • Title: Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid (Zwitterion analysis).
    • Source: CrystEngComm (Royal Society of Chemistry)
    • URL:[Link]

  • MOF Applic

    • Title: Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid.[2]

    • Source: Nanoscale Advances
    • URL:[Link]

  • General Synthesis of Chloropyridines

    • Title: Suzuki coupling of different chloropyridines with phenylboronic acids.
    • Source: ResearchGate / Synthetic Communic
    • URL:[Link]

Sources

Strategic Guide: Confirming the Binding Mode of 4-(4-Chlorophenyl)picolinic Acid to IDO1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of immuno-oncology, Indoleamine 2,3-dioxygenase 1 (IDO1) remains a pivotal target for reversing tumor-mediated immune suppression. 4-(4-Chlorophenyl)picolinic acid represents a chemical class of heme-coordinating inhibitors . Unlike competitive inhibitors that merely block the substrate entry, picolinic acid derivatives often function by directly coordinating to the ferrous (


) or ferric (

) iron within the IDO1 heme cofactor, effectively locking the enzyme in an inactive state.

This guide moves beyond basic screening to focus on structural and mechanistic validation . For a Senior Application Scientist, the question is not just if it binds, but how it binds—specifically, confirming the metal-chelation mode versus allosteric or apo-enzyme binding.

Part 1: The Mechanistic Context

To design valid experiments, we must first visualize the target pathway and the predicted intervention point. 4-(4-Chlorophenyl)picolinic acid is predicted to compete with molecular oxygen (


) and Tryptophan for the heme iron.
IDO1 Signaling & Inhibition Pathway[1][2][3][4][5][6][7]

IDO1_Pathway Trp L-Tryptophan IDO1_Holo Holo-IDO1 (Active Heme-Fe2+) Trp->IDO1_Holo Substrate IDO1_Inhib IDO1-Inhibitor Complex (Inactive Heme-Fe-Ligand) IDO1_Holo->IDO1_Inhib Reversible Binding NFK N-Formylkynurenine IDO1_Holo->NFK Oxidation IDO1_Inhib->NFK Blocks Kyn Kynurenine NFK->Kyn Formamidase T_Cell Effector T-Cell (Proliferation) Kyn->T_Cell Suppresses T_Reg T-Reg Cell (Activation) Kyn->T_Reg Induces Compound 4-(4-Chlorophenyl) picolinic acid Compound->IDO1_Holo Direct Heme Coordination

Figure 1: Mechanism of Action. The compound intercepts the pathway by directly ligating the heme iron, preventing the oxidation of Tryptophan to N-Formylkynurenine, thereby restoring T-Cell proliferation.

Part 2: Comparative Analysis of Validation Methods

Confirming a heme-binding mode requires orthogonal approaches. Standard biochemical assays (IC50) measure function but do not prove the mode of binding.

FeatureUV-Vis Difference Spectroscopy X-Ray Crystallography Surface Plasmon Resonance (SPR) Cellular Thermal Shift (CETSA)
Primary Output Heme Soret band shift (Spectral footprint)3D Electron density map (< 2.5 Å)Kinetics (

,

,

)
Target Engagement in Lysate/Cell
Binding Mode Insight High: Specifically detects metal coordination.Definitive: Visualizes atomic interactions.Low: Measures affinity, not geometry.Medium: Confirms stability, not location.
Throughput Medium (96-well plate)Low (Weeks to Months)HighMedium
Physiological Relevance Low (Purified protein)Low (Crystal lattice packing)Low (Immobilized protein)High (Native environment)
Cost/Resource LowVery HighHighMedium
Recommendation First-Line Screen for heme binders.Gold Standard for final validation.Use for residence time analysis.Use for cellular potency correlation.[1]
Expert Insight:

For picolinic acid derivatives, UV-Vis Spectroscopy is the most rapid and cost-effective method to initially confirm the binding mode. If the molecule coordinates the iron, you will see a characteristic Type II spectral shift (red shift) of the Soret peak. However, X-ray Crystallography is non-negotiable for "Structure-Based Drug Design" (SBDD) to optimize the chlorophenyl group's fit in Pocket A [1][5].

Part 3: Detailed Experimental Protocols

Protocol A: UV-Vis Difference Spectroscopy (Heme Coordination Check)

This protocol validates if 4-(4-Chlorophenyl)picolinic acid binds directly to the heme iron, a hallmark of this chemical class.

Objective: Observe the shift in the Soret band (approx. 405 nm) upon ligand addition.

Reagents:

  • Recombinant Human IDO1 (rhIDO1), purified (>95%).

  • Buffer: 50 mM Potassium Phosphate (pH 6.5), 150 mM NaCl.

  • Reducing System: Ascorbate/Methylene Blue (to maintain

    
     state if testing ferrous binding) or use as-is for ferric (
    
    
    
    ).
  • Ligand: 4-(4-Chlorophenyl)picolinic acid (10 mM DMSO stock).

Workflow:

  • Baseline Correction: Dilute rhIDO1 to 2 µM in Buffer. Blank the spectrophotometer (250–700 nm) with buffer alone.

  • Protein Scan: Measure the spectrum of apo-rhIDO1. Note the Soret peak (

    
     nm for ferric).
    
  • Titration: Add the ligand in stepwise increments (0.5x, 1x, 2x, 5x, 10x molar excess). Keep DMSO constant (<1%).

  • Difference Spectrum: Subtract the "Protein Only" spectrum from the "Protein + Ligand" spectrum.

Data Interpretation:

  • Type II Binding (Direct Coordination): Expect a Red Shift of the Soret band (e.g., 405 nm

    
     415-420 nm). This confirms the pyridine nitrogen or carboxylate is coordinating the iron.
    
  • No Shift: Indicates the compound binds to an allosteric site or the apo-form (heme-free), or does not bind at all.

Protocol B: X-Ray Crystallography (Co-crystallization)

To definitively map the interaction of the 4-chlorophenyl tail within the hydrophobic pocket.

Reagents:

  • rhIDO1 (concentrated to 10–20 mg/mL).

  • Precipitant: PEG 4000 or Ammonium Sulfate (screen dependent).

  • Ligand: 4-(4-Chlorophenyl)picolinic acid.

Step-by-Step:

  • Complex Formation: Incubate rhIDO1 with the ligand (molar ratio 1:3) on ice for 1 hour. Note: Picolinic acids are often soluble; ensure no precipitation occurs before crystallization.

  • Hanging Drop Vapor Diffusion: Mix 1 µL protein-ligand complex with 1 µL reservoir solution. Seal over 500 µL reservoir.

  • Optimization: Incubate at 4°C and 20°C. Crystals usually appear within 3–14 days.

  • Data Collection: Flash-freeze crystals in liquid nitrogen (using glycerol as cryoprotectant). Collect diffraction data at a synchrotron source.

  • Refinement: Solve structure using Molecular Replacement (PDB: 2D0T or 4PK5 as templates).

Critical Checkpoint: Look for electron density continuous with the heme iron. The distance between the pyridine nitrogen and Iron (


) should be approx. 2.0–2.2 Å for direct coordination [5].

Part 4: Validation Workflow Diagram

This flowchart illustrates the logical progression from compound acquisition to confirmed binding mode.

Validation_Workflow Start Start: 4-(4-Chlorophenyl) picolinic acid Step1 1. Enzymatic Inhibition Assay (Kynurenine Production) Start->Step1 Decision1 Is IC50 < 1 µM? Step1->Decision1 Decision1->Start No (Optimize Structure) Step2 2. UV-Vis Difference Spectroscopy (Heme State Analysis) Decision1->Step2 Yes Result2 Soret Band Shift? Step2->Result2 Step3 3. X-Ray Crystallography (Structural Confirmation) Result2->Step3 Red Shift (Coordination) End_Allosteric CONFIRMED: Allosteric/Apo-Binder Result2->End_Allosteric No Shift Step4 4. Cellular Thermal Shift (CETSA) (In-cell Engagement) Step3->Step4 Binding Mode Defined End_Success CONFIRMED: Heme-Coordinating Inhibitor Step4->End_Success

Figure 2: Validation Logic. A stepwise approach ensures resources are not wasted on crystallography (Step 3) unless biochemical and spectral evidence (Steps 1 & 2) supports high-affinity binding.

References

  • Vertex AI Search. (2024). Docking studies of uncompetitive inhibitors and IDO1 crystal structures. ResearchGate. 2

  • Sygnature Discovery. (n.d.). Smart IDO Inhibitor Profiling: Biophysical & Cellular Approaches. Sygnature Discovery. 1[3][4][5][6][7][8][9][10][11][12][13][14]

  • Prendergast, G. C., et al. (2017). Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive 'cold' tumors 'hot'. PMC. 4[4][5][6][12]

  • Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology.[1] 15

  • Macchiarulo, A., et al. (2015). Docking Studies and Molecular Dynamic Simulations Reveal Different Features of IDO1 Structure. PMC. 11[4][5][6][7][8][12][13][14]

Sources

Comparative Guide: Isotopic Labeling Strategies for 4-(4-Chlorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Chlorophenyl)picolinic acid represents a critical biaryl pyridine scaffold often encountered in auxinic herbicides (analogous to aminopyralid/picloram classes) and metalloenzyme inhibitors. In Absorption, Distribution, Metabolism, and Excretion (ADME) studies, the choice of isotopic labeling strategy is not merely a logistical decision but a scientific one that dictates data integrity.

This guide compares the three primary labeling methodologies: Ring-Uniform


C , Carboxyl-

C
, and Deuterium (

H)
.

The Verdict: While Carboxyl-


C labeling offers synthetic ease, Ring-Uniform 

C labeling of the chlorophenyl moiety is the superior choice
for definitive metabolic tracking. This conclusion is based on the inherent risk of decarboxylation associated with picolinic acid derivatives (Hammick reaction pathway), which renders carboxyl labels liable to metabolic loss, potentially creating "invisible" metabolites.

Part 1: Strategic Analysis & Scaffold Challenges

The Picolinic Acid Trap

The picolinic acid moiety (pyridine-2-carboxylic acid) presents a unique stability challenge. Unlike benzoic acids, picolinic acids are prone to thermal and chemically induced decarboxylation via the Hammick Intermediate (a zwitterionic species).

  • Risk Factor: If the label is placed on the carboxyl carbon (

    
    COOH), metabolic decarboxylation results in the immediate loss of the radiolabel as 
    
    
    
    CO
    
    
    . The remaining metabolite (4-(4-chlorophenyl)pyridine) becomes invisible to radio-detection.
  • Solution: Placing the label on the 4-chlorophenyl ring ensures that the core scaffold remains traceable even if the pyridine ring undergoes modification or decarboxylation.

Comparison of Labeling Architectures

The following table objectively compares the three methodologies based on synthetic complexity, biological fidelity, and cost.

FeatureMethod A: Ring-Uniform

C (Recommended)
Method B: Carboxyl-

C (Alternative)
Method C: Deuterium (

H) Labeling
Label Position Uniformly on the 4-chlorophenyl ringOn the carboxylic acid carbon3,5-positions of the pyridine or phenyl ring
Metabolic Stability High. Label remains attached to the core scaffold regardless of decarboxylation.Moderate/Low. Risk of loss via decarboxylation (Hammick pathway) or conjugation.Variable. Potential for "Metabolic Switching" (C-D bond is stronger than C-H, altering metabolic rates).
Detection Method Radio-HPLC / LSC (Quantitative)Radio-HPLC / LSC (Quantitative)LC-MS/MS (Qualitative/Semi-Quant)
Synthetic Cost High (Requires [U-

C]4-chlorophenylboronic acid)
Moderate (Requires

CO

or K

CN)
Low (H/D exchange or cheap precursors)
Primary Use Case Definitive ADME, Mass Balance, Tissue DistributionRapid synthesis for simple PK studiesMetabolite ID (MSE), Internal Standards

Part 2: Experimental Workflows & Protocols

Workflow Visualization

The following diagram illustrates the divergent risks between Ring and Carboxyl labeling during metabolism.

MetabolicFate cluster_0 Method A: Ring Label (Stable) cluster_1 Method B: Carboxyl Label (Risky) Compound 4-(4-Chlorophenyl)picolinic acid RingLabel [14C]-Ring Labeled Compound->RingLabel CarboxylLabel [14C]-Carboxyl Labeled Compound->CarboxylLabel Metabolite1 Decarboxylated Metabolite (Radioactive/Visible) RingLabel->Metabolite1 Metabolic Decarboxylation Metabolite2 Decarboxylated Metabolite (Non-Radioactive/Invisible) CarboxylLabel->Metabolite2 Metabolic Decarboxylation CO2 14-CO2 (Exhaled) CarboxylLabel->CO2 Label Loss

Caption: Comparative metabolic fate showing how carboxyl labeling risks data loss via 14-CO2 exhalation, whereas ring labeling retains traceability.

Protocol A: Synthesis of Ring-Uniform [ C]-4-(4-Chlorophenyl)picolinic Acid (Gold Standard)

This protocol utilizes a Suzuki-Miyaura Cross-Coupling , which is the most robust method for constructing biaryl picolinates [1].

Prerequisites:

  • Precursor 1: Methyl 4-chloropicolinate (commercially available).

  • Precursor 2: [U-

    
    C]-4-Chlorophenylboronic acid (Custom synthesized or sourced from radiochem vendors).
    
  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    .

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve Methyl 4-chloropicolinate (1.0 eq) and [U-

      
      C]-4-Chlorophenylboronic acid (1.1 eq) in degassed 1,4-dioxane/water (4:1 v/v).
      
    • Note: Degassing is critical to prevent homocoupling of the boronic acid, which wastes the expensive radiolabel.

  • Catalysis:

    • Add K

      
      CO
      
      
      
      (2.5 eq) and Pd(dppf)Cl
      
      
      (5 mol%).
    • Heat the reaction mixture to 90°C under an argon atmosphere for 4–6 hours.

    • Monitoring: Use Radio-TLC (Mobile phase: Hexane/EtOAc 7:3) to track the disappearance of the boronic acid.

  • Hydrolysis (Saponification):

    • Once coupling is complete, cool the mixture to room temperature.

    • Add LiOH (3.0 eq, 1M aqueous solution) directly to the reaction vessel.

    • Stir at ambient temperature for 2 hours to cleave the methyl ester.

  • Workup & Purification:

    • Acidify to pH 3 using 1M HCl. The product will precipitate.

    • Extract with Ethyl Acetate (3x). Combine organics, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Semi-preparative HPLC is required to remove palladium residues and trace homocoupling byproducts.

    • Column: C18 Reverse Phase. Gradient: 5% to 95% ACN in Water (0.1% Formic Acid).

  • Validation:

    • Purity >98% by HPLC-UV (254 nm).

    • Radiochemical Purity >99% by Radio-flow detection.

Protocol B: Synthesis of Carboxyl- C Analog (Alternative)

This method is faster but carries the biological risks mentioned above. It relies on a Lithium-Halogen Exchange followed by trapping with


CO

.
  • Precursor: 4-(4-Chlorophenyl)-2-bromopyridine.

  • Lithiation:

    • Dissolve precursor in anhydrous THF at -78°C.

    • Add n-Butyllithium (1.1 eq) dropwise. Stir for 15 min to generate the 2-lithio species.

  • Carboxylation:

    • Generate

      
      CO
      
      
      
      gas from Ba
      
      
      CO
      
      
      using concentrated H
      
      
      SO
      
      
      in a closed manifold.
    • Bubble the

      
      CO
      
      
      
      into the lithiated reaction mixture at -78°C.
  • Quench:

    • Quench with dilute HCl. Extract and purify as above.

Part 3: Data Interpretation & Quality Control

When analyzing the results of these studies, researchers must validate the label position using Mass Spectrometry.

ParameterRing-Labeled (

C)
Deuterated (d

)
Unlabeled Standard
Parent Ion (M-H)

m/z ~239/241 (Shift due to

C)
m/z 237 (Shift +4 Da)m/z 233
Isotopic Pattern Distinctive

Cl/

Cl ratio (3:1) preserved.

Cl/

Cl preserved.
Standard 3:1 ratio.
Fragment Ion (Decarboxylated) Radioactive. Peak detectable in Radio-channel.Mass Shift (+4). Detectable in MS.[1]Non-radioactive.
Self-Validating the Protocol

To ensure the study is valid, perform a Metabolic Stability Pre-test :

  • Incubate the labeled compound with Rat Liver Microsomes (RLM) for 60 minutes.

  • Trap the headspace gas in a KOH solution.

  • Measure the KOH solution via Liquid Scintillation Counting (LSC).

  • Result: If radioactivity is detected in the KOH, decarboxylation is occurring , and the Carboxyl-label (Method B) is invalid for Mass Balance studies.

References

  • Suzuki-Miyaura Coupling for Biaryls: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Hammick Reaction (Decarboxylation Risk): Dyson, P., & Hammick, D. L. (1937).[2] Experiments on the mechanism of decarboxylation. Journal of the Chemical Society, 1724.[2] Link

  • Isotopes in Drug Development: Dalvie, D., et al. (2010). Applications of Stable Isotopes in Drug Metabolism and Disposition.[3] Journal of Labelled Compounds and Radiopharmaceuticals, 53(11-12), 635–644. Link

  • 14C ADME Guidelines: FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites. Link

Sources

Safety Operating Guide

Mastering the Safe Handling of 4-(4-Chlorophenyl)picolinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals working with 4-(4-Chlorophenyl)picolinic acid. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Risk Assessment: Understanding the Compound

4-(4-Chlorophenyl)picolinic acid is a chlorinated aromatic carboxylic acid. While specific toxicological data for this compound is not extensively published, the available Safety Data Sheets (SDS) and data from structurally similar compounds, such as 4-Chloropicolinic acid, indicate a clear hazard profile that necessitates stringent safety measures.[1][2][3]

The primary hazards associated with 4-(4-Chlorophenyl)picolinic acid are categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2][3]

Causality of Hazards: The presence of a chlorinated phenyl group and a picolinic acid moiety contributes to its irritant and potentially toxic properties. Chlorinated aromatic compounds can be readily absorbed through the skin and respiratory tract, and their metabolism can lead to the formation of reactive intermediates.[4] The acidic nature of the carboxylic group also contributes to its irritant effects on skin and mucous membranes.

Engineering Controls: The First Line of Defense

To minimize the risk of exposure, all work with 4-(4-Chlorophenyl)picolinic acid, both in solid and solution form, must be conducted within a certified chemical fume hood.[4] The fume hood provides critical protection against the inhalation of dust particles and vapors. Ensure that the fume hood has a continuous and sufficient airflow. All equipment used when handling the product should be grounded to prevent electrostatic discharge, which can ignite flammable dusts.[5]

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Hands Chemical-resistant glovesNitrile gloves are a suitable initial choice for incidental contact.[6] For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered.[4] Always inspect gloves for any signs of degradation or perforation before use.[7]
Eyes and Face Safety goggles and a face shieldSafety goggles provide essential protection against splashes and airborne particles.[4] A face shield worn over safety goggles is required when there is a heightened risk of splashing, such as during the preparation of solutions or transfers of larger quantities.[4]
Body Laboratory coatA fully buttoned, long-sleeved laboratory coat is the minimum requirement to protect skin and clothing from contamination.[4]
Respiratory Not typically required with proper engineering controlsWhen working within a certified chemical fume hood, respiratory protection is generally not necessary. However, in the event of a significant spill or if engineering controls are not available or functioning correctly, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter should be used.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for the safe handling of 4-(4-Chlorophenyl)picolinic acid. The following diagram illustrates the key steps from preparation to disposal.

Safe_Handling_Workflow Safe Handling Workflow for 4-(4-Chlorophenyl)picolinic acid cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep 1. Verify Fume Hood Functionality Don_PPE 2. Don Appropriate PPE Prep_Work 3. Prepare Work Area Weigh 4. Weigh Compound Prep_Work->Weigh Dissolve 5. Prepare Solution React 6. Perform Experiment Decon 7. Decontaminate Equipment React->Decon Waste 8. Segregate & Label Waste Clean_Area 9. Clean Work Area Doff_PPE 10. Remove PPE Wash 11. Wash Hands

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。